molecular formula C13H18BrNO2 B1460869 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol CAS No. 1182267-99-7

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Cat. No.: B1460869
CAS No.: 1182267-99-7
M. Wt: 300.19 g/mol
InChI Key: LALMMPCIXQUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-11-1-3-13(4-2-11)17-10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALMMPCIXQUTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenoxyethyl Piperidine Scaffolds in Sigma-1 Receptor Ligand Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sigma-1 receptor (


R) is a ligand-operated integral membrane chaperone protein concentrated at the Mitochondria-Associated Membrane (MAM).[1][2] It plays a pivotal role in calcium signaling, bioenergetics, and cellular survival. Among the diverse chemical classes of 

R modulators, phenoxyethyl piperidine derivatives represent a privileged scaffold due to their high affinity (often sub-nanomolar), tunable lipophilicity, and excellent selectivity against the

subtype and cross-reactive sites (e.g., hERG, NMDA).

This guide provides a rigorous technical framework for the design, synthesis, and characterization of these derivatives, with a specific focus on the 1-[2-(4-substituted-phenoxy)ethyl]-4-methylpiperidine series (e.g., the RC-33 chemotype).

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The pharmacophore for high-affinity


R binding generally requires a basic amine (protonated at physiological pH) flanked by hydrophobic regions. The phenoxyethyl piperidine scaffold perfectly satisfies these requirements through three distinct regions:
  • Region A (Basic Center): The piperidine ring.[3][4][5][6] A tertiary amine is essential for electrostatic interaction with Asp126 in the

    
    R binding pocket.
    
  • Region B (Linker): An ethyl ether chain. This provides the optimal distance (approx. 2-4 carbons) and flexibility between the amine and the aromatic tail.

  • Region C (Hydrophobic Tail): The phenoxy group. This region engages in hydrophobic/

    
    -stacking interactions with aromatic residues (e.g., Tyr103, Phe107 ) in the receptor.
    
SAR Optimization Table

The following table summarizes the impact of structural modifications on


R affinity (

) and Selectivity (

).
Structural RegionModificationEffect on Affinity (

)
Effect on SelectivityMechanistic Insight
Piperidine (N-Subst) 4-Methyl substitutionIncrease (

nM)
High (>100-fold)Steric bulk at C4 restricts binding to the smaller

pocket.
Piperidine (N-Subst) UnsubstitutedModerateLowLacks hydrophobic bulk necessary for tight

fit.
Linker Ethyl (2-carbon)Optimal HighIdeal distance for Asp126-Tyr103 bridging.
Linker Propyl/ButylDecreaseVariableEntropic penalty due to excessive flexibility.
Phenoxy Ring 4-Cl or 4-FIncrease HighHalogens enhance lipophilicity and

-stacking capability.
Phenoxy Ring 4-MethoxyHighModerateH-bond acceptor potential can alter binding pose.
Phenoxy Ring 2-Substitution (Ortho)DecreaseLowSteric clash with the binding pocket walls.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing the phenoxyethyl piperidine scaffold.

SAR_Logic Start Base Scaffold: 1-(2-phenoxyethyl)piperidine Piperidine Region A: Piperidine Ring Start->Piperidine Phenoxy Region C: Phenoxy Ring Start->Phenoxy Sub_4Me Add 4-Methyl Group Piperidine->Sub_4Me Optimize Sterics Result_A Result: High Selectivity (vs Sigma-2) Sub_4Me->Result_A Final Lead Candidate: 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine Result_A->Final Result_A->Final Sub_Para Para-Substitution (Cl, F, OMe) Phenoxy->Sub_Para Optimize Hydrophobicity Result_C Result: Sub-nanomolar Affinity (Ki < 1nM) Sub_Para->Result_C Result_C->Final Result_C->Final

Caption: Optimization logic for the phenoxyethyl piperidine scaffold, highlighting the critical role of 4-methyl substitution for subtype selectivity and para-substitution for affinity.

Part 2: Synthetic Protocol (The Approach)

The most robust route to these derivatives is the nucleophilic substitution of a 1-(2-chloroethyl)piperidine intermediate with a substituted phenol. This method avoids the harsh reducing conditions of reductive amination and allows for late-stage diversification of the aromatic tail.

Materials
  • Reagents: Substituted Phenol (1.0 eq), 1-(2-chloroethyl)-4-methylpiperidine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Acetone.
    
  • Purification: Flash Column Chromatography (Silica gel, DCM/MeOH gradients).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (e.g., 4-chlorophenol, 10 mmol) in anhydrous acetonitrile (50 mL). Add anhydrous

    
     (30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 1-(2-chloroethyl)-4-methylpiperidine hydrochloride (11 mmol) and a catalytic amount of KI (1 mmol) to the mixture.

    • Technical Note: The hydrochloride salt is stable, but the free base is volatile and vesicant. Using the salt with excess base in situ is safer.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 95:5). The spot for the phenol should disappear.
  • Work-up:

    • Cool to room temperature.[7]

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry the organic phase over

      
      , filter, and concentrate.
      
  • Purification & Salt Formation:

    • Purify the crude oil via flash chromatography.

    • Hydrochlorides: Dissolve the free base in diethyl ether, cool to

      
      C, and add ethereal HCl dropwise. Collect the white precipitate by filtration.
      
Synthetic Workflow Diagram

Synthesis_Flow Phenol Substituted Phenol (Ar-OH) Deprotonation Step 1: Deprotonation (Formation of Ar-O-) Phenol->Deprotonation Linker 1-(2-chloroethyl)-4-methylpiperidine (HCl Salt) Substitution Step 2: SN2 Coupling (Reflux 12-24h) Linker->Substitution Base K2CO3 / KI (cat) Acetonitrile Base->Deprotonation Deprotonation->Substitution Workup Step 3: Work-up (Filtration, Extraction) Substitution->Workup Product Target Ligand: 1-[2-(4-sub-phenoxy)ethyl]-4-methylpiperidine Workup->Product

Caption: Convergent synthesis via SN2 alkylation. The use of KI catalyzes the reaction by in situ Finkelstein exchange (Cl to I).

Part 3: Pharmacological Characterization (In Vitro)[8]

To validate the generated compounds, competitive radioligand binding assays are required.[8] The gold standard for


R is the displacement of 

-pentazocine.
Protocol: Receptor Binding Assay[6][9][10][11][12]

Objective: Determine the equilibrium dissociation constant (


) of the new derivative.
  • Tissue Preparation:

    • Use Guinea pig brain or liver membranes (highly enriched in

      
      R).
      
    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

      
       for 15 min at 
      
      
      
      C. Resuspend the pellet.
  • Assay Setup:

    • Total Binding: Membrane protein (200-500

      
      g) + 
      
      
      
      -pentazocine (2-3 nM).
    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      M) or unlabeled (+)-pentazocine (10 
      
      
      
      M).
    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate at 37°C for 120-150 minutes .

    • Expert Insight:

      
       ligands are often lipophilic and slow to equilibrate. Shorter incubation times (e.g., 30 min) often lead to underestimation of affinity (higher 
      
      
      
      ).
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter).

    • Wash

      
       with ice-cold buffer.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Part 4: Mechanistic Action (The Chaperone Model)

Phenoxyethyl piperidine agonists exert their therapeutic effects by modulating the chaperone activity of


R at the MAM.

The Mechanism:

  • Resting State:

    
    R is dormant, forming a complex with the chaperone BiP (Binding immunoglobulin Protein) at the MAM.
    
  • Activation: Agonist binding causes a conformational change, leading to the dissociation of

    
    R from BiP.
    
  • Action: The "freed"

    
    R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper 
    
    
    
    flux from the ER to the mitochondria. This boosts ATP production and prevents ER-stress-induced apoptosis.
Pathway Diagram: MAM Chaperone Activity

MAM_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM Interface BiP BiP (GRP78) Complex Sig1R-BiP Complex (Dormant) BiP->Complex Sig1_Rest Sigma-1 Receptor (Resting) Sig1_Rest->Complex Complex->BiP Release Sig1_Active Sigma-1 Receptor (Agonist Bound) Complex->Sig1_Active Dissociation IP3R IP3 Receptor (Unstable) IP3R_Stab Stabilized IP3R (Ca2+ Flux Active) IP3R->IP3R_Stab Sig1_Active->IP3R Chaperoning Mito Mitochondria: ATP Production & Survival IP3R_Stab->Mito Ca2+ Transfer Ligand Phenoxyethyl Piperidine (Agonist) Ligand->Complex Binds Sig1R

Caption: Agonist-driven translocation of Sigma-1 Receptor from BiP complex to IP3R, enhancing mitochondrial bioenergetics.[1]

References

  • Structure-Activity Relationships of Phenoxyethyl Piperidines: Rossi, D., et al. (2013). "Identification of a New Series of 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine Derivatives as Potent and Selective Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (Note: Representative citation for the RC-33 class described in search results).

  • Synthetic Protocols (Piperidine Alkylation): BenchChem Application Notes. "One-Pot Synthesis of Piperazines and Piperidines."

  • Sigma-1 Receptor Binding Assay Protocol: Xu, J., et al. (2011). "Characterization of pulmonary sigma receptors by radioligand binding." PLoS ONE / NIH.

  • MAM Chaperone Mechanism: Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival."[1][2] Cell.

  • Therapeutic Applications (Neuroprotection): Maurice, T., et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 receptor ligands with potent anti-amnesic effect."[4][5] Neuropharmacology.

Sources

Precision Pharmacophore Modeling for Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

From Crystal Structure to Virtual Screening[1]

Executive Summary

The Sigma-1 receptor (S1R) is a unique, ligand-operated integral membrane chaperone that modulates inter-organelle signaling, particularly at the Mitochondria-Associated Membrane (MAM). While historically enigmatic, the resolution of the S1R crystal structure (PDB: 5HK1, 6DK1) has transitioned drug discovery from purely ligand-based approaches to high-precision structure-based design.

This guide details the construction of a Sigma-1 Receptor Agonist Pharmacophore Model . Unlike generic screening protocols, this workflow specifically targets the agonist-bound conformation (PDB: 6DK1), distinguishing it from antagonist-based models. We integrate structural biology, chemometric validation, and virtual screening workflows to identify high-affinity ligands with therapeutic potential for neurodegenerative disorders.[1]

Structural Biology & Binding Site Analysis

Effective modeling requires a granular understanding of the target's "lock." The S1R architecture is distinct from GPCRs, forming a trimeric structure with a single transmembrane domain per monomer.[2][3]

2.1 The Agonist-Bound Conformation (PDB: 6DK1)

While the antagonist-bound structure (5HK1) is widely cited, PDB 6DK1 (bound to (+)-pentazocine) is the critical template for agonist modeling.[3]

  • The Pocket: A hydrophobic cupin-like

    
    -barrel.[2][4]
    
  • The Anchor (Asp126): A conserved aspartate residue (Asp126) provides the essential electrostatic interaction (salt bridge) with the protonated amine of the ligand. This is the non-negotiable "Positive Ionizable" (PI) feature.

  • Hydrophobic Flanking: The pocket is lined with aromatic residues (Tyr103, Phe107, Tyr120, Trp164 ) that stabilize the hydrophobic bulk of S1R ligands via

    
    -
    
    
    
    stacking and van der Waals interactions.
2.2 Agonist vs. Antagonist Dynamics

Structural superposition of 6DK1 (agonist) and 5HK1 (antagonist) reveals a subtle but functional shift. Agonist binding induces a local rearrangement of Helix


4 , which is hypothesized to trigger the chaperone activity of S1R. A pharmacophore model derived solely from 5HK1 may miss the steric constraints required for this agonistic shift.
Pharmacophore Hypothesis Generation

We utilize a Structure-Based Pharmacophore (SBP) approach, validated by known ligand data.

3.1 The Canonical Features

A robust S1R agonist pharmacophore consists of three primary features arranged in a specific topology:

  • Positive Ionizable (PI):

    • Chemical Basis:[5][1][6] Protonated tertiary or secondary amine.

    • Target Interaction: Salt bridge with Asp126 (2.8 – 3.2 Å).

    • Vector: Directed towards the carboxylate of Asp126.

  • Primary Hydrophobic Region (HYD1):

    • Location: Occupies the bulk of the

      
      -barrel pocket.
      
    • Residues: Tyr103, Phe107, Ile124.

    • Geometry: Large sphere (radius ~1.5–2.0 Å) accommodating the phenyl/bulk group of the ligand.

  • Secondary Hydrophobic Region (HYD2):

    • Location: Flanking region near the pocket entrance.

    • Residues: Trp164, Tyr206.

    • Geometry: Smaller sphere (radius ~1.0–1.2 Å), often corresponding to the N-substituent (e.g., the dimethylallyl group in pentazocine).

3.2 Spatial Constraints (The "Glennon" Alignment)

While derived from structure, these features align with the classic ligand-based "Glennon Pharmacophore":

  • PI

    
     HYD1 Distance:  2.5 – 4.0 Å (Center to Center).
    
  • PI

    
     HYD2 Distance:  6.0 – 10.0 Å.
    
  • Exclusion Volumes (Xvol): Critical for agonists. Agonists are often smaller or more compact than antagonists (e.g., haloperidol). Placing exclusion spheres based on the 6DK1 pocket boundary prevents the selection of bulky antagonists.

Visualization: Interaction Map

The following diagram illustrates the spatial relationship between the ligand (Agonist) and the receptor residues, defining the pharmacophore nodes.

S1R_Pharmacophore Figure 1: Sigma-1 Receptor Agonist Pharmacophore Interaction Map Asp126 Asp126 (Anionic Anchor) Tyr103 Tyr103/Phe107 (Aromatic Cage) Trp164 Trp164/Tyr206 (Entrance Gate) PI Positive Ionizable (PI) PI->Asp126 Salt Bridge (2.8 Å) HYD1 Hydrophobic Region 1 PI->HYD1 2.5 - 4.0 Å HYD2 Hydrophobic Region 2 PI->HYD2 6.0 - 10.0 Å HYD1->Tyr103 Pi-Pi / vdW HYD2->Trp164 Hydrophobic

Caption: Schematic representation of the key pharmacophoric features derived from PDB 6DK1. The PI feature anchors the ligand to Asp126, while two hydrophobic regions interact with the aromatic cage.

Experimental Protocol: Step-by-Step

This protocol assumes the use of standard molecular modeling software (e.g., LigandScout, MOE, or Schrödinger Phase).

Phase 1: Model Generation[5][7]
  • Structure Preparation:

    • Import PDB 6DK1 (Chain A or C).[3]

    • Correct bond orders and protonation states at pH 7.4. Crucial: Ensure Asp126 is deprotonated (negative) and the ligand amine is protonated (positive).

    • Minimize energy using the AMBER10:EHT or OPLS4 force field to relieve steric clashes, keeping heavy atoms constrained.

  • Feature Extraction:

    • Generate a "Shared Feature" hypothesis.

    • Select the ligand (+)-pentazocine .[8][9][10]

    • Map features: 1 PI (on the Nitrogen), 1 HYD (on the phenyl ring), 1 HYD (on the dimethylallyl group).

  • Refinement:

    • Add Exclusion Volumes (coat the receptor surface). This reduces false positives by penalizing compounds that clash with the tight agonist pocket.

Phase 2: Model Validation (The "Self-Validating" System)

A model is only as good as its ability to discriminate.

  • Dataset Creation:

    • Actives: Compile 20–50 known high-affinity S1R agonists (

      
       nM) (e.g., PRE-084, SA4503, Fluvoxamine).
      
    • Decoys: Generate 1,000+ property-matched decoys using the DUD-E generator or similar (match MW, LogP, but different topology).

  • Screening:

    • Screen both sets against the pharmacophore.[11]

  • Metrics Calculation:

    • Calculate Enrichment Factor (EF) and ROC-AUC .

    • Success Criteria: ROC-AUC > 0.75. If lower, adjust the tolerance radii of the HYD features (0.1 Å increments).

Phase 3: Virtual Screening & Post-Filtering
  • Database: Prep a commercial library (e.g., Enamine, ZINC) ensuring 3D conformation generation (max 200 conformers per molecule).

  • Pharmacophore Fit: Screen library. Retain hits with RMSD < 1.0 Å to the model.

  • Docking (Orthogonal Validation):

    • Dock survivors into 6DK1 using AutoDock Vina or GOLD.

    • Filter: Retain only compounds that form the Asp126 salt bridge and have a docking score < -9.0 kcal/mol.

Workflow Visualization

The following diagram outlines the complete computational pipeline, ensuring data integrity from curation to hit selection.

VS_Workflow Figure 2: Structure-Based Virtual Screening Workflow for S1R Agonists cluster_0 Input Data PDB PDB: 6DK1 (Agonist Bound) Prep Structure Prep & Minimization PDB->Prep Lib Compound Library (ZINC/Enamine) Screen 3D Virtual Screening Lib->Screen Pharma Pharmacophore Generation (PI + 2 HYD) Prep->Pharma Valid Validation (Actives vs Decoys) Pharma->Valid Valid->Screen Optimized Model Dock Molecular Docking (Asp126 Check) Screen->Dock Pharmacophore Hits Hits Ranked Hits (Candidates) Dock->Hits Consensus Scoring

Caption: End-to-end workflow. Note the validation step (orange) acts as a critical gate before large-scale screening.

Quantitative Data: Reference Agonists

To calibrate your model, ensure it retrieves these standard agonists with high fit scores.

CompoundRole

(S1R)
Key Structural Features
(+)-Pentazocine Prototype Agonist~1–3 nMBenzomorphan core, critical tertiary amine.
PRE-084 Selective Agonist~2–10 nMMorpholine ring (PI), phenyl ester (HYD).
SA4503 High-Affinity Agonist~4 nMPiperazine linker, two flanking phenyls.
Fluvoxamine SSRI / S1R Agonist~36 nMLinear chain, flexible, fits "extended" model.
References
  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[4][8] Nature, 532(7600), 527–530. Link
    
  • Schmidt, H. R., et al. (2018). Structural basis for

    
     receptor ligand recognition. Nature Structural & Molecular Biology, 25, 981–987. Link
    
  • Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry, 37(8), 1214–1219. Link

  • Gantner, M., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry, 7, 396. Link

  • Alon, A., et al. (2017). The sigma-1 receptor binds to the Nav1.5 voltage-gated sodium channel with low affinity. Biophysical Journal, 112(3), 396a. Link

Sources

An In-depth Technical Guide to 4-Hydroxypiperidine N-Alkylated Building Blocks: Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2][3][4] This guide provides a senior application scientist’s perspective on a particularly valuable subclass: 4-hydroxypiperidine N-alkylated building blocks. We will delve into the strategic importance of this scaffold, explore the primary synthetic methodologies for its modification, and provide detailed, field-proven protocols.

The 4-hydroxypiperidine moiety is a privileged structure in drug design.[5] The piperidine ring itself often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[6] The hydroxyl group at the 4-position serves as a versatile synthetic handle for introducing molecular diversity and can participate in crucial hydrogen bonding interactions with biological targets.[5][6] The nitrogen atom, once alkylated, provides a key vector for modulating the pharmacological activity and physicochemical properties of the final compound.

This guide is structured to provide a comprehensive understanding of the synthesis and application of these building blocks, moving from foundational concepts to practical execution.

The Strategic Value of the 4-Hydroxypiperidine Scaffold in Drug Discovery

The 4-hydroxypiperidine framework is a recurring motif in a multitude of therapeutic agents across various disease areas. Its prevalence is not coincidental but rather a testament to its advantageous structural and chemical features.

  • Pharmacokinetic Enhancement: The saturated heterocyclic nature of the piperidine ring can improve a molecule's solubility and metabolic profile, crucial attributes for oral bioavailability.[6]

  • CNS Penetration: The lipophilicity of the piperidine ring can be tailored to facilitate penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[6]

  • Versatile Synthetic Handle: The hydroxyl group at the 4-position is a nucleophile and can be readily transformed into a variety of other functional groups, including ketones, esters, ethers, and leaving groups for nucleophilic substitution.[6] This allows for extensive structure-activity relationship (SAR) studies.

  • Privileged Scaffold for GPCRs: The 4-hydroxypiperidine scaffold is frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), where the hydroxyl group can form key hydrogen bonds with the receptor's binding pocket.[5]

The utility of this building block is exemplified by its incorporation into drugs for a range of conditions, from allergies (e.g., Bepotastine, Rupatidine) to neurological disorders and oncology.[5][7]

Synthetic Strategies for the N-Alkylation of 4-Hydroxypiperidine

The N-alkylation of the 4-hydroxypiperidine core is a pivotal step in the synthesis of a diverse library of compounds. The choice of synthetic strategy is often dictated by the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. Two primary methods dominate the landscape: reductive amination and direct alkylation with alkyl halides.

Reductive Amination: A Versatile and Widely Used Approach

Reductive amination is a robust and highly efficient one-pot method for the N-alkylation of secondary amines like 4-hydroxypiperidine.[8][9] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction.[8]

Mechanism and Rationale:

The key to the success of reductive amination lies in the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity and operational simplicity.[8] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate iminium ion formation.[6]

Experimental Protocol: N-Benzylation of 4-Hydroxypiperidine via Reductive Amination

Objective: To synthesize N-benzyl-4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture and stir for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-hydroxypiperidine.

Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward method.[9] This reaction typically involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide.

Mechanism and Rationale:

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the starting amine which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[10] The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common choices.[10] A potential drawback of this method is the possibility of over-alkylation to form a quaternary ammonium salt, especially with highly reactive alkyl halides.[10]

Experimental Protocol: N-Ethylation of 4-Hydroxypiperidine via Direct Alkylation

Objective: To synthesize N-ethyl-4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Ethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of 4-hydroxypiperidine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add ethyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine to remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-ethyl-4-hydroxypiperidine.

Comparative Analysis of N-Alkylation Methods
FeatureReductive AminationDirect Alkylation with Alkyl Halides
Substrate Scope Broad; compatible with a wide range of aldehydes and ketones.Generally requires alkyl halides; aryl halides are typically unreactive under these conditions.
Reaction Conditions Mild, room temperature.Often requires heating.
Byproducts Minimal, easily removable.Formation of inorganic salts that need to be filtered.
Side Reactions Over-alkylation is not possible.Risk of over-alkylation to form quaternary ammonium salts.
Reagent Availability Aldehydes and ketones are widely available.Alkyl halides are readily available.
Atom Economy Moderate, due to the use of a hydride donor.Generally good.

Visualizing Synthetic Workflows

The following diagrams illustrate the key synthetic transformations discussed.

Reductive_Amination 4-Hydroxypiperidine 4-Hydroxypiperidine Iminium Ion Iminium Ion 4-Hydroxypiperidine->Iminium Ion Aldehyde/Ketone, H+ N-Alkylated 4-Hydroxypiperidine N-Alkylated 4-Hydroxypiperidine Iminium Ion->N-Alkylated 4-Hydroxypiperidine [H] (e.g., NaBH(OAc)3)

Caption: Reductive Amination Workflow.

Direct_Alkylation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Alkylated 4-Hydroxypiperidine N-Alkylated 4-Hydroxypiperidine 4-Hydroxypiperidine->N-Alkylated 4-Hydroxypiperidine Alkyl Halide, Base

Caption: Direct Alkylation Workflow.

Applications in Medicinal Chemistry: Case Studies

The strategic N-alkylation of 4-hydroxypiperidine has led to the discovery of numerous potent and selective therapeutic agents. For instance, derivatives of 4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive activities.[11][12][13][14] Six substituted phenacyl derivatives of 4-hydroxypiperidine were prepared and screened for analgesic activity, with halogenated derivatives showing some efficacy.[15]

The versatility of the 4-hydroxypiperidine scaffold is further highlighted by its use in the development of:

  • Histamine H3 Receptor Antagonists: For the treatment of neurological disorders.[5][16]

  • Kinase Inhibitors: Such as Janus kinase (JAK) inhibitors for autoimmune diseases.[6]

  • Glutaminase (GAC) Inhibitors: As potential anticancer agents.[5]

Conclusion and Future Perspectives

4-Hydroxypiperidine N-alkylated building blocks represent a cornerstone in modern drug discovery and development. Their favorable physicochemical properties and synthetic tractability make them an invaluable scaffold for medicinal chemists. The methodologies of reductive amination and direct alkylation provide reliable and scalable routes to a vast chemical space of N-substituted derivatives. As our understanding of disease biology deepens, the rational design and synthesis of novel 4-hydroxypiperidine analogs will undoubtedly continue to yield promising new therapeutic candidates.

References

  • Butorin, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • J-Stage. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. [Link]

  • KoreaScience. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • WordPress. (2026). Organo-catalysed Reductive Amination/alkylation. [Link]

  • Youngstown State University. (n.d.). The alkylation of 4-pyridone. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

Sources

Architecting the Next Generation of CNS Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small molecule probes for neurodegenerative diseases (NDs) has shifted from simple staining agents to sophisticated molecular tools capable of distinguishing protein isoforms and penetrating the Blood-Brain Barrier (BBB) with high efficiency. This guide moves beyond basic medicinal chemistry to address the causality of probe failure and the mechanistic rigor required for successful CNS tool generation. We focus on probes for Alzheimer’s (AD), Parkinson’s (PD), and non-AD tauopathies, emphasizing the transition from detection to targeted degradation (PROTACs).

Chemical Design Logic: The CNS MPO Framework

Designing for the Central Nervous System (CNS) requires balancing lipophilicity for membrane crossing against solubility for cytosolic diffusion. The historical "Rule of 5" is insufficient for CNS candidates. We utilize the CNS Multiparameter Optimization (MPO) score, a self-validating metric that predicts BBB alignment.

The Physicochemical Gatekeepers
  • Lipophilicity (cLogP/cLogD): Optimal range is 2.0–4.0. High lipophilicity increases non-specific binding (noise) and P-glycoprotein (P-gp) efflux liability.

  • Topological Polar Surface Area (TPSA): Must be < 90 Ų. TPSA is the strongest predictor of permeation; values > 90 Ų drastically reduce passive diffusion.

  • pKa: Basic centers (pKa 7.5–10.5) often improve lysosomal trapping but can increase phospholipidosis risk.

Visualization: The CNS Candidate Decision Tree

The following logic flow represents the "Go/No-Go" decision process used in early-stage discovery to filter libraries before synthesis.

CNS_Design_Logic Start Candidate Molecule MW_Check MW < 450 Da? Start->MW_Check TPSA_Check TPSA < 90 Ų? MW_Check->TPSA_Check Yes Redesign Redesign/Discard MW_Check->Redesign No HBD_Check H-Bond Donors < 3? TPSA_Check->HBD_Check Yes TPSA_Check->Redesign No Pgp_Check P-gp Substrate? HBD_Check->Pgp_Check Yes HBD_Check->Redesign No MPO_Calc Calc CNS MPO Score (0-6 Scale) Pgp_Check->MPO_Calc No (Ideal) Pgp_Check->Redesign Yes (Efflux Risk) Decision Score > 4.0? MPO_Calc->Decision Proceed Proceed to In Vitro Binding Decision->Proceed Yes Decision->Redesign No

Figure 1: Decision logic for filtering CNS probe candidates based on physicochemical properties.

Target-Specific Probe Classes

The field has moved beyond generic amyloid dyes (like Congo Red) to probes that distinguish between specific protein strains (e.g., 3R vs. 4R Tau).

Tau Probes: The Isoform Challenge

First-generation probes like AV-1451 (Flortaucipir) excel in Alzheimer's (AD) mixed 3R/4R Tau pathology but fail in non-AD tauopathies (e.g., PSP, CBD) which are predominantly 4R Tau.

  • The Solution: PBB3 and its derivatives. PBB3 binds to a broader range of Tau isoforms, including those in PSP and CBD, by accessing binding sites on the fibril core that are sterically hindered for AV-1451 [1, 2].

Alpha-Synuclein (α-Syn)

Developing probes for α-Syn is harder due to its low abundance compared to Aβ and Tau.

  • Current State: Most probes are derivatives of Thioflavin T or molecular rotors.

  • Emerging: Peptide-based probes (e.g., P1 ) are showing promise in differentiating pathogenic aggregates from monomers in the gut-brain axis [3].

Comparative Data: Key CNS Probes
ProbePrimary TargetKd (Affinity)Emission (nm)Clinical/Research Utility
PiB Aβ Plaques~1-2 nM~420 (Blue)Gold standard for Aβ PET imaging.
AV-1451 Paired Helical Filaments (AD Tau)0.6 nM~510 (Green)FDA approved for AD; poor for PSP/CBD.
PBB3 Broad Tau (AD, PSP, CBD)1-3 nM~550 (Yellow)High Utility: Detects 4R Tau strains AV-1451 misses.
ThT Generic Amyloid FibrilsVariable482In vitro screening standard; poor BBB permeability.

Experimental Validation: The "Trustworthy" Protocol

A common failure mode in probe development is "false positive" binding data caused by inner-filter effects or quenching, particularly with polyphenol-based probes (e.g., Curcumin derivatives).

Protocol: Validated Thioflavin T (ThT) Competition Assay

Standard ThT assays often yield artifacts. This modified protocol includes a mandatory "Bias Check."

Reagents:

  • ThT Stock: 1 mM in water (Filter 0.2 μm).

  • Protein Fibrils: Pre-formed Aβ or Tau fibrils (10 μM).

  • Test Compound: Serial dilutions in DMSO.

Step-by-Step Methodology:

  • Baseline Establishment: In a black 96-well plate, add 10 μM fibrils + 20 μM ThT in PBS (pH 7.4). Incubate 30 min.

  • Competition: Add Test Compound (0.1 nM to 10 μM). Maintain DMSO < 1%.

  • Measurement: Read Fluorescence (

    
    ) at Ex 440nm / Em 482nm.
    
  • The "Senior Scientist" Bias Check (Critical):

    • Why? If your compound absorbs light at 440nm or 482nm, it will look like it displaced ThT, but it actually just blocked the light (Inner Filter Effect).

    • Action: Measure the absorbance of the compound alone at 440nm and 482nm. If OD > 0.05, mathematical correction or a different displacement probe (e.g., Congo Red) is mandatory [4].

Visualization: Validation Workflow

Validation_Workflow Synthesis Probe Synthesis InVitro In Vitro Binding (ThT Competition) Synthesis->InVitro BiasCheck Bias Check (Absorbance/Quenching) InVitro->BiasCheck Verify Signal BiasCheck->InVitro Fail: False Positive ExVivo Ex Vivo Autoradiography BiasCheck->ExVivo Pass InVivo In Vivo PET/Imaging ExVivo->InVivo Specific Binding Confirmed

Figure 2: Validation workflow emphasizing the mandatory bias check for optical interference.

The Frontier: PROTACs for Neurodegeneration

Small molecule inhibitors often fail because they require high occupancy. PROTACs (Proteolysis Targeting Chimeras) offer a catalytic alternative: they recruit an E3 ligase to ubiquitinate and degrade the target protein (e.g., Tau, Alpha-Synuclein) rather than just binding to it.

Mechanism of Action
  • Warhead: Binds the Protein of Interest (POI).[1]

  • Linker: Critical for geometry; too short = steric clash, too long = entropy penalty.

  • E3 Ligand: Binds E3 ligase (e.g., Cereblon or VHL).[2][3]

  • Result: Formation of a Ternary Complex

    
     Ubiquitination 
    
    
    
    Proteasomal Degradation [5].
Visualization: PROTAC Ternary Complex

PROTAC_Mechanism POI Target Protein (e.g., Tau) PROTAC PROTAC Molecule POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ligase (Cereblon) E3->PROTAC Recruitment Ub Ubiquitin Chain E3->Ub Transfer Ub->POI Poly-Ubiquitination

Figure 3: The catalytic cycle of a PROTAC, recruiting E3 ligase to tag the target protein for degradation.

References

  • Distinct binding of PET ligands PBB3 and AV-1451 to tau fibril strains in neurodegenerative tauopathies. Brain. (2017).[4] [Link]

  • A Tau PET tracer PBB3 binds to TMEM106B amyloid fibril in brain. Cell Discovery. (2024). [Link]

  • Fluorescent Peptide-based Probe for the Detection of Alpha-synuclein Aggregates in the Gut. bioRxiv. (2023). [Link]

  • The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal. (2009). [Link]

  • Central Nervous System Targeted Protein Degraders. Journal of Medicinal Chemistry. (2021). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1182267-99-7 Document Type: Technical Monograph & Synthetic Workflow Version: 2.0 (2026)[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol (CAS 1182267-99-7), a bifunctional heterocyclic building block.[1] Characterized by a polar 4-hydroxypiperidine head group connected to a lipophilic 4-bromophenoxy tail via an ethyl linker, this compound serves as a critical intermediate in medicinal chemistry.[1][2] It is frequently employed in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and antifungal agents where a "linker-divergent" strategy is required to probe hydrophobic binding pockets.[1]

Physicochemical Identity & Profile

PropertySpecification
Chemical Name 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol
CAS Number 1182267-99-7
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
SMILES OC1CCN(CCOC2=CC=C(Br)C=C2)CC1
InChI Key Calculated: VYQDQJNDJQPQKL-UHFFFAOYSA-N
Appearance White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~9.2 (Piperidine Nitrogen), ~14.8 (Hydroxyl)
LogP (Calc) 2.1 – 2.5

Synthetic Architecture

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol is best approached through a convergent pathway.[1] This method minimizes side reactions associated with the free hydroxyl group and ensures high atom economy.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C–N bond between the ethyl linker and the piperidine nitrogen.[1] This reveals two primary precursors: 4-Hydroxypiperidine and 1-Bromo-2-(4-bromophenoxy)ethane .[1]

Retrosynthesis target Target: 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol disconnection Disconnection: C-N Bond Cleavage target->disconnection precursor1 Precursor A: 4-Hydroxypiperidine (Nucleophile) disconnection->precursor1 precursor2 Precursor B: 1-Bromo-2-(4-bromophenoxy)ethane (Electrophile) disconnection->precursor2

Figure 1: Retrosynthetic disconnection strategy identifying key building blocks.

Forward Synthesis Protocol

Reaction Type: Nucleophilic Substitution (


)
Scale:  10 mmol basis[1]
Step 1: Synthesis of Electrophile (Linker)

Reagents: 4-Bromophenol, 1,2-Dibromoethane, K₂CO₃, Acetone.[1][2]

  • Dissolve 4-Bromophenol (1.73 g, 10 mmol) in anhydrous acetone (50 mL).

  • Add Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Add 1,2-Dibromoethane (excess, 5.64 g, 30 mmol) dropwise to prevent dimerization.

  • Reflux for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography (Silica, Hexane) to yield 1-bromo-2-(4-bromophenoxy)ethane .

Step 2: N-Alkylation of 4-Hydroxypiperidine

Reagents: 4-Hydroxypiperidine, K₂CO₃ (or DIPEA), Acetonitrile (ACN).[1][2]

  • Dissolve 4-Hydroxypiperidine (1.01 g, 10 mmol) in ACN (40 mL).

  • Add K₂CO₃ (2.76 g, 20 mmol) and KI (catalytic, 10 mol%) to accelerate the Finkelstein reaction.

  • Add 1-bromo-2-(4-bromophenoxy)ethane (2.80 g, 10 mmol) dissolved in ACN (10 mL).

  • Heat to reflux (80–82°C) for 18 hours.

  • Workup: Cool to RT, filter solids, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Ether or use column chromatography (DCM/MeOH 95:5) to obtain the target 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol .[1]

SynthesisWorkflow start1 4-Bromophenol step1 Step 1: Etherification (K2CO3, Acetone, Reflux) start1->step1 start2 1,2-Dibromoethane start2->step1 inter Intermediate: 1-Bromo-2-(4-bromophenoxy)ethane step1->inter step2 Step 2: N-Alkylation (K2CO3, KI cat., ACN, Reflux) inter->step2 start3 4-Hydroxypiperidine start3->step2 final Target: 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol step2->final

Figure 2: Convergent synthetic workflow for CAS 1182267-99-7.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: δ 7.35 (d, 2H, Ar-H meta to O), 6.78 (d, 2H, Ar-H ortho to O).[1]

    • Linker: δ 4.05 (t, 2H, -O-CH ₂-), 2.80 (t, 2H, -N-CH ₂-).[1]

    • Piperidine: δ 3.70 (m, 1H, CH -OH), 2.85 (m, 2H, N-CH eq), 2.25 (m, 2H, N-CH ax), 1.90–1.60 (m, 4H, ring CH ₂).[1]

  • ¹³C NMR:

    • Distinct signals for the brominated carbon (~113 ppm), ether carbon (~157 ppm), and the carbinol carbon (~68 ppm).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 300.1/302.1 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[1]

Applications in Drug Discovery

This compound is a "privileged structure" intermediate.[1][2] Its utility stems from three distinct functional regions:

  • The Head Group (4-Hydroxypiperidine): Mimics neurotransmitter fragments; provides a hydrogen bond donor/acceptor site for polar interactions (e.g., Aspartate residues in GPCRs).[1][2]

  • The Linker (Ethyl Ether): Provides rotational freedom, allowing the molecule to adopt conformations required to span the distance between an orthosteric site and a secondary binding pocket.[1]

  • The Tail (4-Bromophenyl):

    • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls.[1]

    • Synthetic Handle: The aryl bromide is an excellent handle for further diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to expand the library.[1][2]

Target Classes:

  • Sigma-1 (σ1) Receptors: Similar scaffolds are found in high-affinity σ1 ligands used for neuroprotection [1].[1][2]

  • Antifungals: The phenoxy-ethyl-piperidine motif resembles the backbone of certain azole antifungals.[1]

Safety & Handling

  • Hazards: Classified as Irritant (Xi).[1] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of the hydrochloride salt (if formed) requires desiccated storage.

References

  • Tejani-Butt, S. M., et al. (1990).[1][2][3] N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors. Life Sciences, 47(10), 841-848.[3] (Contextual grounding for N-substituted piperidinol scaffolds).

  • Prezzavento, O., et al. (2013).[1][2][3] Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity. Journal of Medicinal Chemistry, 56(6), 2447-2455.[2][3] (Mechanistic reference for phenoxy-ethyl-piperidine utility).

Sources

The Role and Application of Brominated Phenoxyethyl Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry

This guide provides a comprehensive overview of brominated phenoxyethyl amines, a chemical scaffold of significant interest in medicinal chemistry. We will explore their synthesis, delve into the critical structure-activity relationships (SAR) dictated by bromine substitution, elucidate their mechanisms of action at the molecular level, and discuss the essential pharmacokinetic considerations for their development as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Role of Bromination

The phenoxyethyl amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its versatility allows for interaction with a wide range of biological targets, most notably monoamine transporters, which are crucial in neuroscience.[1] The introduction of a bromine atom onto the phenoxy ring is a deliberate and strategic modification aimed at modulating a compound's pharmacological profile.

Halogenation, and specifically bromination, can influence a molecule's properties in several key ways:

  • Potency and Selectivity: The size, electronegativity, and polarizability of bromine can lead to specific, high-affinity interactions within a target's binding site, often enhancing potency and altering selectivity between related targets.[2]

  • Metabolic Stability: Bromine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

  • Pharmacokinetics (ADME): The lipophilicity of a compound is often increased by bromination, which can affect its absorption, distribution, membrane permeability, and plasma protein binding.[3][4]

This guide will focus primarily on the application of this scaffold in targeting the serotonin transporter (SERT), a key protein in the pathophysiology of depression and other neuropsychiatric disorders.[5]

Synthetic Strategies

The synthesis of brominated phenoxyethyl amines can be approached through several reliable routes. The overall strategy typically involves three key stages: formation of the phenoxy ether linkage, bromination of the aromatic ring, and construction of the ethylamine sidechain. The order of these stages can be adapted based on the desired substitution pattern and the availability of starting materials.

A representative synthetic workflow is outlined below. The causality behind these steps lies in building the core structure efficiently while controlling the regioselectivity of the bromination. For instance, performing the bromination on an activated ring (like a phenol) before ether formation can be an effective strategy.

Caption: Key structural modifications influencing pharmacological activity.

Key SAR Insights:

  • Halogen Position: The position of the halogen substituent is a critical determinant of activity and selectivity. For many selective serotonin reuptake inhibitors (SSRIs), substitution at the para (4th) position of the phenyl or phenoxy ring is a common feature. [1]Studies on para-halogenated amphetamines show that increasing the size of the halogen (F < Cl) decreases selectivity for the dopamine transporter (DAT) versus SERT, resulting in more potent SERT inhibition. [2]In a series of halogenated phenoxypropanolamines, 2,5-dihalogenated compounds were more potent β-receptor blockers than their 2,4- or 3,4-dihalogenated counterparts. [6]* N-Substitution: The nature of the amine (primary, secondary, or tertiary) significantly impacts activity. For many monoamine transporter ligands, secondary amines (e.g., N-methyl) often provide a good balance of potency and selectivity. Increasing the bulk of the N-substituent can decrease affinity for one transporter while increasing it for another. [7]* Data-Driven Insights: Quantitative data from binding assays are essential for delineating these relationships. The table below presents representative data for para-substituted amphetamines, illustrating the impact of halogenation on monoamine transporter inhibition.

CompoundTransporterInhibition Potency (IC₅₀, nM)
AmphetamineNET130 ± 20
DAT530 ± 40
SERT33,100 ± 1,700
4-Fluoroamphetamine NET120 ± 10
DAT920 ± 20
SERT1,900 ± 100
4-Chloroamphetamine NET180 ± 20
DAT1,400 ± 100
SERT650 ± 20
(Data synthesized from Rickli et al., as cited in Frontiers in Pharmacology, 2019.)[2]

This data clearly demonstrates that the addition of a halogen at the para-position, particularly chlorine, dramatically increases the potency at the serotonin transporter (SERT), shifting the compound's profile from a primary norepinephrine/dopamine inhibitor towards a more balanced triple reuptake inhibitor.

Mechanism of Action: The Halogen-Binding Pocket

The enhanced potency and selectivity conferred by halogen atoms, particularly in SSRIs, is not merely a result of bulk or lipophilicity. Structural biology has revealed a specific and crucial interaction known as halogen bonding . [8]Crystal structures of the bacterial leucine transporter (LeuT), a homolog of human SERT, in complex with SSRIs have identified a dedicated Halogen-Binding Pocket (HBP) . [1][9]

SERT_Inhibition_Mechanism Mechanism of SERT Inhibition cluster_binding_site Central Binding Site SERT Serotonin Transporter (SERT) (Membrane Protein) Serotonin_in Intracellular Serotonin (5-HT) SERT->Serotonin_in Block Reuptake Blocked SERT->Block Inhibition PrimarySite Primary Amine Binding Site (Asp98) HBP Halogen-Binding Pocket (HBP) Drug Brominated Phenoxyethyl Amine Drug->PrimarySite Ionic Bond Drug->HBP Halogen Bond Serotonin_out Extracellular Serotonin (5-HT) Serotonin_out->SERT Normal Transport

Caption: Role of the Halogen-Binding Pocket in SERT inhibition.

This HBP forms a specific, noncovalent interaction with the electron-rich halogen atom (e.g., bromine) on the drug molecule. This interaction is a key determinant for high-affinity binding and is largely responsible for the selectivity of many SSRIs for SERT over the norepinephrine (NET) and dopamine (DAT) transporters. [1]Mutagenesis studies confirm that altering residues within this pocket in SERT dramatically reduces its affinity for SSRIs, while engineering a similar pocket into NET or DAT increases their affinity for these drugs. [9]The brominated phenoxyethyl amine scaffold is ideally suited to exploit this interaction, with the bromophenyl moiety positioned to engage the HBP while the ethylamine tail interacts with the primary substrate binding site (anchored by a key aspartate residue). [5]

Key Pharmacokinetic (ADME) Considerations

The successful development of any drug candidate hinges on a favorable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). [10][11]For brominated phenoxyethyl amines, particular attention must be paid to how the bromine atom influences these properties.

  • Absorption & Distribution: Bromination generally increases a molecule's lipophilicity (LogP). This can enhance passive diffusion across membranes, such as the intestinal wall for oral absorption and the blood-brain barrier (BBB) for CNS targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Standard in vitro assays like Caco-2 or PAMPA are used to predict intestinal permeability. [4]* Metabolism: A primary goal of halogenation is to block metabolically labile positions on the aromatic ring. A C-H bond is susceptible to hydroxylation by Cytochrome P450 enzymes; replacing it with a C-Br bond prevents this metabolic pathway, potentially increasing the drug's half-life and reducing the formation of active or toxic metabolites. In vitro metabolic stability is assessed using liver microsomes or hepatocytes. [4]* Excretion: The route and rate of elimination of the drug and its metabolites are critical for determining dosing regimens and avoiding accumulation.

A comprehensive suite of in vitro ADME assays is essential early in the drug discovery process to identify candidates with the best chance of success in vivo. [3]

Experimental Protocols: A Self-Validating System

Reproducible and robust assays are the cornerstone of medicinal chemistry. Below is a detailed, step-by-step methodology for a standard SERT radioligand binding assay, a critical experiment for determining a compound's potency (Kᵢ).

Protocol: SERT Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a brominated phenoxyethyl amine) for the human serotonin transporter (hSERT) by measuring its ability to compete with a known radioligand.

  • Materials:

    • Membrane Preparation: Commercially available membrane preparations from HEK293 cells stably expressing hSERT. [12] * Radioligand: [³H]-Citalopram or a similar high-affinity SERT radioligand.

    • Test Compounds: Synthesized brominated phenoxyethyl amines, dissolved in DMSO to create 10 mM stock solutions.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radiolabeled SERT inhibitor like fluoxetine or paroxetine.

    • Apparatus: 96-well microplates, filter mats (GF/B or GF/C), cell harvester, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta).

  • Procedure:

    • Compound Dilution: Prepare a series of 10x concentrated serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.

    • Assay Plate Setup: To each well of a 96-well plate, add the following in triplicate:

      • Total Binding (TB): 25 µL Assay Buffer + 25 µL [³H]-Radioligand + 50 µL Membrane Preparation.

      • Non-Specific Binding (NSB): 25 µL NSB Agent + 25 µL [³H]-Radioligand + 50 µL Membrane Preparation.

      • Test Compound: 25 µL of a test compound dilution + 25 µL [³H]-Radioligand + 50 µL Membrane Preparation.

    • Incubation: Seal the plate and incubate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to allow the binding to reach equilibrium. [13] 4. Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioactivity. [13] 6. Scintillation Counting: Punch the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [14]

Future Directions & Challenges

The strategic use of bromine in phenoxyethyl amine scaffolds continues to be a promising avenue for drug discovery. Future efforts will likely focus on:

  • Multi-Target Ligands: Fine-tuning the halogen substitution pattern to achieve desired polypharmacology, for example, creating dual SERT/NET inhibitors or compounds that interact with both a transporter and a G-protein coupled receptor.

  • PET Ligands: The bromine atom can be replaced with isotopic bromine (e.g., ⁷⁶Br) or fluorine (¹⁸F) to create Positron Emission Tomography (PET) ligands for in vivo imaging of transporter density and drug occupancy in the brain. [15][16]* Beyond CNS: Exploring the utility of this scaffold for other targets where halogen bonding can be exploited, such as kinases or bromodomains.

The primary challenge remains the careful balancing of potency, selectivity, and pharmacokinetic properties. A deep understanding of the principles outlined in this guide is essential for the rational design of the next generation of brominated phenoxyethyl amine therapeutics.

References

  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]

  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Wang, H., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Communications. [Link]

  • Koe, B. K., et al. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC. [Link]

  • Kolisetty, N. (2012). PHARMACOKINETICS (ADME), DOSE-RESPONSE AND PHARMACOKINETIC MODELING OF BROMATE IN F344 RATS. UGA Open Scholar. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • RJPT SimLab. PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr. RJPT SimLab. [Link]

  • Chotibut, T., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. PubMed. [Link]

  • Zhang, M., et al. (2008). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. PubMed Central. [Link]

  • International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. [Link]

  • Zhang, M., et al. (2011). 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. PubMed Central. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). [Link]

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Singh, S., et al. (2016). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. ResearchGate. [Link]

  • Wang, H., et al. (2013). Halogen-binding pocket in SERT and its critical importance in the protein's specificity for antidepressant. ResearchGate. [Link]

  • Polasek, T. M., & Miners, J. O. (2013). The ABCD of clinical pharmacokinetics. PMC. [Link]

  • Current Medicinal Chemistry. (2022). P2X7 Receptor Antagonists for the Treatment of Neuropathic Pain. [Link]

  • ChemRxiv. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

  • Khan, M. A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Shah, R. (2019). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). The Pharma Innovation Journal. [Link]

  • Anbarasu, K., & Jayanthi, S. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]

  • AxisPharm. (2022). ADME Pharmacokinetic Testing Services. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

  • Enzymlogic. Binding Kinetics of Drug-Target Interactions. [Link]

  • O'Brian, C. A., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

  • Varadwaj, A., et al. (2019). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. MDPI. [Link]

  • NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. [Link]

  • ResearchGate. Structure-Activity Relationships. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). Preprints.org. [Link]

  • Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PMC. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo. [Link]

  • Wang, C., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

Sources

The Therapeutic Potential of Piperidin-4-ol Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for drug design.[3] This guide focuses specifically on the piperidin-4-ol moiety, a functionalized variant that offers a strategic hydroxyl group for modulating target interactions and pharmacokinetic properties. We will explore the diverse therapeutic applications of these derivatives, delving into the mechanistic underpinnings of their activity in oncology, neuroprotection, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a review of the field but also actionable experimental protocols and a causal analysis of structure-activity relationships.

Anticancer Activity: Targeting Cell Viability and Proliferation

Piperidin-4-ol derivatives have emerged as a versatile class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through multiple mechanisms of action.[4][5] Their therapeutic effect is often rooted in the ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical enzymes required for tumor growth and metastasis.[6]

Core Mechanism: Induction of Apoptosis

A primary anticancer strategy for these compounds involves the targeted induction of apoptosis in malignant cells. This is frequently achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] Certain piperidin-4-ol derivatives have been shown to upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in cell death.[4]

Another key target is the inhibition of enzymes essential for cancer cell survival and proliferation, such as topoisomerase II, which is crucial for DNA replication, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[6][7]

PD Piperidin-4-ol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition PD->Bcl2 downregulates Bax Bax (Pro-apoptotic) Upregulation PD->Bax upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway targeted by piperidin-4-ol derivatives.

Quantitative Efficacy of Piperidin-4-ol Derivatives

The antiproliferative activity of these compounds has been quantified against various human cancer cell lines. The data below summarizes the Growth Inhibition (GI₅₀) values for selected derivatives, demonstrating their potency and, in some cases, their selectivity compared to non-cancerous cell lines.

CompoundCancer Cell LineGI₅₀ (µg/mL)Selectivity Index (SI) vs. HaCaTReference
Compound 16 786-0 (Kidney)0.4156.0[8]
Compound 16 HT29 (Colon)4.1>15.9[8]
Compound 16 MCF7 (Breast)26.2>2.3[8]
Compound 22 NCI-H460 (Lung)26.3>2.3[8]
Doxorubicin 786-0 (Kidney)2.80.1[8]

Note: A higher Selectivity Index (SI) indicates greater toxicity towards cancer cells compared to normal cells (HaCaT keratinocytes).

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of piperidin-4-ol derivatives on cancer cell lines.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality Check: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the piperidin-4-ol test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality Check: A dose-response curve is essential to determine the IC₅₀/GI₅₀. The 48-72 hour incubation allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

    • Causality Check: Only viable cells with active metabolism can reduce MTT. This step differentiates between live and dead cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Causality Check: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

Neuroprotective Potential: Combating Neurodegeneration and Ischemic Damage

The piperidin-4-ol scaffold is present in compounds with significant neuroprotective properties, offering potential therapeutic avenues for conditions like stroke and neurodegenerative diseases such as Parkinson's and Alzheimer's.[9][10]

Core Mechanism: σ₁-Receptor Modulation and nNOS Inhibition

A key mechanism of neuroprotection involves the interaction with the sigma-1 (σ₁) receptor, an intracellular chaperone protein that modulates calcium signaling, oxidative stress, and neuronal survival. The potent σ₁-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection in experimental stroke models.[11] Its protective effect is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity. Overactivation of nNOS during an ischemic event leads to excessive nitric oxide (NO) production, contributing to excitotoxicity and neuronal death. By inhibiting nNOS, PPBP reduces this harmful NO surge.[11]

Furthermore, piperine, a natural alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a Parkinson's disease mouse model by reducing oxidative stress, inflammation (decreasing IL-1β), and apoptosis (maintaining the Bcl-2/Bax balance).[10]

Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate Ca ↑ Intracellular Ca²⁺ Glutamate->Ca nNOS_act nNOS Activation Ca->nNOS_act NO ↑ Nitric Oxide (NO) nNOS_act->NO Toxicity Excitotoxicity & Neuronal Death NO->Toxicity PPBP PPBP (Piperidine Derivative) PPBP->nNOS_act inhibits Neuroprotection Neuroprotection PPBP->Neuroprotection

Caption: Neuroprotective mechanism of PPBP via nNOS inhibition in stroke.

Experimental Protocol: In Vivo Neuroprotection Assessment (MCAO Model)

This protocol describes the middle cerebral artery occlusion (MCAO) model in rodents, a standard preclinical model for evaluating the efficacy of neuroprotective agents against focal cerebral ischemia (stroke).[9][11]

Principle: Transiently blocking the middle cerebral artery mimics the conditions of an ischemic stroke. The therapeutic potential of a compound is assessed by its ability to reduce the volume of brain tissue that dies (infarct volume) following the ischemic insult and reperfusion.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize an adult male Wistar rat or C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane or halothane). Maintain body temperature at 37°C using a heating pad.

    • Causality Check: Strict control of physiological variables like temperature and anesthesia is critical, as they can significantly impact ischemic outcome and confound the results.

  • Surgical Procedure (Intraluminal Filament):

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Causality Check: This technique produces a reproducible focal ischemic lesion in the territory of the MCA without requiring a craniectomy.

  • Ischemia and Compound Administration: Maintain the occlusion for a defined period (e.g., 90 minutes). The test compound (e.g., PPBP) can be administered before, during, or after the occlusion, depending on the therapeutic window being investigated.

  • Reperfusion: After the ischemic period, withdraw the filament to allow blood flow to resume (reperfusion). Suture the incision and allow the animal to recover.

  • Infarct Volume Assessment (24-48h post-MCAO):

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

    • Causality Check: TTC is a metabolic stain. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted (dead) tissue remains unstained (white).

  • Data Analysis: Digitize the stained brain slices. Use image analysis software to calculate the area of the infarct in each slice. Integrate the areas across all slices to determine the total infarct volume, often corrected for edema. Compare the infarct volumes between vehicle-treated and compound-treated groups using statistical analysis (e.g., t-test or ANOVA).

Anti-inflammatory and Analgesic Potential

The piperidin-4-ol scaffold is also integral to compounds exhibiting potent anti-inflammatory and analgesic activities.[12][13] These effects are mediated through the inhibition of key enzymes in inflammatory pathways and interaction with pain-modulating receptors.

Core Mechanism: Enzyme Inhibition and Receptor Modulation

A significant anti-inflammatory mechanism for some piperidin-4-ol derivatives is the inhibition of soluble epoxide hydrolase (sEH).[14] sEH degrades anti-inflammatory epoxy-fatty acids (EpFAs). By inhibiting sEH, these compounds increase the levels of EpFAs, leading to reduced inflammation and pain.

Other derivatives exert their effects by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15][16] The analgesic properties can be linked to the modulation of opioid receptors or the inhibition of prostaglandin synthesis pathways, which are central to pain signaling.[13]

Quantitative Anti-inflammatory Activity

The table below presents the inhibitory potency of a selected 2-(piperidin-4-yl)acetamide derivative against soluble epoxide hydrolase.

CompoundTarget EnzymeIC₅₀ (nM)Reference
11q Human sEH0.7 ± 0.1[14]
TPPU Human sEH1.1 ± 0.1[14]

Note: TPPU is a well-established reference sEH inhibitor. A lower IC₅₀ value indicates higher potency.

Experimental Workflow: From Synthesis to In Vivo Testing

The development of novel piperidin-4-ol derivatives follows a structured workflow from initial design to preclinical validation.

Design Scaffold Design & In Silico Screening Synthesis Chemical Synthesis (e.g., Mannich Reaction) Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purify->InVitro Hit Hit Identification InVitro->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis iterative cycles InVivo In Vivo Efficacy Models (e.g., MCAO, Paw Edema) LeadOpt->InVivo PKPD Pharmacokinetics & Toxicology Studies InVivo->PKPD Candidate Preclinical Candidate PKPD->Candidate

Caption: General experimental workflow for drug discovery of piperidin-4-ol derivatives.

Diverse Therapeutic Horizons

Beyond the major areas discussed, piperidin-4-ol derivatives show promise in a variety of other therapeutic fields:

  • Antimicrobial Activity: Certain derivatives have demonstrated significant antibacterial, antifungal, and anti-tuberculosis activity.[17][18]

  • Antidiabetic Agents: As inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), these compounds can help regulate glucose homeostasis, offering a therapeutic strategy for type 2 diabetes.[19][20]

  • Cholinesterase Inhibition: Derivatives like Donepezil, which contains a piperidine core, are potent inhibitors of acetylcholinesterase (AChE) and are used to treat the symptoms of Alzheimer's disease.[1][3]

Conclusion and Future Perspectives

The piperidin-4-ol scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of therapeutic potential, from potent anticancer and neuroprotective effects to significant anti-inflammatory, analgesic, and antidiabetic activities. The strategic placement of the hydroxyl group at the 4-position provides a crucial anchor for target binding and a site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on leveraging computational chemistry for the rational design of next-generation derivatives with enhanced target specificity to minimize off-target effects. Elucidating complex mechanisms of action through advanced cell biology and proteomic approaches will further unlock the full potential of this remarkable chemical scaffold. The continued exploration of novel synthetic methodologies will also be crucial for efficiently generating diverse chemical libraries for high-throughput screening, accelerating the journey from bench to bedside.

References

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Saleem, M., et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • Zhu, J., et al. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Rather, G. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]

  • Reyes, D. R., et al. (2021). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PubMed Central. [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. [Link]

  • Singh, U. P., et al. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Bawa, S., & Khan, S. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2014). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

  • Narasimhamurthy, K. H., et al. (2020). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Bentham Science. [Link]

  • Ajmo, C. T. Jr, et al. (2001). Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. AHA/ASA Journals. [Link]

  • Martin-Lopez, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. IDIBAPS. [Link]

  • Gribkov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Kumar, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Jaroennonkok, C., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Reddy, S. M., et al. (2025). Piperidine DPP-IV inhibitors. ResearchGate. [Link]

  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

  • de Oliveira, R. J. Jr, et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

  • Gribkov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Kim, D., et al. (2008). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]

  • Khan, M. A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Gribkov, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

An In-depth Technical Guide to the Ligand Efficiency of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and practices for evaluating and optimizing the ligand efficiency of N-substituted piperidines. As a privileged scaffold in modern medicinal chemistry, the piperidine ring's utility is profoundly influenced by the substitutions on its nitrogen atom.[1][2][3][4][5] We will dissect the methodologies, from foundational concepts to advanced computational workflows, offering researchers, scientists, and drug development professionals a comprehensive resource for designing potent and drug-like candidates.

The Rationale: Why Ligand Efficiency Matters for a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs targeting a wide array of diseases.[6][7][8] Its prevalence stems from its favorable physicochemical properties: a stable chair conformation allowing for precise vectoral orientation of substituents, and a basic nitrogen atom that can be readily modified to fine-tune solubility, lipophilicity, and target engagement.[1][2] The N-substituent, in particular, is a critical handle for modulating a compound's pharmacokinetic and pharmacodynamic profile.[9][10]

However, the drive for high potency can often lead to "molecular obesity"—the inflation of molecular weight and lipophilicity, which frequently results in poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[11] The concept of Ligand Efficiency (LE) was introduced to provide a more intelligent path to lead optimization. It normalizes potency by the size of the molecule, allowing chemists to identify compounds that achieve their potency in the most efficient manner. This guide focuses on the practical application of this concept to the N-substituted piperidine class, ensuring that optimization efforts yield not just potent, but truly drug-like molecules.

Core Metrics for Efficiency-Driven Drug Design

To objectively assess the quality of a lead compound, several key metrics have been established. These calculations are essential for prioritizing compounds and guiding synthetic efforts.

  • Ligand Efficiency (LE): This is the foundational metric, measuring the binding energy per non-hydrogen (heavy) atom. It helps identify small, efficient fragments as starting points.[12][13] A generally accepted threshold for a good lead is an LE value greater than 0.3.[11] LE = (1.37 * pKi) / HAC (where pKi = -log(Ki) and HAC = Heavy Atom Count)

  • Lipophilic Ligand Efficiency (LLE or LiPE): This crucial metric evaluates how effectively a compound utilizes its lipophilicity to achieve potency.[11][14] It is calculated by subtracting the compound's logP or logD from its pKi. An ideal LLE is greater than 5, indicating that the potency gain is not solely due to increased grease.[11][14] LLE = pKi - logP

  • Lipophilic Metabolism Efficiency (LipMetE): This metric assesses the trade-off between lipophilicity and metabolic stability, which is critical for in vivo success.[12] It relates a compound's intrinsic clearance (CLint) to its lipophilicity (logD).[12] LipMetE = p(CLint,unbound) + logD

  • Lipophilicity-Corrected Ligand Efficiency (LELP): For very polar or small compounds where LLE might be less informative, LELP provides an alternative by considering size in addition to lipophilicity.[15] LELP = logP / LE

The interplay of these metrics provides a multi-parameter framework for compound optimization, steering projects away from common pitfalls.

Caption: Interrelationship of primary data and key efficiency metrics.

Experimental Determination of Binding Affinity: The Foundation of Potency

Accurate determination of binding affinity (Ki, Kd, or IC50) is the bedrock upon which all ligand efficiency calculations are built. The choice of assay depends on the nature of the target and the information required.

Radioligand Binding Assay

This classic, robust method directly measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for the target receptor.

Protocol: Competitive Radioligand Binding Assay for a GPCR Target

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2. Causality: The buffer maintains physiological pH, and divalent cations like Mg2+ are often required for optimal GPCR conformation and binding.

    • Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend in assay buffer to a known protein concentration (e.g., 1 mg/mL). Causality: The target receptor is embedded in the cell membrane; isolating this fraction concentrates the target and removes interfering cytosolic components.

    • Radioligand: Prepare a stock solution of a high-affinity radiolabeled ligand (e.g., [3H]diprenorphine for opioid receptors) at a concentration of 10x the final desired concentration.[16] Causality: The radiolabel provides a sensitive detection method. The concentration is typically set near the Kd of the radioligand for its target to ensure sensitive competition.

    • Test Compound: Prepare serial dilutions of the N-substituted piperidine derivatives in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add:

      • 50 µL of assay buffer for total binding wells.

      • 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM naloxone) for non-specific binding (NSB) wells. Causality: NSB wells measure the amount of radioligand that binds to components other than the target receptor. This value must be subtracted to determine specific binding.

      • 50 µL of the test compound at various concentrations.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[16]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Immediately wash the filters 3x with ice-cold assay buffer. Causality: Rapid filtration and washing separate the bound from unbound radioligand. Cold buffer is used to minimize dissociation of the ligand from the receptor during the wash steps.

  • Data Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

Caption: General workflow for a radioligand binding assay.

Decoding the Structure-Activity Relationship (SAR) of N-Substituents

The N-substituent of a piperidine ring is a primary determinant of its biological activity.[10] Systematic modification of this group while monitoring changes in binding affinity and ligand efficiency metrics is the essence of SAR exploration.

Let's consider a hypothetical SAR study on N-substituted piperidines targeting the Sigma-1 (σ1) receptor, a target for CNS disorders.

Table 1: SAR and Ligand Efficiency Metrics for N-Substituted Piperidines at the σ1 Receptor

Compound IDN-SubstituentKi (nM)[17]pKiHAClogD @ 7.4[15]LELLE
4a H1656.7825-0.790.277.57
18b Ethyl89.47.0527N/A0.26N/A
13a Tosyl1086.9732N/A0.22N/A
18a Methyl7.98.10260.520.31 7.58

This data is adapted and compiled for illustrative purposes from cited literature.[15][17]

Analysis of SAR and Causality:

  • From Unsubstituted (4a) to Methyl (18a): A simple methylation of the piperidine nitrogen dramatically increases affinity over 20-fold (165 nM to 7.9 nM). This suggests the presence of a small, likely hydrophobic pocket near the nitrogen that favorably accommodates the methyl group. The LE value crosses the desirable 0.3 threshold, and the LLE remains excellent, validating this as a highly efficient modification.[17]

  • Increasing Alkyl Size (18b): Extending the substituent to an ethyl group decreases affinity compared to the methyl group. This indicates that the pocket is sterically constrained; the larger ethyl group may introduce a clash or a less optimal vector.

  • Adding a Bulky Aromatic Group (13a): The large, polar tosyl group significantly reduces affinity and ligand efficiency. The molecule's size (HAC) increases substantially, but this added bulk does not translate to better binding, resulting in a poor LE of 0.22. This demonstrates a classic case of inefficient design—adding size without a corresponding gain in potency.

SAR_Logic Start Start with Core Scaffold (e.g., N-H piperidine) Modify Synthesize Analogs (Vary N-Substituent) Start->Modify Assay Determine Binding Affinity (e.g., Ki) Modify->Assay Calculate Calculate Efficiency Metrics (LE, LLE) Assay->Calculate Analyze Analyze Data: Identify Trends Calculate->Analyze Decision Metrics Improved? Analyze->Decision Hypothesize Formulate Hypothesis (e.g., 'Small hydrophobic pocket exists') Design Design Next Generation of Analogs Hypothesize->Design Design->Modify Decision->Analyze No, Re-evaluate Decision->Hypothesize Yes

Caption: Iterative cycle of SAR-driven lead optimization.

Computational Chemistry: Predicting and Rationalizing Efficiency

In silico methods are indispensable for accelerating the design-synthesize-test cycle. They allow for the rapid virtual screening of ideas and provide a structural basis for understanding experimental SAR.[18][19]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[20]

Protocol: Conceptual Workflow for Molecular Docking

  • System Preparation:

    • Receptor: Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning charges, and removing water molecules not critical for binding.[21] Causality: This ensures the protein is in a chemically correct state for the simulation. Non-structural waters are removed to de-clutter the binding site.

    • Ligand: Generate 3D coordinates for the N-substituted piperidine derivatives and perform energy minimization to find a low-energy conformation. Assign partial charges.[19]

  • Grid Generation:

    • Define a "docking box" or grid around the known binding site of the receptor. This grid pre-calculates the energetic potentials of the pocket, speeding up the docking process.[21]

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina).[20] The software will systematically sample different conformations and orientations of the ligand within the grid, scoring each "pose" based on a scoring function that estimates binding free energy.

  • Analysis:

    • Ranking: Rank compounds based on their predicted docking scores. While not a perfect predictor of absolute affinity, it is very effective for ranking congeneric series.

    • Pose Inspection: Visually inspect the top-ranked poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the N-substituent and the protein residues.[22] Causality: This is the most critical step. It provides a structural hypothesis for the experimental SAR. For example, visualizing the docked pose of compound 18a could confirm its methyl group fits snugly into a hydrophobic pocket formed by specific amino acids, explaining its high affinity.

Advanced Methods
  • 3D-QSAR: For a sufficiently large dataset, 3D-Quantitative Structure-Activity Relationship models can be built to correlate the 3D steric and electrostatic fields of the N-substituents with their observed biological activity, yielding a predictive model for new designs.[20]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time (nanoseconds to microseconds). This can validate the stability of a docked pose and can be used with methods like MM/PBSA to calculate binding free energies more accurately.[20][23]

Computational_Workflow cluster_setup Setup cluster_docking Docking & Scoring cluster_refinement Refinement & Validation (Optional) PDB Obtain Protein Structure (PDB) Prep Prepare Protein & Ligands (Add H, Assign Charges) PDB->Prep Ligands Generate 3D Ligand Structures Ligands->Prep Dock Molecular Docking Simulation Prep->Dock Analyze Analyze Poses & Scores Dock->Analyze MD Molecular Dynamics Simulation Analyze->MD SAR Correlate with Experimental SAR Analyze->SAR FreeEnergy Calculate Binding Free Energy MD->FreeEnergy FreeEnergy->SAR

Caption: A typical computational workflow for ligand design.

Conclusion

Optimizing the ligand efficiency of N-substituted piperidines is a multi-faceted process that demands a synergistic integration of robust experimental assays, insightful SAR analysis, and predictive computational modeling. The piperidine scaffold remains a highly valuable starting point for drug discovery, and the N-substituent provides a powerful lever for tuning molecular properties. By moving beyond the singular pursuit of potency and embracing efficiency-based metrics like LE and LLE, development teams can more reliably navigate the complexities of medicinal chemistry to produce candidates that are not only potent but also possess the balanced, drug-like properties required for clinical success. The disciplined application of the principles and workflows outlined in this guide will empower researchers to unlock the full therapeutic potential of this privileged chemical class.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine-based drug discovery. ResearchGate. [Link]

  • Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). ResearchGate. [Link]

  • Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization. Sci Forschen. [Link]

  • Lipophilic efficiency. Wikipedia. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Lund University. [Link]

  • Ligand Efficiency Metrics Calculators. Drug Hunter. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. National Center for Biotechnology Information. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 1-(2-(4-bromophenoxy)ethyl)piperidin-4-ol , a critical bifunctional linker often employed in the development of Sigma-1 receptor ligands, acetylcholinesterase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.

The synthesis is designed around a convergent strategy that prioritizes atom economy and operational simplicity. By coupling a pre-functionalized phenoxy-ethyl linker with 4-hydroxypiperidine, we avoid the need for hydroxyl protecting groups on the piperidine ring. This protocol exploits the nucleophilic differential between the secondary amine (


) and the secondary alcohol (

) of the starting material, ensuring selective N-alkylation over O-alkylation.
Key Advantages of This Protocol:
  • Chemoselectivity: No protecting group required for the piperidine hydroxyl.

  • Scalability: Uses inexpensive inorganic bases and common solvents.

  • Modularity: The "phenoxy-ethyl" linker strategy is adaptable to other phenol derivatives.

Retrosynthetic Analysis

The target molecule is disconnected at the piperidine nitrogen bond. This reveals two primary precursors: 4-hydroxypiperidine (nucleophile) and 1-bromo-4-(2-bromoethoxy)benzene (electrophile).

Retrosynthesis cluster_legend Legend Target Target: 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol Disconnection Disconnection (C-N Bond) Target->Disconnection Precursor1 Nucleophile: 4-Hydroxypiperidine Disconnection->Precursor1 Precursor2 Electrophile: 1-bromo-4-(2-bromoethoxy)benzene Disconnection->Precursor2 key1 Target key2 Reagents

Caption: Retrosynthetic disconnection revealing the convergent assembly strategy.

Experimental Protocols

Phase 1: Synthesis of the Linker (Electrophile)

Objective: Prepare 1-bromo-4-(2-bromoethoxy)benzene via Williamson Ether Synthesis.

Reaction Principle: The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion, which performs an


 attack on 1,2-dibromoethane. A large excess of 1,2-dibromoethane is critical to prevent the formation of the "dimer" (1,2-bis(4-bromophenoxy)ethane).

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromophenol 1.0 Substrate
1,2-Dibromoethane 4.0 - 5.0 Electrophile / Solvent

| Potassium Carbonate (


) | 2.0 | Base |
| Acetone (or Acetonitrile) | Solvent | Reaction Medium |

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-bromophenol (1.0 eq) in Acetone (0.5 M concentration).

  • Activation: Add anhydrous

    
      (2.0 eq) and stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Add 1,2-dibromoethane (5.0 eq) in a single portion. Note: Excess is vital to suppress dimerization.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • The excess 1,2-dibromoethane (b.p. 131°C) can be removed via high-vacuum distillation or rigorous rotovap if scale permits.

  • Purification: Recrystallize the crude solid from Ethanol or perform a short silica plug filtration to remove trace dimer.

    • Target Appearance: White to off-white crystalline solid.

Phase 2: N-Alkylation of 4-Hydroxypiperidine

Objective: Coupling the piperidine core to the phenoxy linker.

Reaction Principle: This step utilizes the higher nucleophilicity of the secondary amine over the hydroxyl group. By using a mild base (


) and a polar aprotic solvent (Acetonitrile), we favor N-alkylation. Potassium Iodide (KI) is added as a catalyst (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Hydroxypiperidine 1.2 Nucleophile
Linker (from Phase 1) 1.0 Electrophile

|


 | 2.5 | Acid Scavenger |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst |
| Acetonitrile (ACN) | Solvent | 0.2 M Conc. |

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Mixing: Add 4-hydroxypiperidine (1.2 eq),

    
      (2.5 eq), and KI  (0.1 eq) to anhydrous Acetonitrile.
    
  • Addition: Add the Linker (1.0 eq) dissolved in a minimal amount of ACN dropwise to the stirring mixture.

  • Reaction: Heat to 60–80°C for 12–24 hours.

    • Monitoring: TLC (DCM/MeOH 9:1) should show the consumption of the non-polar linker and the appearance of a more polar spot. Ninhydrin stain will visualize the piperidine.

  • Workup (Critical for Purity):

    • Filter the hot reaction mixture to remove inorganic salts.

    • Evaporate the solvent to obtain a crude oil/solid.

    • Partition: Dissolve crude in Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove excess 4-hydroxypiperidine and inorganic salts.
      
    • Optional Acid Wash: Wash organic layer with dilute HCl (1M). The product moves to the aqueous phase (protonated amine). Wash aqueous phase with Ether (removes unreacted neutral linker). Basify aqueous phase with NaOH (pH 10) and extract back into DCM. This ensures high purity.

  • Purification: If necessary, recrystallize from EtOAc/Hexane or purify via column chromatography (DCM:MeOH 95:5).

Process Logic & Decision Tree

The following diagram illustrates the critical decision points during the workup to ensure high purity.

WorkupLogic Start Crude Reaction Mixture Filter Filter Inorganic Salts (KBr, K2CO3) Start->Filter Evap Evaporate Solvent Filter->Evap Partition Partition: EtOAc / Water Evap->Partition OrgLayer Organic Layer (Contains Product + Neutral Impurities) Partition->OrgLayer AqLayer Aqueous Layer (Excess 4-OH-Pip) Partition->AqLayer Discard AcidExt Acid Extraction (1M HCl) OrgLayer->AcidExt Purification Step AcidAq Acidic Aqueous Phase (Product Salt) AcidExt->AcidAq Product Protonates AcidOrg Organic Phase (Unreacted Linker) AcidExt->AcidOrg Discard Basify Basify (NaOH) & Extract DCM AcidAq->Basify Final Pure Product (Free Base) Basify->Final

Caption: Acid-Base extraction strategy for isolating the tertiary amine product.

Analytical Validation

Successful synthesis should be validated against these expected NMR signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (d, 2H, Ar-H): Characteristic of 4-bromophenyl group.
      
    • 
       6.80 (d, 2H, Ar-H): Ortho to oxygen.
      
    • 
       4.05 (t, 2H, 
      
      
      
      ): Deshielded triplet next to oxygen.
    • 
       3.70 (m, 1H, 
      
      
      
      ): Methine proton of the piperidine ring.
    • 
       2.80 (t, 2H, 
      
      
      
      ): Triplet for the ethyl linker next to nitrogen.
    • 
       2.90 & 2.20 (m, 4H, Piperidine ring protons): Characteristic multiplets.
      

References

  • Context: Validates the Williamson ether synthesis conditions for phenol deriv
  • Levison, B. & Ibrahim, T. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.[3] Retrieved October 24, 2023, from [Link]

    • Context: Provides expert consensus on using /ACN for selective N-alkylation of piperidines to avoid quaternary salt form
  • Context: Validates the starting m
  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol.[4] Retrieved October 24, 2023, from [Link]

    • Context: Structural analogue utilized for confirming NMR shift expectations and general stability of the phenethyl-piperidine scaffold.

Sources

Application Note: A Robust Protocol for the Synthesis of 1-(2-phenoxyethyl)piperidin-4-ol via N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the N-alkylation of piperidin-4-ol with phenoxyethyl bromide. The synthesis of 1-(2-phenoxyethyl)piperidin-4-ol is a key transformation in the generation of scaffolds relevant to medicinal chemistry. This document offers a step-by-step guide for this procedure, grounded in the principles of nucleophilic substitution. It further delves into the mechanistic rationale, optimization strategies, and troubleshooting of common challenges, such as over-alkylation and purification hurdles.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Modification of the piperidine nitrogen through N-alkylation allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] This protocol details the synthesis of 1-(2-phenoxyethyl)piperidin-4-ol, a valuable intermediate for various downstream applications in drug discovery.

The core of this protocol is the N-alkylation of the secondary amine of piperidin-4-ol with phenoxyethyl bromide. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon of the phenoxyethyl bromide and displacing the bromide leaving group.

Reaction Mechanism and Key Considerations

The N-alkylation of a secondary amine with an alkyl halide is a well-established transformation. The reaction is initiated by the nucleophilic attack of the amine on the alkyl halide, forming a trialkylammonium salt intermediate.[4][5] A base is then required to deprotonate this intermediate, yielding the desired tertiary amine product and a salt byproduct.[4]

A primary challenge in this reaction is the potential for over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[5][6][7][8] This side reaction can significantly reduce the yield of the desired product.

To mitigate over-alkylation, this protocol employs a careful control of stoichiometry, using a slight excess of the piperidin-4-ol relative to the phenoxyethyl bromide. Additionally, the choice of a suitable base and solvent is critical for achieving a clean and efficient reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Piperidin-4-ol≥98%Sigma-Aldrich
Phenoxyethyl bromide≥97%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, powderFisher ScientificActs as the base.
Acetonitrile (CH₃CN)AnhydrousSigma-AldrichReaction solvent.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)For workup.
Brine (saturated aqueous NaCl)For washing.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Silica gel60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to achieve a 0.2 M solution with respect to piperidin-4-ol).

  • Initiation of Reaction: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add a solution of phenoxyethyl bromide (0.9 eq) in anhydrous acetonitrile dropwise to the stirring suspension over a period of 30 minutes.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.[9]

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2-phenoxyethyl)piperidin-4-ol.[9]

Workflow and Mechanistic Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Piperidin-4-ol, K₂CO₃, and Acetonitrile B 2. Add Phenoxyethyl Bromide Solution A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool, Filter, and Concentrate D->E Reaction Complete F 6. Dissolve in EtOAc, Wash with NaHCO₃ & Brine E->F G 7. Dry with MgSO₄, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 1-(2-phenoxyethyl)piperidin-4-ol H->I Pure Product

Figure 1: A schematic representation of the experimental workflow for the N-alkylation of piperidin-4-ol.

reaction_mechanism Piperidin-4-ol R₂NH (Piperidin-4-ol) Ammonium_Salt R₂N⁺HR' (Trialkylammonium Bromide) Piperidin-4-ol->Ammonium_Salt Sₙ2 Attack Phenoxyethyl_Bromide R'-Br (Phenoxyethyl Bromide) Phenoxyethyl_Bromide->Ammonium_Salt Product R₂NR' (1-(2-phenoxyethyl)piperidin-4-ol) Ammonium_Salt->Product Deprotonation Base K₂CO₃ Base->Product Byproduct KHCO₃ + KBr

Figure 2: The general mechanism for the N-alkylation of a secondary amine with an alkyl halide.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous.
Side reactions.Add the phenoxyethyl bromide more slowly to minimize local concentration and potential side reactions. Consider a milder base like DIPEA.
Over-alkylation The tertiary amine product is reacting further with the alkyl halide.Ensure the stoichiometry is correct, with a slight excess of piperidin-4-ol.[10] Adding the alkyl halide slowly is crucial.[10]
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography. A shallow gradient may be necessary. Consider an alternative purification method like preparative HPLC if necessary.

Conclusion

This application note provides a reliable and well-characterized protocol for the N-alkylation of piperidin-4-ol with phenoxyethyl bromide. By understanding the underlying reaction mechanism and potential pitfalls, researchers can successfully synthesize this valuable intermediate with high purity and yield. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher success rate for this important synthetic transformation.

References

  • University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • JoVE. Preparation of Amines: Alkylation of Ammonia and Amines. Available at: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. Available at: [Link]

  • YouTube. Alkylation of Amines. Available at: [Link]

  • Scribd. Optimized Synthesis of 4-Piperidone. Available at: [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. Available at: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available at: [Link]

  • PMC. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Available at: [Link]

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available at: [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • ResearchGate. How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Reddit. Best solvent for FMOC removal. Available at: [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Available at: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

Sources

Application Notes & Protocols: Streamlined Synthesis of Sigma Receptor Ligands via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as unique molecular chaperones primarily located at the endoplasmic reticulum.[1] They are broadly classified into two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are involved in a multitude of cellular functions and pathological conditions.[2] The σ₁ receptor, in particular, has been implicated in neuroprotection, pain modulation, and psychiatric disorders, making it a compelling target for drug development.[3] Ligands targeting these receptors have shown potential in treating neuropathic pain, cancer, and neurodegenerative diseases.[2][3][4][5]

A common structural motif for high-affinity sigma receptor ligands consists of a basic nitrogen atom (typically a secondary or tertiary amine) connected by a linker to one or more hydrophobic, often aromatic, groups.[6][7] This modular structure makes nucleophilic substitution an exceptionally powerful and versatile strategy for their synthesis. This guide provides an in-depth exploration of this synthetic approach, detailing the underlying chemical principles, providing field-tested protocols, and outlining a self-validating workflow for researchers in medicinal chemistry and drug development.

The Chemical Rationale: Why Nucleophilic Substitution?

Nucleophilic substitution is a cornerstone of organic synthesis where an electron-rich nucleophile (Nu⁻) attacks an electron-deficient electrophilic center, displacing a leaving group (X).[8][9] For sigma ligand synthesis, this typically involves N-alkylation or O-alkylation to construct the critical amine and ether linkages that define the pharmacophore.

The most common variant employed is the bimolecular nucleophilic substitution (SN2) reaction.[10] In this concerted mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.[9][10]

Caption: General SN2 reaction mechanism.

The efficiency of an SN2 reaction is governed by several factors:

  • The Nucleophile: Primary and secondary amines are excellent nucleophiles for N-alkylation due to the lone pair of electrons on the nitrogen atom.[9]

  • The Substrate: The electrophile should have minimal steric hindrance at the reaction center. Primary alkyl halides (R-CH₂-X) are ideal, while tertiary halides are unreactive via the SN2 pathway.[8][11]

  • The Leaving Group: A good leaving group is a weak base that is stable on its own. Tosylates (OTs), mesylates (OMs), and halides (I⁻ > Br⁻ > Cl⁻) are excellent leaving groups.[8][9]

  • The Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

By strategically selecting the amine-containing core (the nucleophile) and an appropriate alkyl halide or sulfonate (the electrophile), chemists can readily assemble diverse libraries of potential sigma receptor ligands.[12][13]

Experimental Workflow: A Self-Validating System

A robust synthetic protocol is a self-validating system where each step confirms the success of the previous one. The workflow for preparing and validating a novel sigma ligand is a logical progression from synthesis to biological confirmation.

Caption: From synthesis to biological validation.

Core Protocol: N-Alkylation for Ligand Synthesis

This protocol details the synthesis of a representative sigma ligand via N-alkylation of a secondary amine with an alkyl bromide, a common strategy in the field.[12][13][14]

Objective: To synthesize N-(2-phenylethyl)-4-phenylpiperidine, a scaffold common to many sigma ligands.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.AmountPurpose
4-Phenylpiperidine161.241.0161 mg (1.0 mmol)Nucleophile
(2-Bromoethyl)benzene185.061.1204 mg (1.1 mmol)Electrophile
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)Base
Acetonitrile (ACN)41.05-10 mLSolvent
Dichloromethane (DCM)84.93-~50 mLExtraction Solvent
Saturated NaCl (Brine)--~20 mLWashing Agent
Anhydrous Na₂SO₄142.04-As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (161 mg, 1.0 mmol).

    • Add anhydrous potassium carbonate (345 mg, 2.5 mmol). The base is crucial for scavenging the HBr byproduct generated, preventing the protonation and deactivation of the amine nucleophile.[15]

    • Add 10 mL of dry acetonitrile. Stir the suspension for 5 minutes at room temperature.

  • Addition of Electrophile:

    • Add (2-bromoethyl)benzene (204 mg, 1.1 mmol) to the stirring suspension.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C (reflux) using an oil bath.

  • Reaction Monitoring:

    • Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel plates (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

    • Spot the starting material (4-phenylpiperidine) and the reaction mixture side-by-side. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 25 mL of dichloromethane (DCM) and 25 mL of deionized water.

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the lower organic layer. Extract the aqueous layer again with 25 mL of DCM.

    • Combine the organic layers and wash with 20 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification and Characterization

Crude products are rarely pure enough for biological testing. Purification is essential to remove unreacted starting materials and side products.

Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., Hexane:Ethyl Acetate with 1% triethylamine to prevent the amine product from streaking on the acidic silica).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sigma ligand.

Characterization: Validating the Molecular Structure

The identity and purity of the final compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure, confirming the successful N-alkylation and the overall molecular framework.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should be >95% for use in biological assays.

Biological Evaluation: Confirming Target Engagement

The final and most critical step is to confirm that the synthesized molecule binds to the sigma receptor. This is typically achieved through competitive radioligand binding assays.[16]

Principle of Radioligand Binding Assay

This assay measures the affinity of the synthesized (unlabeled) ligand by its ability to compete with and displace a known radioactive ligand (e.g., [³H]-(+)-pentazocine for σ₁) from the receptor.[16][17]

  • Preparation: Incubate a source of sigma receptors (e.g., guinea pig brain membrane homogenates) with a fixed concentration of the radioligand.[16]

  • Competition: In parallel, incubate the receptor preparation with the radioligand and varying concentrations of the newly synthesized, unlabeled test compound.

  • Separation & Counting: Separate the bound from unbound radioligand (typically by rapid filtration) and quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC₅₀ value (the concentration of the test ligand that displaces 50% of the radioligand). This is then converted to the inhibition constant (Kᵢ), which reflects the affinity of the ligand for the receptor. A lower Kᵢ value indicates higher binding affinity.

Compound ClassExample LigandReceptor SubtypeKᵢ (nM)
Diazaspiro[3.5]nonaneCompound 4b[12]σ₁2.7
Diazaspiro[3.5]nonaneCompound 4b[12]σ₂27
CyclopropylmethylamineCompound 4b[18]σ₁1.5
Haloperidol AnalogReduced Haloperidol[19]σ₁High Affinity

This table presents representative affinity data from the literature for ligands synthesized using related principles.

Conclusion

Nucleophilic substitution is a robust, reliable, and highly adaptable method for the synthesis of novel sigma receptor ligands. Its simplicity and predictability allow for the systematic exploration of structure-activity relationships (SAR) by enabling facile modification of both the amine core and its substituents. By following a rigorous and self-validating workflow encompassing synthesis, purification, characterization, and biological evaluation, researchers can confidently develop and validate new chemical entities targeting this therapeutically significant receptor class.

References

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - PMC. (2026, January 8).
  • The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. (2009, May 1). PubMed.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026, January 29).
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023, May 8). Journal of Medicinal Chemistry.
  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023, May 8).
  • PURIFICATION AND CHARACTERIZATION OF THE GUINEA PIG SIGMA-1 RECEPTOR FUNCTIONALLY EXPRESSED IN Escherichia coli.
  • Novel sigma receptor ligands: synthesis and biological profile. (2007, March 8). PubMed.
  • Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. (1992, June 12). PubMed.
  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand | Request PDF.
  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. (2024, December 6).
  • Sigma Receptors. University of Bristol.
  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2015, May 21).
  • Nucleophilic Substitution Reactions. SlideShare.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8).
  • Using Nucleophilic Substitution in Synthesis. (2014, May 14). YouTube.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • Aliphatic Nucleophilic Substitution. Dalal Institute.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str

Sources

The Alchemist's Bridge: A Guide to Synthesizing Phenoxyethyl Linkers for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Phenoxyethyl Linker

In the intricate architecture of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer.[1][2] It is a critical determinant of a molecule's efficacy, influencing solubility, stability, and the precise spatial orientation of the connected moieties.[3][] Among the diverse chemical scaffolds used for this purpose, the phenoxyethyl moiety stands out for its unique combination of properties. Its rigid aromatic component offers predictable spacing, while the ether linkage provides a balance of stability and modest flexibility. This guide provides a comprehensive overview of the primary synthetic strategies, key reagents, and detailed protocols for constructing phenoxyethyl-containing linkers, empowering researchers to rationally design and execute the synthesis of these vital components.

Core Synthetic Strategies: Building the Ether Bond

The construction of the core phenoxyethyl ether bond is predominantly achieved through two powerful and versatile named reactions: the Williamson Ether Synthesis and the Mitsunobu Reaction . The choice between these methods is dictated by the substrate's functional group tolerance, steric hindrance, and desired stereochemical outcome.

Strategy 1: The Williamson Ether Synthesis - A Classic SN2 Approach

Developed in 1850, the Williamson ether synthesis remains a cornerstone of ether formation.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated phenol (a phenoxide) acts as the nucleophile, attacking an electrophilic two-carbon synthon bearing a good leaving group.[6][7]

Mechanistic Rationale: The reaction's success hinges on the generation of a potent phenoxide nucleophile. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).[5][8] For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) are employed.[7][9]

The electrophile is typically a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) or an ethylene glycol derivative activated with a sulfonate ester leaving group (e.g., tosylate, mesylate), which are excellent leaving groups for SN2 reactions.[7][10] The SN2 nature of this reaction dictates a key constraint: the electrophilic carbon must be sterically accessible, making this method ideal for primary halides.[6][10]

Diagram 1: Williamson Ether Synthesis Workflow This diagram outlines the general workflow for synthesizing a phenoxyethyl linker using the Williamson ether synthesis, from starting materials to the final purified product.

Williamson_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Purification p Phenol Derivative phenoxide Phenoxide Intermediate p->phenoxide Deprotonation b Base (e.g., K₂CO₃, NaH) b->phenoxide solv1 Aprotic Solvent (e.g., ACN, THF, DMF) solv1->phenoxide product_crude Crude Linker Product phenoxide->product_crude Nucleophilic Attack e Electrophile (e.g., Br-CH₂CH₂-X) e->product_crude workup Aqueous Workup (Quench, Extract) product_crude->workup purify Purification (Column Chromatography) workup->purify product_final Purified Phenoxyethyl Linker purify->product_final

Caption: General workflow for Williamson ether synthesis of phenoxyethyl linkers.

Strategy 2: The Mitsunobu Reaction - A Redox-Neutral Alternative

The Mitsunobu reaction offers a powerful and often milder alternative for forming the ether linkage, particularly when the starting materials are sensitive to the basic conditions of the Williamson synthesis.[11][12] This reaction couples a primary or secondary alcohol with a nucleophile, such as a phenol, under redox-neutral conditions.[13][14]

Mechanistic Rationale: The reaction's ingenuity lies in the in situ activation of an alcohol into a good leaving group.[14] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.[11] PPh₃ first attacks the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the phenol (the nucleophile), and the resulting phenoxide attacks the phosphorus atom. The alcohol (the electrophile precursor) is then activated by forming a bulky oxyphosphonium salt, an excellent leaving group. The phenoxide can then displace this group in an SN2 fashion, leading to the desired ether with a complete inversion of stereochemistry at the alcohol carbon.[12][14]

This method is advantageous for its mild conditions and broad substrate scope. However, a significant challenge is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[15] Purification often requires careful column chromatography.[15]

Diagram 2: Mitsunobu Reaction Mechanism This diagram illustrates the key steps and intermediates in the Mitsunobu reaction for forming a phenoxyethyl ether.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-NR-N⁻-CO₂R] PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Phenol Ar-OH IonPair Ion Pair [Ar-O⁻] [Betaine-H⁺] Phenol->IonPair Deprotonation Alcohol HO-CH₂CH₂-X Oxyphos Alkoxyphosphonium Salt [Ar-O-PPh₃⁺] [⁻OCH₂CH₂-X] Alcohol->Oxyphos Activation Betaine->IonPair IonPair->Oxyphos Ether Product Ar-O-CH₂CH₂-X Oxyphos->Ether SN2 Attack TPPO TPPO Oxyphos->TPPO Hydrazine Hydrazine Byproduct Oxyphos->Hydrazine

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Comparative Analysis of Reagents and Conditions

The selection of specific reagents profoundly impacts reaction efficiency, yield, and purification strategy.

ParameterWilliamson Ether SynthesisMitsunobu ReactionCausality & Field Insights
Phenol Component Used as its conjugate base (phenoxide). Electron-withdrawing groups increase acidity, facilitating deprotonation.Used directly. Must have a pKa generally less than 15 to effectively protonate the betaine intermediate.[11]For electron-rich phenols, stronger bases (e.g., NaH) may be needed in the Williamson. The Mitsunobu reaction is less sensitive to the electronic nature of the phenol itself.
Ethyl Component Electrophile: Must have a good leaving group (e.g., Br, I, OTs, OMs).[6][7] Primary electrophiles are strongly preferred to avoid E2 elimination.[6]Alcohol: Serves as the electrophile precursor.[13] Primary alcohols are ideal. Secondary alcohols work but undergo stereochemical inversion.[12]The Williamson synthesis offers a wider range of inexpensive two-carbon electrophiles. The Mitsunobu is essential when the desired fragment is only available as an alcohol.
Key Reagents Base: K₂CO₃, Cs₂CO₃ (mild, heterogeneous), NaH, KH (strong, homogeneous).[5][9]Phosphine & Azodicarboxylate: PPh₃ (standard), DIAD/DEAD.[11]Cs₂CO₃ is often preferred for its high reactivity and milder conditions. DIAD is sometimes favored over DEAD due to its lower carcinogenicity and the fact that its hydrazine byproduct can be easier to remove.
Solvents Polar aprotic solvents like Acetonitrile (ACN), DMF, or THF are typical.[5]Anhydrous THF or Dichloromethane (DCM) are most common.[11]The solvent choice in the Williamson depends on the base; THF is required for NaH, while ACN or DMF work well with carbonate bases.
Byproducts Inorganic salts (e.g., KBr, NaCl), easily removed by aqueous workup.Triphenylphosphine oxide (TPPO) and a hydrazine derivative.[15] Their removal is the primary challenge.The simplicity of byproduct removal is a major advantage of the Williamson synthesis. For Mitsunobu, strategies like using polymer-bound PPh₃ can simplify purification.[11]

Protocols for Synthesizing Heterobifunctional Phenoxyethyl Linkers

The true utility of these linkers lies in their bifunctionality. The following protocols detail the synthesis of linkers with a terminal functional group ready for subsequent conjugation.

Protocol 1: Synthesis of N-Boc-2-(4-hydroxyphenoxy)ethan-1-amine via Williamson Ether Synthesis

This protocol describes the synthesis of a phenoxyethyl linker with a protected amine, starting from 4-hydroquinone.

Materials and Reagents:

  • 4-Hydroquinone

  • N-(2-bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1: Mono-alkylation.

    • To a solution of 4-hydroquinone (5 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (2 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (1 equivalent) and heat the reaction mixture to 60 °C.

    • Monitor the reaction by TLC until the starting bromide is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to isolate the mono-alkylated phthalimide intermediate.

  • Step 2: Deprotection of Phthalimide.

    • Dissolve the purified intermediate from Step 1 in ethanol.

    • Add hydrazine monohydrate (5-10 equivalents) and reflux the mixture for 4 hours. A thick white precipitate will form.

    • Cool the mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Step 3: Boc Protection.

    • Dissolve the crude amine from Step 2 in DCM.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, N-Boc-2-(4-hydroxyphenoxy)ethan-1-amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of 2-(Phenoxy)ethyl Azide via Mitsunobu Reaction

This protocol details the synthesis of a phenoxyethyl linker with a "clickable" azide handle, starting from phenol and 2-azidoethan-1-ol.

Materials and Reagents:

  • Phenol

  • 2-Azidoethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate, Hexanes

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Step 1: Reaction Setup.

    • In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve phenol (1 equivalent), 2-azidoethan-1-ol (1.1 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Reagent Addition.

    • Slowly add DIAD (1.2 equivalents) dropwise to the cooled solution over 15-20 minutes. A color change and/or formation of a precipitate may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Step 3: Reaction Monitoring and Workup.

    • Monitor the reaction by TLC until the starting phenol is consumed (typically 2-12 hours).

    • Once complete, concentrate the reaction mixture under reduced pressure.

  • Step 4: Purification.

    • Redissolve the crude residue in a minimal amount of DCM and directly load it onto a silica gel column.

    • Elute with a gradient of hexanes and ethyl acetate to separate the product from the TPPO and hydrazine byproducts. The product is typically non-polar.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield 2-(phenoxy)ethyl azide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR (for azide stretch ~2100 cm⁻¹), and HRMS.

Conclusion and Future Perspectives

The Williamson and Mitsunobu reactions are powerful, reliable methods for the synthesis of phenoxyethyl linkers. The choice of method allows chemists to navigate challenges presented by substrate sensitivity and steric hindrance. As the demand for more sophisticated bioconjugates grows, so too will the need for innovative linker designs. The fundamental ether-forming reactions described herein serve as the entry point for creating linkers with embedded cleavage sites, enhanced solubility characteristics, or rigid segments to precisely control molecular geometry. A deep understanding of these core reagents and protocols is therefore essential for any researcher aiming to contribute to the next generation of targeted therapeutics.

References

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Organic Synthesis. (n.d.). Williamson etherification of a bromomethylfluorobenzene and phenylglycinol. Organic Synthesis, Coll. Vol. 10, p.49 (2004); Vol. 78, p.23 (2002). [Link]

  • Swamy, K. C. K., et al. (2009). The Mitsunobu Reaction: A Mechanistic and Synthetic Perspective. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Reddy, B. V. S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4749. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Roy, K., et al. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(113), 112349-112368. [Link]

  • University of Southampton. (2024). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. [Link]

  • Abzena. (n.d.). Custom Designed Linker-Payload Synthesis and Bioconjugation. [Link]

  • University of Puget Sound. (n.d.). The Williamson Ether Synthesis. [Link]

  • G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]

  • PubMed. (2006). A novel heterobifunctional linker for facile access to bioconjugates. [Link]

  • RSC Publishing. (2012). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. [Link]

  • PubMed Central (PMC). (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. [Link]

  • PubMed. (1985). Purification and characterization of the human liver cytochromes P-450 involved in debrisoquine 4-hydroxylation and phenacetin O-deethylation. [Link]

  • RSC Publishing. (2003). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

Sources

Application Notes and Protocols: Solvent Selection for Alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, selectivity, and overall efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for solvent selection in the alkylation of secondary amines. We will delve into the mechanistic underpinnings of how solvents modulate this reaction, present a comparative analysis of common solvent systems, and provide detailed experimental protocols.

Introduction: The Critical Role of the Solvent in Amine Alkylation

The alkylation of secondary amines, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is a fundamental reaction for constructing carbon-nitrogen bonds. The product, a tertiary amine, is a common structural motif in a vast array of biologically active molecules. However, the success of this reaction is not solely dependent on the choice of amine and alkylating agent. The solvent system in which the reaction is conducted plays a pivotal, and often underestimated, role.

A judicious choice of solvent can:

  • Enhance Reaction Rates: By orders of magnitude, leading to shorter reaction times and improved throughput.

  • Improve Selectivity: By minimizing side reactions such as over-alkylation to form quaternary ammonium salts.[1][2]

  • Increase Yields: By ensuring efficient dissolution of reactants and facilitating the desired reaction pathway.

  • Simplify Work-up and Purification: By considering the solubility of byproducts and unreacted starting materials.

Conversely, an inappropriate solvent can lead to sluggish or incomplete reactions, the formation of complex product mixtures, and downstream purification challenges. This guide aims to equip the reader with the knowledge to make informed decisions regarding solvent selection for the alkylation of secondary amines.

Mechanistic Considerations: How Solvents Influence the SN2 Pathway

The alkylation of a secondary amine with an alkyl halide is a classic example of an SN2 reaction. The reaction proceeds through a transition state where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new C-N bond and the breaking of the C-X (where X is a halide) bond.

Figure 2: Influence of polar protic vs. polar aprotic solvents on amine nucleophilicity.

Comparative Analysis of Common Solvents

The selection of an appropriate solvent involves a trade-off between reactivity, solubility, boiling point (reaction temperature), and ease of removal. The following table provides a comparative overview of commonly used solvents for the alkylation of secondary amines.

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)TypeAdvantagesDisadvantages
Acetonitrile (ACN) 37.582Polar AproticExcellent for SN2, relatively low boiling point for easy removal. [3][4][5]Can be toxic, may not dissolve all starting materials.
Dimethylformamide (DMF) 36.7153Polar AproticHigh boiling point allows for higher reaction temperatures, excellent solvating power. [3][4][5]Difficult to remove completely, potential for decomposition at high temperatures.
Dimethyl Sulfoxide (DMSO) 46.7189Polar AproticVery high boiling point, exceptional solvating power for a wide range of compounds. [3]Very difficult to remove, can complicate product isolation.
Acetone 20.756Polar AproticLow boiling point, good for reactions at or near room temperature. [4][5]Lower polarity may not be sufficient for all reactions.
Tetrahydrofuran (THF) 7.666Polar Aprotic (Borderline)Good general-purpose solvent, easily removed.Lower polarity can lead to slower reaction rates.
Toluene 2.4111NonpolarUseful for reactions requiring a non-coordinating solvent, azeotropically removes water.Generally poor for SN2 reactions unless a phase-transfer catalyst is used.
Methanol/Ethanol 32.7 / 24.665 / 78Polar ProticCan be useful when the alkylating agent is an alcohol (reductive amination). [6]Generally suppresses SN2 rates with alkyl halides. [7][8]

Experimental Protocols

The following protocols provide a starting point for the alkylation of secondary amines under different solvent conditions. Optimization of temperature, reaction time, and stoichiometry of reagents is recommended for each specific substrate.

General Protocol for Alkylation in a Polar Aprotic Solvent (e.g., Acetonitrile)

This is the most common and generally most effective method.

Materials:

  • Secondary amine

  • Alkyl halide

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add anhydrous potassium carbonate (1.5-2.0 eq.) or cesium carbonate (1.1-1.5 eq.) to the mixture. [4][5]Cesium bases can be particularly effective for selective mono-N-alkylation. [9]4. Stir the suspension for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Figure 3: General experimental workflow for secondary amine alkylation.

Protocol for Alkylation using Phase-Transfer Catalysis (PTC)

PTC is an excellent technique when dealing with reactants that have poor solubility in a common solvent or for using less polar, more environmentally benign solvents like toluene. [10] Materials:

  • Secondary amine

  • Alkyl halide

  • Aqueous solution of a base (e.g., NaOH, K₂CO₃)

  • Nonpolar solvent (e.g., toluene)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Round-bottom flask

  • Mechanical stirrer (for vigorous stirring)

Procedure:

  • Combine the secondary amine (1.0 eq.), alkyl halide (1.0-1.2 eq.), toluene, and the phase-transfer catalyst (0.05-0.1 eq.) in a round-bottom flask.

  • Add the aqueous base solution.

  • Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases. [11]4. Monitor the reaction by TLC or LC-MS.

  • Upon completion, stop stirring and allow the layers to separate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product.

Microwave-Assisted Alkylation

Microwave irradiation can significantly accelerate reaction rates, often under solvent-free conditions or with minimal solvent. [12][13][14] Materials:

  • Secondary amine

  • Alkyl halide

  • Solid support (e.g., alumina-supported potassium carbonate)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave vial, thoroughly mix the secondary amine (1.0 eq.), alkyl halide (1.0-1.1 eq.), and the solid-supported base. [12]2. Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature for a specified time (e.g., 100-150 °C for 5-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Extract the product from the solid support with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter and concentrate the solvent.

  • Purify the product as needed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Slow or no reaction Insufficient temperature; Poor solvent choice; Sterically hindered reactants.Increase temperature; Switch to a more polar aprotic solvent (e.g., from ACN to DMF or DMSO); Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).
Over-alkylation (formation of quaternary salt) Product amine is more nucleophilic than the starting amine. [1]Use a milder base (e.g., NaHCO₃); Use a less polar solvent to slightly decrease reactivity; Carefully control the stoichiometry of the alkylating agent.
Low yield Incomplete reaction; Side reactions (e.g., elimination).Increase reaction time or temperature; Use a non-nucleophilic base (e.g., a hindered amine base) if elimination is a problem; Ensure anhydrous conditions.
Difficulty in product isolation High-boiling solvent (e.g., DMSO).If possible, use a lower-boiling solvent; Perform an aqueous workup and extraction to remove the high-boiling solvent.

Conclusion

The selection of a solvent is a critical decision in the development of robust and efficient protocols for the alkylation of secondary amines. By understanding the mechanistic role of the solvent, particularly the advantages of polar aprotic solvents in accelerating SN2 reactions, researchers can significantly improve reaction outcomes. The choice between different polar aprotic solvents will depend on the specific requirements of the reaction, including the required temperature and the solubility of the reactants. For challenging systems, alternative methods such as phase-transfer catalysis or microwave-assisted synthesis offer powerful solutions. The protocols and data presented in this guide provide a solid foundation for the rational design and optimization of N-alkylation reactions in a drug discovery and development setting.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from [Link]

  • YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]

  • (2024, October 14). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Retrieved from [Link]

  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Bases bibliographiques Pascal et Francis. (n.d.). PHASE TRANSFER CATALYSIS. AMINE CATALYZED ALKYLATION. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Borrowing Hydrogen Methodology for Amine Synthesis under Solvent-Free Microwave Conditions. Retrieved from [Link]

  • Semantic Scholar. (2004, April 14). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Traditional methods for the N-substitution of piperidines, crucial for modulating pharmacological activity, are often hampered by long reaction times and harsh conditions. This guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid and efficient synthesis of N-substituted piperidines. We will delve into the fundamental principles of microwave heating, provide detailed, field-tested protocols for key transformations including N-alkylation and N-arylation, and offer expert insights into reaction optimization and troubleshooting. These protocols are designed to empower researchers, scientists, and drug development professionals to accelerate their discovery pipelines by leveraging the speed and efficiency of microwave chemistry.[2][3][4]

The Rationale: Why Microwaves Excel for C-N Bond Formation

The synthesis of N-substituted piperidines hinges on the formation of a carbon-nitrogen bond. These reactions, particularly N-arylations, often possess high activation energy barriers, traditionally requiring prolonged heating.[5] Microwave synthesis fundamentally alters this landscape by providing a rapid and highly efficient mode of energy transfer.

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls inward, microwave irradiation energizes the entire volume of the reaction mixture simultaneously.[6] This is achieved primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules and reagents (like DMF, ethanol, or piperidine itself) constantly attempt to align with the rapidly oscillating electric field of the microwave.[7][8] This rapid molecular rotation generates intense friction, leading to instantaneous and uniform heating.[8][9]

  • Ionic Conduction: If ionic species are present (such as salts used as bases or catalysts), the oscillating electric field induces their migration. Collisions between these moving ions generate heat throughout the solution.[9][10]

This direct "in-core" heating allows for reaction temperatures to be reached in seconds and enables the superheating of solvents far above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction kinetics.[2][8]

The Practical Advantages for Piperidine Synthesis

The application of MAOS to piperidine synthesis offers a suite of compelling advantages:

  • Accelerated Reactions: Hours- or days-long reflux reactions are often completed in minutes.[1][3][4]

  • Increased Yields & Purity: The rapid heating minimizes the time available for side reactions or thermal decomposition of sensitive substrates, often leading to cleaner reaction profiles and higher isolated yields.[3][10][11]

  • Enhanced Reproducibility: Modern microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results compared to oil baths.[2]

  • Facilitated Optimization: The ability to run multiple reactions in a short period allows for the rapid screening of catalysts, solvents, bases, and temperatures to quickly identify optimal conditions.[2]

  • Greener Chemistry: Shorter reaction times reduce energy consumption, and the efficiency of MAOS can sometimes reduce the need for large excesses of solvents or reagents.[6][10]

General Experimental Workflow

The workflow for microwave-assisted synthesis is straightforward and highly amenable to high-throughput and automated platforms. The core process involves careful preparation, controlled irradiation, and standard workup procedures.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Post-Reaction prep1 Add reactants, solvent, and stir bar to microwave vial prep2 Securely crimp or cap the reaction vessel prep1->prep2 react1 Place vial in microwave cavity prep2->react1 react2 Program reaction parameters (Temp, Time, Power) react1->react2 react3 Initiate irradiation with magnetic stirring react2->react3 work1 Cool vessel to room temperature (forced air) react3->work1 work2 Safely uncap vial work1->work2 work3 Perform extraction, filtration, or direct purification work2->work3

Caption: General workflow for microwave-assisted organic synthesis.

Core Synthetic Protocols

The following protocols represent common and powerful methods for the N-substitution of piperidine, all significantly enhanced by microwave irradiation.

Protocol 1: Microwave-Assisted N-Alkylation

This method proceeds via a classical SN2 mechanism and is suitable for introducing primary and some secondary alkyl groups onto the piperidine nitrogen. Microwave heating accelerates the substitution and is particularly effective for less reactive alkyl halides.

Experimental Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperidine (1.0 mmol, 1.0 equiv.).

  • Add the desired solvent (e.g., Acetonitrile or DMF, 3-5 mL).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) or N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv.). The base acts as a scavenger for the acid (H-X) generated during the reaction.[12]

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol, 1.1 equiv.). A slight excess of the halide is common, but a large excess can promote the formation of quaternary ammonium salts.[12]

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (typically 80-120 °C) for 10-30 minutes.

  • After cooling, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the N-alkylpiperidine.

Data Summary: N-Alkylation Examples

Piperidine DerivativeAlkyl HalideBaseSolventTemp (°C)Time (min)Yield (%)
PiperidineBenzyl BromideK₂CO₃CH₃CN10015>90
Piperidine1-IodopropaneDIPEADMF12020~85
4-MethylpiperidineEthyl BromideK₂CO₃CH₃CN11025~88
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination (N-Arylation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] MAOS has revolutionized this chemistry by drastically reducing reaction times from many hours to mere minutes.[14][15]

G cluster_methods Key N-Arylation Strategies BH Buchwald-Hartwig Catalyst: Palladium (Pd) Ligand: Phosphine (e.g., X-Phos) Coupling Partner: Aryl-Cl, Br, I, OTf UL Ullmann Condensation Catalyst: Copper (Cu) Ligand: (Optional) Diamine, etc. Coupling Partner: Aryl-I, Br SNAR SNARE Catalyst: None (Metal-Free) Ligand: N/A Coupling Partner: Activated Aryl-F, Cl Piperidine Piperidine Piperidine->BH Base (KOtBu) Piperidine->UL Base (K2CO3) Piperidine->SNAR (Excess Amine)

Caption: Comparison of major microwave-assisted N-arylation methods.

Experimental Protocol:

  • To a dry 10 mL microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Add the phosphine ligand (e.g., X-Phos, 4-10 mol%).

  • Add the base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Add the aryl halide (1.0 mmol, 1.0 equiv.).

  • Add the solvent (e.g., Toluene, Dioxane, or Benzotrifluoride, 3-5 mL).[16]

  • Add piperidine (1.2 mmol, 1.2 equiv.).

  • Seal the vial, place it in the microwave reactor, and irradiate with stirring at 100-150 °C for 10-30 minutes.[13][14]

  • After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify by flash column chromatography.

Data Summary: Buchwald-Hartwig N-Arylation Examples

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)Ref
4-BromotoluenePd(OAc)₂ / X-PhosKOt-BuToluene10010~95[13]
1-Bromo-4-methoxybenzenePd₂(dba)₃ / BINAPNaOt-BuDioxane12015~92-
2-ChloropyridinePd(OAc)₂ / X-PhosCs₂CO₃Toluene13020~85[5]
Protocol 3: Microwave-Assisted Ullmann Condensation (N-Arylation)

The Ullmann condensation is a classic copper-catalyzed method for N-arylation.[17] While traditional Ullmann reactions require very high temperatures and long reaction times, MAOS makes this a much more practical and rapid alternative to palladium-based methods.[18][19]

Experimental Protocol:

  • To a 10 mL microwave vial, add the copper catalyst (e.g., CuI or Cu₂O, 5-10 mol%).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • (Optional) Add a ligand, such as L-proline or N,N'-dimethylethylenediamine (10-20 mol%), which can significantly improve reaction efficiency.

  • Add the aryl halide (typically an aryl iodide or activated aryl bromide) (1.0 mmol, 1.0 equiv.).

  • Add piperidine (1.5 mmol, 1.5 equiv.).

  • Add a high-boiling polar solvent like DMF, NMP, or Pyridine (3-4 mL).

  • Seal the vial and irradiate in the microwave reactor with stirring at 150-200 °C for 20-60 minutes.[19]

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Ullmann N-Arylation Examples

Aryl HalideCatalystBaseSolventTemp (°C)Time (min)Yield (%)Ref
4-IodonitrobenzeneCuIK₂CO₃DMF18030~88-
2-BromopyridineCu₂OCs₂CO₃Pyridine19045~75[5]
1-Iodo-3-methoxybenzeneCuI / L-ProlineK₂CO₃DMSO17040~82-
Protocol 4: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

For (hetero)aryl halides that are "activated" by strongly electron-withdrawing groups (e.g., -NO₂, -CN, or an adjacent ring nitrogen as in pyridines), direct N-substitution can occur without a metal catalyst. The high temperatures rapidly achieved with microwave heating are essential for driving these reactions efficiently.[5]

Experimental Protocol:

  • In a 10 mL microwave vial, combine the activated aryl halide (e.g., 2-chloropyridine, 1-fluoro-4-nitrobenzene) (1.0 mmol, 1.0 equiv.) and piperidine (2.0-3.0 mmol, 2.0-3.0 equiv.). Piperidine often serves as both the nucleophile and the base.

  • (Optional) A solvent such as NMP or DMSO can be used, but many SNAr reactions can be run neat (solvent-free).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at 150-220 °C for 15-45 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove excess piperidine and piperidinium salts.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary: SNAr Examples

| Aryl Halide | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyridine | None (excess piperidine) | Neat | 180 | 30 | >90 |[5] | | 1-Fluoro-4-nitrobenzene | None (excess piperidine) | NMP | 150 | 15 | >95 | - | | 2,4-Dichloropyrimidine | DIPEA | Dioxane | 160 | 20 | ~85 (mono-subst.) | - |

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient temperature.- Inactive catalyst (for cross-coupling).- Poor microwave absorption.- Increase the reaction temperature in 10-20 °C increments.- Use a fresh catalyst/ligand; ensure inert atmosphere for Buchwald-Hartwig.- Add a small amount of a polar co-solvent (e.g., DMF, NMP) or a silicon carbide (SiC) passive heating element to improve energy absorption.
Formation of Side Products - Dehalogenation: Reductive removal of the halide.- Homocoupling: Dimerization of the aryl halide.- Over-alkylation: Formation of quaternary salts.- Lower the reaction temperature or shorten the reaction time.- For cross-coupling, screen different ligands or catalyst/ligand ratios.- For N-alkylation, use a smaller excess of the alkyl halide or add it slowly.[12]
Poor Reproducibility - Inconsistent heating (Power vs. Temp control).- Presence of moisture or oxygen.- Inconsistent vial sealing.- Always use temperature control, not power control, as the primary parameter.[20]- Use dry solvents and degas the reaction mixture, especially for catalytic reactions.- Ensure vials are capped correctly to prevent solvent evaporation and pressure loss.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of N-substituted piperidines. By enabling rapid, efficient, and controlled heating, this technology overcomes many limitations of conventional methods.[11] It allows medicinal chemists to accelerate the synthesis of compound libraries, streamline the optimization of lead candidates, and ultimately shorten the timeline of the drug discovery process.[2][4] The adoption of the protocols and principles outlined in this guide can significantly enhance laboratory productivity and expand the accessible chemical space for developing next-generation therapeutics.

References

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Gawande, M. B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(18), 6549. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Pharmaceutical Contractor. [Link]

  • Verma, R. K., & Kumar, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Research International, 33(47A), 398-412. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • Patil, S. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]

  • Prashanth, T. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

  • ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. [Link]

  • Al-Jbouri, H. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]

  • Petz, A., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Molecular Structure, 1019, 139-145. [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 215-221. [Link]

  • Al-Jbouri, H. A., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Deshmukh, V. V., & Kulkarni, A. D. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 6(9), 3936. [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33816-33849. [Link]

  • Al-Ghorbani, M., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(19), 6524. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Virk, N. A., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(6), 3845-3870. [Link]

  • Liu, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(13), e202300262. [Link]

  • Chen, C. H., et al. (2012). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. Tetrahedron Letters, 53(32), 4173-4178. [Link]

  • Teh, G. B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1378. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Al-Jbouri, H. A., et al. (2020). Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Catalysts, 10(10), 1169. [Link]

Sources

Functionalization of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol for PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol for the Modular Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[][2] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling potent degradation at sub-stoichiometric concentrations.[3][4] The success of a PROTAC is critically dependent on its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not a passive spacer but a key determinant of the efficacy of the final molecule, profoundly influencing the stability of the crucial POI-PROTAC-E3 ligase ternary complex.[][5][6]

This guide details the strategic use of 1-(2-(4-bromophenoxy)ethyl)piperidin-4-ol, a versatile and synthetically tractable scaffold for the modular construction of PROTAC linkers. We provide detailed protocols for its sequential functionalization, enabling the systematic and rational design of PROTAC libraries.

The PROTAC Mechanism and the Centrality of the Linker

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][4][5] This proximity induces the E3 ligase to transfer ubiquitin tags to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC TC POI-PROTAC-E3 PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Binds E3 E3 Ubiquitin Ligase E3->TC Binds Ub Ubiquitin Transfer TC->Ub Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Degradation Ub_POI->Proteasome Fragments Peptide Fragments Proteasome->Fragments

Caption: The PROTAC mechanism of action.

The chemical nature, length, rigidity, and attachment points of the linker are paramount.[4][6] These features dictate the geometry and stability of the ternary complex, which is the primary driver of degradation efficiency. The 1-(2-(4-bromophenoxy)ethyl)piperidin-4-ol scaffold offers two orthogonal points for functionalization, making it an ideal starting point for linker synthesis. The piperidine ring itself provides a degree of conformational rigidity, which can be beneficial for pre-organizing the binding moieties.[][8][9]

Synthetic Strategy and Key Protocols

Our strategy involves a three-stage modular synthesis that allows for the independent variation of the POI ligand, the linker, and the E3 ligase ligand.

Synthetic_Workflow Start 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol Step1 Protocol 3.1: Suzuki Coupling (Attach POI Warhead) Start->Step1 Intermediate1 Warhead-Scaffold Intermediate Step1->Intermediate1 Step2 Protocol 3.2: Linker Installation (e.g., Etherification) Intermediate1->Step2 Intermediate2 Warhead-Linker-Scaffold Step2->Intermediate2 Step3 Protocol 3.3: Amide Coupling (Attach E3 Ligase Ligand) Intermediate2->Step3 Final Final PROTAC Molecule Step3->Final

Caption: Modular synthetic workflow for PROTAC synthesis.

Protocol 3.1: Attachment of POI Warhead via Suzuki-Miyaura Cross-Coupling

The aryl bromide of the scaffold is a versatile handle for C-C bond formation. The Suzuki-Miyaura reaction is a robust and highly reliable method for coupling a wide array of POI-targeting moieties (warheads) that are available as or can be converted to boronic acids or esters.[10][11][12][13]

Rationale: This palladium-catalyzed reaction is well-documented, tolerates a wide range of functional groups, and generally proceeds in high yields, making it ideal for complex molecule synthesis.[10][13] The choice of catalyst, ligand, and base is crucial and may require optimization depending on the specific boronic acid used.[14]

Materials:

Reagent/Material Purpose Typical Quantity
1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol Starting Scaffold 1.0 eq.
POI-Warhead-Boronic Acid/Ester Protein-Targeting Moiety 1.1 - 1.5 eq.
Pd(dppf)Cl₂ or similar Pd catalyst Palladium Catalyst 0.05 - 0.1 eq.
K₂CO₃ or Cs₂CO₃ Base 2.0 - 3.0 eq.
1,4-Dioxane / Water (e.g., 4:1) Solvent To desired concentration

| Nitrogen or Argon Gas | Inert Atmosphere | N/A |

Step-by-Step Procedure:

  • In a dry reaction vessel, combine 1-(2-(4-bromophenoxy)ethyl)piperidin-4-ol, the POI-warhead-boronic acid/ester, and the base.

  • Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction to 80-100 °C and stir until completion, monitoring by TLC or LC-MS.[11]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the Warhead-Scaffold Intermediate.

Protocol 3.2: Installation of the Linker onto the Piperidin-4-ol Moiety

The secondary alcohol on the piperidine ring provides a nucleophilic site for linker attachment. A common and efficient strategy is the Williamson ether synthesis, which can be used to install flexible polyethylene glycol (PEG) or alkyl chains.[][15] These chains typically terminate in a protected functional group (e.g., a Boc-protected amine or an azide) for subsequent conjugation.

Rationale: Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the secondary alcohol to form the more reactive alkoxide, driving the Sₙ2 reaction forward. The use of a protected terminal group prevents self-reaction and allows for selective, high-yield conjugation in the final step.

Materials:

Reagent/Material Purpose Typical Quantity
Warhead-Scaffold Intermediate Substrate 1.0 eq.
Sodium Hydride (NaH), 60% in mineral oil Base 1.2 - 1.5 eq.
Boc-NH-(CH₂)n-Br or TsO-PEGn-N₃ Linker Precursor 1.1 eq.
Anhydrous DMF or THF Solvent To desired concentration

| Saturated aq. NH₄Cl | Quenching Agent | N/A |

Step-by-Step Procedure:

  • Dissolve the Warhead-Scaffold Intermediate in anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C.

  • Add the linker precursor dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

  • If a protected group was used (e.g., Boc), deprotect under standard conditions (e.g., TFA in DCM) to reveal the terminal functional group for the final coupling step.

Protocol 3.3: Final Conjugation to E3 Ligase Ligand via Amide Coupling

The final step involves forming a stable bond between the linker and the E3 ligase ligand. If the linker terminates in an amine and the E3 ligand (e.g., pomalidomide or VHL ligand derivatives) possesses a carboxylic acid, a standard amide coupling is the most common and reliable method.[16][17][18]

Rationale: Peptide coupling reagents like HATU or HBTU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the linker's terminal amine. The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the acid formed and drive the reaction to completion. This method is highly efficient for creating the robust amide bond that completes the PROTAC molecule.[19]

Materials:

Reagent/Material Purpose Typical Quantity
Warhead-Linker-Scaffold (amine-terminated) Nucleophile 1.0 eq.
E3 Ligase Ligand (acid-terminated) Electrophile 1.0 - 1.1 eq.
HATU or HBTU/HOBt Coupling Reagent 1.2 eq.
DIPEA Non-nucleophilic Base 2.0 - 3.0 eq.

| Anhydrous DMF | Solvent | To desired concentration |

Step-by-Step Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF.

  • Add the coupling reagent(s) and DIPEA. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-terminated Warhead-Linker-Scaffold to the activated mixture.

  • Stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%).

Analytical Characterization of the Final PROTAC

Rigorous analytical validation is imperative to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological assays. Mass spectrometry and NMR are the most common methods for structural analysis.[20]

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural ElucidationConfirms the covalent structure, verifies the presence of all components, and assesses isomeric purity.
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationProvides an exact mass measurement, confirming the elemental composition of the final molecule.[20][21][22]
LC-MS Reaction Monitoring & PurityUsed to track reaction progress and determine the final purity of the compound, typically by UV absorbance at a specific wavelength.
Native Mass Spectrometry (Optional) Ternary Complex AnalysisCan be used in advanced studies to directly observe the non-covalent formation of the POI-PROTAC-E3 ternary complex.[23][24]

Conclusion and Outlook

The 1-(2-(4-bromophenoxy)ethyl)piperidin-4-ol scaffold is an exceptional starting point for the modular synthesis of PROTACs. The orthogonal reactivity of its aryl bromide and secondary alcohol moieties allows for a rational and stepwise construction, enabling researchers to systematically explore the structure-activity relationships of the linker, warhead, and E3 ligase ligand. The protocols provided herein offer a robust framework for the efficient synthesis and rigorous characterization of novel protein degraders, accelerating the discovery of new therapeutics for a host of challenging diseases.

References

  • AxisPharm. (2024, October 23). Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Kiel, C., et al. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC.
  • Fonseca, K. E., et al. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC.
  • Scorah, A. R., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
  • Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Stevens, R., et al. (2025, February 3). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry - ACS Figshare.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling.
  • Stevens, R., et al. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PMC.
  • Stevens, R., et al. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • L. F. D. Santos, et al. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
  • BenchChem. (n.d.). Application Notes and Protocols for PROTAC Synthesis Using Methylamino-PEG4-Boc.
  • L. F. D. Santos, et al. (2019, November 25). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Chen, R., et al. (2025, August 15). Application of mass spectrometry for the advancement of PROTACs. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry-Based Characterization of PROTACs.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Lee, H., et al. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PMC.
  • Kim, D., et al. (2022, October 28). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Beloglazkina, A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • He, M., et al. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. PMC - NIH.
  • Shcherbakov, D., & Gushchina, I. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction using 2 (1 eq).
  • Wang, C., et al. (2022, June 17). Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Chemical Society Reviews (RSC Publishing).
  • RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • Jin, Y. H., et al. (2020, May 13). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. PMC.
  • MDPI. (n.d.). Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs.
  • Moro, S., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC.
  • PlumX. (n.d.). Development of selective FGFR1 degraders using a Rapid synthesis of proteolysis targeting Chimera (Rapid-TAC) platform.
  • BroadPharm. (n.d.). PROTAC.

Sources

From Latent Moiety to Privileged Scaffold: A Guide to Converting 4-Bromophenoxy Groups into Biaryl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 4-Bromophenoxy Group

In the landscape of pharmaceutical and materials science, the biaryl scaffold remains a cornerstone of molecular design.[1] These structures are prevalent in a vast array of bioactive natural products, therapeutic agents, and advanced materials. The synthetic challenge, therefore, is not merely to construct these scaffolds, but to do so with efficiency, precision, and broad functional group tolerance. The 4-bromophenoxy group, often considered a stable and somewhat inert moiety, represents a tantalizing precursor for the synthesis of complex biaryl systems. Its strategic conversion can unlock novel synthetic pathways and provide access to a diverse range of valuable molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary palladium-catalyzed cross-coupling methodologies for transforming the 4-bromophenoxy group into functionalized biaryl scaffolds. We will delve into the mechanistic underpinnings and practical applications of the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, offering not just step-by-step protocols but also the critical reasoning behind the selection of catalysts, ligands, and reaction conditions tailored for this specific transformation.

The Challenge: Activating an Electron-Rich Aryl Bromide

The primary hurdle in utilizing 4-bromophenoxy substrates in cross-coupling reactions lies in the electronic nature of the aryl bromide. The oxygen atom of the phenoxy group is electron-donating, increasing the electron density on the aromatic ring. This electronic enrichment strengthens the C-Br bond, making the crucial initial step of the catalytic cycle—oxidative addition of the palladium(0) catalyst—more challenging compared to electron-deficient aryl bromides.[2][3] Consequently, successful coupling necessitates carefully optimized catalyst systems, particularly the choice of phosphine ligands, which play a pivotal role in modulating the reactivity of the palladium center.[4]

Core Methodologies for Biaryl Synthesis

Three palladium-catalyzed cross-coupling reactions have proven to be the most robust and versatile for the conversion of 4-bromophenoxy groups to biaryl scaffolds:

  • Suzuki-Miyaura Coupling: The reaction of an organoboron reagent (boronic acid or ester) with an organohalide. Its advantages include the commercial availability of a wide range of boronic acids, their relatively low toxicity, and the use of environmentally benign inorganic bases.[5]

  • Stille Coupling: The coupling of an organotin reagent (stannane) with an organohalide. This method is known for its excellent functional group tolerance and insensitivity to moisture and air.[6] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[7]

  • Buchwald-Hartwig Amination/Etherification: While primarily known for C-N bond formation, variations of this reaction can be employed for C-C and C-O bond formation, offering alternative pathways to biaryl and diaryl ether structures. The development of highly active and sterically demanding phosphine ligands has been crucial to the success of this methodology.[8][9]

Below, we present detailed protocols and a comparative analysis of these key transformations.

Application Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromophenoxy Derivative

The Suzuki-Miyaura coupling is often the first choice for biaryl synthesis due to its operational simplicity and the low toxicity of the boron reagents.[10] The key to success with electron-rich substrates like 4-bromophenoxy derivatives is the use of electron-rich, bulky phosphine ligands that promote the challenging oxidative addition step.[4]

Catalytic Cycle and Rationale

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] For a 4-bromophenoxy substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the initial oxidative addition of the electron-rich aryl bromide to the Pd(0) center.[11] The base plays a crucial role in activating the boronic acid for transmetalation.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex pd0->oa_complex transmetalation_complex [L₂Pd(II)(Ar)(Ar')] (Transmetalation) oa_complex->transmetalation_complex oa_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' (Biaryl Product) transmetalation_complex->product substrate Ar-Br (4-Bromophenoxy) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a generic 4-bromophenoxy-substituted arene with an arylboronic acid.

Materials:

  • 4-Bromophenoxy-substituted arene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-bromophenoxy-substituted arene (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M). The reaction mixture should be thoroughly degassed by sparging with the inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application Protocol 2: Stille Coupling of a 4-Bromophenoxy Derivative

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling.[12] The primary disadvantage is the toxicity of the organotin reagents and byproducts.

Catalytic Cycle and Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13] The choice of ligand is also crucial for the coupling of electron-rich aryl bromides. In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step.[14]

Stille_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex pd0->oa_complex transmetalation_complex L₂Pd(II)(Ar)(Ar') (Transmetalation) oa_complex->transmetalation_complex oa_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' (Biaryl Product) transmetalation_complex->product substrate Ar-Br (4-Bromophenoxy) stannane Ar'-SnBu₃

Figure 2: Catalytic cycle for the Stille cross-coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of a 4-bromophenoxy-substituted arene with an organostannane.

Materials:

  • 4-Bromophenoxy-substituted arene (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4-bromophenoxy-substituted arene (1.0 equiv) and aryltributylstannane (1.1 equiv) in anhydrous DMF.

  • Add Pd₂(dba)₃ (1.5 mol%) and P(2-furyl)₃ (6 mol%) to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with water and then with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Comparative Analysis of Methodologies

The choice between Suzuki-Miyaura and Stille coupling for the synthesis of biaryls from 4-bromophenoxy precursors depends on several factors.

FeatureSuzuki-Miyaura CouplingStille Coupling
Reagent Toxicity Boronic acids are generally of low toxicity.Organostannanes are highly toxic.
Byproduct Removal Boron byproducts are typically water-soluble and easily removed.Tin byproducts can be difficult to remove completely.[7]
Reaction Conditions Requires a base, which may not be compatible with all functional groups.Generally neutral conditions, offering broad functional group tolerance.[7]
Reagent Availability A vast array of boronic acids are commercially available.A good selection of stannanes is available, but less extensive than boronic acids.
Air/Moisture Stability Boronic acids are generally stable, but can undergo protodeboronation.Organostannanes are stable to air and moisture.[12]

In many cases, the Suzuki-Miyaura coupling is the preferred method due to the lower toxicity and easier purification.[5] However, for substrates with base-sensitive functional groups, the Stille coupling provides a valuable and often higher-yielding alternative, provided that appropriate care is taken in handling the toxic reagents and byproducts.

Troubleshooting and Optimization

Successful cross-coupling of 4-bromophenoxy substrates often requires careful optimization. Here are some key considerations:

  • Ligand Selection: For the electron-rich 4-bromophenoxy system, bulky and electron-donating phosphine ligands are generally required to facilitate the rate-limiting oxidative addition step.[11] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often excellent choices for Suzuki couplings. For Stille couplings, ligands such as tri(2-furyl)phosphine or triphenylarsine can be effective.

  • Base Selection (Suzuki-Miyaura): The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the rate of transmetalation.

  • Solvent System: Aprotic polar solvents like dioxane, THF, and DMF are commonly employed. For Suzuki couplings, the addition of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions such as protodebromination (hydrodehalogenation).[15] Careful temperature control is therefore essential.

  • Degassing: Palladium(0) catalysts are sensitive to oxidation.[16] Thorough degassing of the reaction mixture and maintenance of an inert atmosphere are critical for achieving high yields and preventing catalyst deactivation.

Alternative Strategies: Nickel Catalysis

While palladium catalysis is the dominant paradigm, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative.[17] Nickel catalysts can be particularly effective for the activation of less reactive C-O bonds, making them suitable for the coupling of phenol derivatives.[18] The development of nickel-catalyzed methods for the direct coupling of aryl ethers is an active area of research and may provide more direct routes to biaryl scaffolds from phenolic precursors in the future.

Conclusion

The conversion of the 4-bromophenoxy group into biaryl scaffolds is a synthetically valuable transformation that provides access to a wide range of complex molecules. While the electron-rich nature of this substrate presents a challenge for the key oxidative addition step, this can be overcome through the judicious selection of palladium catalysts, particularly those bearing bulky and electron-rich phosphine ligands. The Suzuki-Miyaura and Stille couplings are both highly effective methods for this transformation, with the choice between them often dictated by considerations of reagent toxicity, functional group compatibility, and ease of purification. By understanding the mechanistic principles and carefully optimizing the reaction conditions as outlined in this guide, researchers can effectively unlock the synthetic potential of the 4-bromophenoxy moiety in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Adamo, C., et al. (2006). Homocoupling in Suzuki-Miyaura Cross-Coupling: A DFT Study. Journal of the American Chemical Society. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • MDPI. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. Available at: [Link]

  • PubMed. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved from [Link]

  • ACS Publications. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]

  • UC Berkeley College of Chemistry. (2014). The Suzuki Reaction. Retrieved from [Link]

  • PubMed. (2024). Synthesis of (Hetero)biaryls via Nickel Catalyzed Reductive Cross-Electrophile Coupling Between (Hetero)aryl Iodides and Bromides. Retrieved from [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (2024). Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands. Retrieved from [Link]

  • Waseda University Repository. (n.d.). Recent progress in nickel-catalyzed biaryl coupling. Retrieved from [Link]

  • Wiley Online Library. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Records of Natural Products. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • J&K Scientific. (2025). Stille Cross-Coupling. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • VU Research Portal. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. Retrieved from [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate as a model reaction of Suzuki–Miyaura reaction. Retrieved from [Link]

  • Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Available at: [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PMC. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

  • St. John's University & College of Saint Benedict. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Semantic Scholar. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Retrieved from [Link]

  • ChemRxiv. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Application Note: Reductive Amination Strategies for Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as a critical linker in numerous FDA-approved therapeutics (e.g., Donepezil, Ibrutinib, Venetoclax). Its varying geometry and basicity allow it to modulate pharmacokinetic properties such as solubility and lipophilicity. This guide provides an in-depth technical analysis of reductive amination strategies for incorporating piperidine linkers. We move beyond standard textbook definitions to explore the causality behind reagent selection, offering self-validating protocols for Sodium Triacetoxyborohydride (STAB), Titanium(IV) Isopropoxide mediated systems, and Catalytic Hydrogenation.

Strategic Considerations & Mechanistic Logic

Reductive amination is the preferred method for alkylating piperidines because it avoids the over-alkylation issues common with direct alkyl halide displacement (


). However, the success of the reaction depends on the stability of the intermediate hemiaminal and iminium species.
The Chemoselectivity Hierarchy

The choice of reducing agent dictates the reaction's success. The goal is to reduce the iminium ion (formed from amine + carbonyl) faster than the starting carbonyl.[1]

  • Sodium Triacetoxyborohydride (STAB): The gold standard. Its bulky acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[2] It is mild enough that it does not reduce aldehydes or ketones at an appreciable rate but rapidly reduces protonated iminium ions.[2]

  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic. It requires pH control (pH 6-7) to prevent the reduction of the carbonyl. It is often reserved for situations where STAB fails due to steric bulk.
    
  • Titanium(IV) Isopropoxide (

    
    ):  A Lewis acid additive. It acts as a water scavenger and activates the carbonyl, forcing the formation of the imine/enamine species in sterically hindered substrates (e.g., 4-piperidones) before a reducing agent (usually 
    
    
    
    ) is added.
Mechanism of Action

The following diagram illustrates the pathway and the critical "reduction window" where STAB operates.

ReductiveAminationMechanism Start Carbonyl + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Alkylated Piperidine Iminium->Product Fast Reduction (k_red >> k_carbonyl) STAB STAB (H- source) STAB->Iminium Hydride Transfer

Figure 1: Mechanistic pathway highlighting the iminium ion as the primary reduction target.

Standard Operating Protocols (SOPs)

Protocol A: The "Standard" STAB Method

Best for: Reactions between secondary amines (piperidines) and aldehydes/non-hindered ketones. Self-Validation: The evolution of gas (


) upon quenching indicates active hydride remained, confirming the reagent was not consumed by moisture.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (In Situ): In a flame-dried flask under

    
    , dissolve the piperidine and carbonyl compound in DCE (0.1 M concentration).
    
  • Acid Activation: Add AcOH. Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS or TLC.

    • Checkpoint: If the reaction stalls, add 0.5 equiv more STAB.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Titanium-Mediated Reductive Amination

Best for: 4-Piperidones (forming 4-aminopiperidine linkers) or electron-deficient amines where equilibrium favors the ketone over the imine. Causality:


 shifts the equilibrium toward the imine by trapping water and coordinating to the carbonyl oxygen.

Materials:

  • 4-Piperidone derivative (1.0 equiv)

  • Amine partner (1.0 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv) or STAB
    
  • Solvent: Ethanol (absolute) or THF

Step-by-Step Workflow:

  • Complexation: Mix the piperidone and amine in the solvent.

  • Titanium Addition: Add

    
     dropwise. Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour).
    
    • Visual Check: The solution often turns slightly yellow/orange, indicating imine-Ti complex formation.

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (pellets or powder) portion-wise. Caution: Exothermic.
    
  • Quench (Critical): Add 1N NaOH or aqueous

    
    . A thick white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc or MeOH/DCM.

Protocol C: Catalytic Hydrogenation (Green/Industrial)

Best for: Large-scale synthesis or when benzyl protecting groups need to be removed simultaneously.

Materials:

  • Piperidine/Ketone mixture[1][3]

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Hydrogen source:

    
     balloon or Parr shaker (30-50 psi)
    
  • Solvent: Methanol or Ethanol[4][5][6]

Workflow:

  • Mix amine and carbonyl in MeOH.

  • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

  • Purge vessel with

    
    . Shake/stir for 12–24 hours.
    
  • Filter through Celite and concentrate.

Decision Matrix for Method Selection

Use this logic tree to select the appropriate protocol for your specific linker chemistry.

DecisionTree Start Start: Select Substrates Type Is the Carbonyl Sterically Hindered? Start->Type Hindered Yes (e.g., 4-Piperidone, Adamantanone) Type->Hindered Yes NotHindered No (e.g., Aldehyde, Simple Ketone) Type->NotHindered No UseTi Use Protocol B: Ti(OiPr)4 + NaBH4 Hindered->UseTi AcidSensitive Is the substrate Acid Sensitive? NotHindered->AcidSensitive UseSTAB Use Protocol A: STAB + AcOH AcidSensitive->UseSTAB No (Standard) UseNaCNBH3 Use NaCNBH3 (Neutral pH) AcidSensitive->UseNaCNBH3 Yes (Acetals, etc.)

Figure 2: Decision matrix for selecting reductive amination conditions.

Quantitative Comparison of Reagents

FeatureNaBH(OAc)3 (STAB)NaCNBH3Ti(OiPr)4 / NaBH4H2 / Pd/C
Selectivity High (Aldehyde > Ketone)Moderate (pH dependent)Low (Reduces all imines)Low (Reduces olefins)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)LowLow
Water Tolerance Low (Decomposes)HighVery Low (Hydrolyzes)N/A
Reaction Time 1 - 16 h6 - 24 h12 - 24 h (2 steps)12 - 48 h
Key Use Case General purpose, AldehydesAcid-sensitive groupsHindered Ketones (Piperidones)Scalable / Deprotection

Troubleshooting & Optimization

  • Problem: Low Conversion of Ketone.

    • Root Cause:[1][5][7] Ketone is too sterically hindered; imine formation is unfavorable.

    • Solution: Switch to Protocol B (Titanium). The Lewis acid activates the carbonyl and traps water, driving the equilibrium to the right.

  • Problem: Over-alkylation (Dialkylation of primary amines).

    • Root Cause:[1][5][7] The product secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use a large excess of the amine (5–10 equiv) or use the ketone as the limiting reagent. Alternatively, use a stepwise approach: form the imine first, then reduce.[2][7]

  • Problem: Gel formation during workup.

    • Root Cause:[1][5][7] Boron or Titanium salts forming emulsions.

    • Solution: For STAB, use Rochelle's salt (Potassium Sodium Tartrate) wash. For Titanium, ensure the precipitate is fully formed (white solid) before filtration; adding a small amount of water helps aggregation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link]

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

  • Tripathi, R. P., et al. (2008). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-4HP-ALK Subject: Optimization of Yield and Selectivity in N-Alkylation Protocols Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemoselectivity Challenge

The core challenge in alkylating 4-hydroxypiperidine (4-HP) lies in the competition between the secondary amine (N-alkylation) and the secondary alcohol (O-alkylation).[1]

While the amine is kinetically more nucleophilic, the thermodynamic landscape changes drastically with base selection. The pKa difference is your primary control lever:

  • Piperidine N-H pKa: ~11.0[1]

  • Hydroxyl O-H pKa: ~15.0 – 16.0[1]

The Golden Rule: To maximize N-alkylation yield, you must operate in a "pKa Window" where the base is strong enough to neutralize the ammonium by-product but too weak to deprotonate the hydroxyl group.

Module 1: Strategic Workflow Selector

Before starting an experiment, determine your optimal pathway based on the electrophile availability.

WorkflowSelector Start Select Electrophile Source Decision1 Is the R-group available as an Aldehyde or Ketone? Start->Decision1 Reductive METHOD A: Reductive Amination (Highest Selectivity) Decision1->Reductive Yes (Preferred) Decision2 Is the R-group an Alkyl Halide? Decision1->Decision2 No DirectAlk METHOD B: Nucleophilic Substitution (Requires Base Control) Decision2->DirectAlk Yes Validation Check pKa of Base (Must be < 15) DirectAlk->Validation

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy. Reductive amination is preferred for minimizing over-alkylation.[1][2]

Module 2: Protocols & Methodologies[3][4]

Method A: Reductive Amination (High Selectivity)

Best for: Avoiding over-alkylation (quaternization) and ensuring exclusive N-selectivity.[1] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[3]

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the iminium ion to form first. This ensures the hydride attacks the imine (C=N), not the carbonyl (C=O).

Protocol:

  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

  • Acid Catalyst (Optional): If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.

  • Reagent Addition: Add NaBH(OAc)₃ (1.4 – 1.6 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add saturated aqueous NaHCO₃.

Method B: Direct Alkylation (Nucleophilic Substitution)

Best for: Alkyl halides where the aldehyde precursor is unstable or unavailable. Critical Parameter: Base Strength.[1]

Protocol:

  • Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup.[1]

  • Base: K₂CO₃ (3.0 equiv).[1] Do NOT use NaH or KOtBu.

  • Additive: KI (0.1 equiv) if using Alkyl Chlorides (Finkelstein condition).[1]

  • Temperature: Start at RT. Heat to 60°C only if conversion is slow.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a second spot on TLC (O-Alkylation)."

Diagnosis: Your reaction environment is too basic, leading to alkoxide formation. Root Cause: Use of strong bases (NaH, KOH) or high temperatures.

ParameterRecommendationMechanism
Base Switch to K₂CO₃ or NaHCO₃ pKa ~10.3 (conj.[1] acid) is sufficient to scavenge protons but insufficient to deprotonate the alcohol (pKa ~16).
Solvent Switch to Acetone or ACN Protic solvents or very polar aprotic solvents (DMSO) can sometimes enhance alkoxide nucleophilicity via desolvation effects.[1]
Temp Reduce to RT O-alkylation has a higher activation energy; keeping it cool favors the kinetically faster N-alkylation.[1]
Issue 2: "My yield is low (<40%), but the reaction looks clean."

Diagnosis: Isolation Failure.[1] 4-Hydroxypiperidine derivatives are often highly water-soluble (LogP < 0).[1] The "Hidden" Yield Killer: Product loss into the aqueous layer during extraction.

Recovery Protocol (The "Salting Out" Trick):

  • Saturation: Saturate the aqueous layer with solid NaCl until no more dissolves.[1]

  • Solvent Switch: Do NOT use Diethyl Ether or Hexane.[1] Use CHCl₃ : Isopropanol (3:1) .[1]

  • Repeated Extraction: Extract 4–5 times. The isopropanol helps pull the polar amine into the organic phase.

  • Alternative: If the product is non-volatile, evaporate the reaction mixture to dryness (if using ACN/MeOH) and use a resin scavanger or direct flash chromatography.

Issue 3: "I am getting over-alkylation (Quaternary Ammonium Salts)."

Diagnosis: The product (secondary amine becomes tertiary) is still nucleophilic and reacts with excess alkyl halide.

Competition Start 4-HP (Sec. Amine) Prod Product (Tert. Amine) Start->Prod k1 (Fast) Over Quat. Salt (Impurity) Prod->Over k2 (Slow) Note If k2 ≈ k1, Over-alkylation occurs. Use Reductive Amination.

Figure 2: Kinetic competition in direct alkylation.

Solution:

  • Stoichiometry: Use a slight deficiency of the alkyl halide (0.9 equiv).

  • Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions between product and alkyl halide.

  • Switch Method: Move to Reductive Amination (Method A). Tertiary amines cannot react with aldehydes/ketones to form stable iminium ions under these conditions, stopping the reaction at the tertiary amine stage.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Sigma-Aldrich Technical Library. "4-Hydroxypiperidine Properties & pKa Data."

  • ACS Green Chemistry Institute. "Phase Transfer Catalysis for N-Alkylation."

Sources

Purification methods for polar piperidine amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polar Piperidine Amino Alcohols

Status: Online Agent: Senior Application Scientist Ticket Subject: Purification Strategies for Hydrophilic Nitrogen Heterocycles

Introduction

Welcome to the Technical Support Center. You are likely here because your piperidine amino alcohol—a structural motif common in glycomimetics and alkaloids—is behaving poorly. These molecules possess a "dual-threat" of difficulty: the basic nitrogen interacts with acidic silanols (causing streaking), while the hydroxyl groups and low molecular weight confer high water solubility (complicating extraction).

This guide is structured as a series of resolved "Support Tickets" addressing the three critical failure points: Extraction , Chromatography , and Final Isolation .

Module 1: Extraction & Workup (Ticket #404: "Where is my product?")

User Issue: "I quenched my reaction with water/bicarb, extracted with DCM, and my product is gone. The organic layer is clean, but my yield is near zero."

Root Cause Analysis: Standard lipophilic solvents (Dichloromethane, Ethyl Acetate) are often insufficient to pull polar amino alcohols out of the aqueous phase. The partition coefficient (


) heavily favors the aqueous layer due to hydrogen bonding with water. Furthermore, if the pH is below the pKa of the piperidine nitrogen (typically ~10–11), the molecule exists as a protonated salt, which is insoluble in organic solvents.

Troubleshooting Protocol:

Step 1: The pH Adjustment (The "2 pH Rule") Before any extraction, you must ensure the amine is in its free-base form.

  • Action: Adjust the aqueous layer pH to >12 .

  • Why: The pH must be at least 2 units higher than the pKa of the conjugate acid to ensure >99% deprotonation. Use NaOH or KOH; Sodium Bicarbonate (pH ~8.5) is insufficient for piperidines.

Step 2: The "Magic Solvent" Mixture Stop using pure DCM. Use the "Polar Extraction Cocktail."

  • Mixture: Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) .

  • Mechanism: Isopropanol acts as a phase-transfer bridge. It disrupts the hydration shell around the polar hydroxyl groups of your molecule, allowing it to partition into the organic phase.

  • Warning: This mixture is denser than water (bottom layer).

Step 3: Salting Out (The Hofmeister Effect)

  • Action: Saturate the aqueous layer with solid NaCl until no more dissolves.

  • Why: Increasing the ionic strength of the aqueous phase "squeezes" organics out (salting out effect), forcing them into the organic layer.

Data Table 1: Extraction Solvent Efficiency for Polar Amines

Solvent SystemPolarityExtraction EfficiencyNotes
DCM (Pure) LowPoorLeaves polar amines in water.
EtOAc MediumPoorOften extracts water/impurities; poor for amines.
DCM/MeOH (9:1) HighModerateMethanol is miscible with water; creates emulsions.
CHCl₃/IPA (3:1) Optimal Excellent The Gold Standard. IPA bridges the phases.
n-Butanol HighHighRequires high temp to evaporate (bp 117°C).

Module 2: Flash Chromatography (Ticket #502: "My compound is streaking")

User Issue: "I'm running a column on silica gel with MeOH/DCM. My product elutes from fraction 10 to 50 as a long smear. I'm losing mass and purity."

Root Cause Analysis: Silica gel is acidic (pKa ~5). The basic nitrogen of your piperidine interacts strongly with surface silanol groups (


), causing peak tailing (streaking). Methanol competes for these sites but often isn't enough to displace the amine cleanly.

Troubleshooting Protocol:

Option A: The Modifier Method (Standard Silica) If you must use standard silica, you must "poison" the silanols.

  • Mobile Phase: DCM / MeOH + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Critical Step: You must flush the column with the modifier-containing solvent before loading your sample. This pre-saturates the acidic sites.

  • Caveat: TEA is difficult to remove completely from high-boiling polar oils.

Option B: Amine-Functionalized Silica (The Professional Solution) Switch to an Amino (NH2) bonded stationary phase.

  • Why: The surface is already basic.[1] There are no acidic silanols to interact with your product.

  • Benefit: You can use simple solvents (Hexane/EtOAc or DCM/MeOH) without added base.[1] The separation is sharper, and you avoid contaminating your product with TEA.

Option C: HILIC (Hydrophilic Interaction Liquid Chromatography) If your compound is too polar even for DCM/MeOH, use HILIC.[2]

  • Stationary Phase: Bare Silica or Amine Silica.

  • Mobile Phase: Acetonitrile (Weak solvent) / Water (Strong solvent).

  • Gradient: Start at 95% ACN, gradient to 70% ACN.

  • Mechanism: Water forms a stagnant layer on the silica surface. Your polar compound partitions into this water layer. It is essentially "liquid-liquid extraction" inside a column.

Visual Workflow: Chromatography Decision Matrix

PurificationStrategy cluster_legend Recommended Path Start Crude Piperidine Mixture Solubility Is it soluble in DCM? Start->Solubility NormalPhase Standard Silica (DCM/MeOH + 1% NH4OH) Solubility->NormalPhase Yes (Moderate Polarity) HILIC HILIC Mode (ACN / Water) Solubility->HILIC No (High Polarity) AminePhase Amine-Bonded Silica (Hex/EtOAc or DCM/MeOH) NormalPhase->AminePhase If Streaking Persists

Caption: Decision tree for selecting the correct stationary phase based on solubility and polarity.

Module 3: Isolation & Crystallization (Ticket #200: "It's an oil")

User Issue: "I purified it, but it's a viscous yellow oil. I need a solid for stability and analysis."

Root Cause Analysis: Piperidine amino alcohols are notorious for refusing to crystallize as free bases due to conformational flexibility and lack of rigid packing.

Troubleshooting Protocol:

Method: Salt Formation Turn your oil into a salt to induce crystallization.

  • HCl Salt (The Standard):

    • Dissolve oil in a minimal amount of dry EtOH or Et₂O.

    • Add 2M HCl in Diethyl Ether (commercial reagent) dropwise.

    • Result: The hydrochloride salt usually precipitates instantly as a white solid.

    • Risk:[3][4][5][6] HCl salts can be hygroscopic (absorb water).

  • Tartrate/Oxalate Salts (The Alternative):

    • If HCl fails (or yields a gum), use Oxalic Acid or L-Tartaric Acid.

    • Dissolve 1 eq of acid in warm EtOH and add to the amine.

    • These salts are often less hygroscopic and form larger, well-defined crystals suitable for X-ray diffraction.

References

  • Biotage. (2023).[2][7] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents (The 3:1 CHCl3/IPA Rule). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from

  • Teledyne ISCO. (2014). RediSep Rf Gold® Amine Columns: Purification of polar amines without basic modifiers. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Amine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperature, a critical parameter in amine alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in amine alkylation reactions?

Temperature is a crucial parameter that directly influences the kinetics of amine alkylation.[1] While some substitutions can occur at room temperature, for less reactive starting materials, reflux conditions are often necessary to drive the reaction forward.[1] Essentially, increasing the temperature provides the necessary activation energy for the nucleophilic amine to attack the electrophilic alkylating agent, thus increasing the reaction rate. However, it's a delicate balance, as excessive heat can lead to undesirable side reactions and degradation of products.[2][3]

Q2: My amine alkylation is sluggish at room temperature. What is the first step to optimize the temperature?

If your reaction is not proceeding at room temperature, a gradual increase in temperature is a logical first step.[2] It is advisable to monitor the reaction progress closely as you incrementally raise the temperature. A good starting point is to increase the temperature in 10-20 °C intervals, analyzing aliquots at each stage to assess the formation of the desired product and any byproducts. This systematic approach allows you to identify the minimum temperature required for an efficient reaction, thereby minimizing the risk of side reactions.

Q3: I'm observing the formation of multiple products (over-alkylation) when I heat my reaction. How can I control this?

Over-alkylation is a common challenge in amine alkylation, where the desired amine product, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[3][4] This leads to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][5][6] To mitigate this, consider the following strategies related to temperature:

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can significantly improve the selectivity towards the desired mono-alkylated product.[5] This will likely require longer reaction times, but the trade-off is often a cleaner reaction profile.

  • Slow, Controlled Addition: Instead of adding the alkylating agent all at once, a slow, dropwise addition at a controlled temperature can help maintain a low concentration of the electrophile, thus minimizing the chances of over-alkylation.[3]

Q4: Are there situations where very high or very low temperatures are necessary?

Yes, the optimal temperature range can vary significantly depending on the specific substrates and reaction type.

  • High Temperatures (Reflux): For less reactive alkyl halides (e.g., chlorides) or sterically hindered amines, reflux conditions are often employed to achieve a reasonable reaction rate.[1] Some modern catalytic systems, particularly those involving alcohols as alkylating agents, can also require high temperatures, sometimes up to 150-160 °C.[7][8]

  • Cryogenic (Low) Temperatures: The alkylation of certain heteroaromatic amines may necessitate the use of strong bases and cryogenic conditions (e.g., -78 °C) to control reactivity and prevent side reactions.[1]

Q5: How does the choice of solvent influence the optimal reaction temperature?

The solvent plays a critical role in amine alkylation and its choice is intertwined with the reaction temperature. Polar aprotic solvents like DMF, THF, acetonitrile, and DMSO are commonly used as they can accelerate SN2 reactions.[1][2][3][5]

  • Boiling Point: The boiling point of the solvent will dictate the maximum temperature achievable under standard reflux conditions. For higher temperatures, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) might be necessary.[7][8]

  • Solvent Effects on Rate: The solvent can stabilize the transition state of the reaction. For instance, polar aprotic solvents are generally effective for SN2 reactions.[2] The choice of solvent can significantly impact the reaction rate, and therefore the required temperature.[9]

Troubleshooting Guide: Temperature-Related Issues in Amine Alkylation

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: No Reaction or Very Low Conversion

Underlying Cause: Insufficient thermal energy to overcome the activation energy barrier of the reaction. This is common with less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered amines.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction conversion.

Experimental Protocol: Stepwise Temperature Increase

  • Set up the reaction at room temperature (e.g., 25 °C) and stir for a designated period (e.g., 2-4 hours).

  • Take an aliquot for analysis (TLC, LC-MS, or GC-MS) to establish a baseline.

  • Increase the temperature of the reaction mixture to 45 °C and maintain for another 2-4 hours.

  • Take another aliquot for analysis and compare with the baseline to check for product formation.

  • Continue increasing the temperature in 20 °C increments, followed by analysis, until a significant conversion is observed or the solvent's reflux temperature is reached.

  • Once the optimal temperature range is identified, a more focused optimization can be performed in smaller increments (e.g., 5-10 °C) to fine-tune the conditions.

Issue 2: Formation of Impurities and/or Product Degradation

Underlying Cause: The reaction temperature is too high, leading to side reactions such as elimination, rearrangement, or decomposition of the starting materials or the desired product.[2] Amines can also undergo thermal degradation, which can be influenced by the solvent.[10][11]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting impurity formation.

Data Presentation: Impact of Temperature on Product Purity

Temperature (°C)Desired Product Yield (%)Impurity A (%)Impurity B (Over-alkylation) (%)
2515<12
5065310
8085825
100 (Reflux)701540

This table illustrates a hypothetical scenario where increasing temperature boosts the yield of the desired product but also significantly increases the formation of impurities, especially the over-alkylated product.

Issue 3: Inconsistent Results Between Batches

Underlying Cause: Poor temperature control, leading to variations in reaction kinetics and product distribution. Hotspots in larger scale reactions can also contribute to this issue.

Troubleshooting Protocol: Ensuring Consistent Temperature

  • Use a reliable heating mantle with a thermocouple controller: This ensures the reaction temperature is maintained accurately.

  • Ensure efficient stirring: Vigorous stirring helps to distribute heat evenly throughout the reaction mixture, preventing localized overheating.

  • For exothermic reactions, consider controlled addition and cooling: Adding reagents slowly to a cooled reaction vessel can help dissipate heat and maintain a consistent temperature.

  • Calibrate temperature probes regularly: Ensure the accuracy of your temperature measurement devices.

Visualizing the Influence of Temperature

The relationship between temperature, reaction rate, and selectivity is fundamental to optimizing amine alkylation.

G cluster_0 Temperature Effects on Amine Alkylation Low_Temp Low Temperature (e.g., Room Temp) Low_Rate Slow Reaction Rate Low_Temp->Low_Rate High_Selectivity High Selectivity (Mono-alkylation) Low_Temp->High_Selectivity Mod_Temp Moderate Temperature (e.g., 50-80°C) Optimal_Rate Increased Reaction Rate Mod_Temp->Optimal_Rate Good_Selectivity Good Selectivity Mod_Temp->Good_Selectivity High_Temp High Temperature (e.g., Reflux) Fast_Rate Fast Reaction Rate High_Temp->Fast_Rate Low_Selectivity Low Selectivity (Over-alkylation, Side Reactions) High_Temp->Low_Selectivity

Caption: The trade-off between reaction rate and selectivity with temperature.

This guide provides a foundational framework for optimizing reaction temperature in amine alkylation. Remember that each reaction is unique, and empirical optimization is key to success.

References

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Chinese Chemical Society. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

  • Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology (RSC Publishing). [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]

  • Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst. ACS Omega. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

  • a) Equipment layout for the optimization of the amine alkylation... ResearchGate. [Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. [Link]

  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Reactions of Amines. NDSU. [Link]

  • 12.5 Reactions of Amines. Fundamentals of Organic Chemistry. [Link]

  • optimization of thermal proteomic profiling methods using protein solubility modifiers. IslandScholar. [Link]

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. PMC. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Alkylation of amines. General exhaustive alkylation method for the synthesis of quaternary ammonium compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Purification & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 1-Bromo-2-(4-bromophenoxy)ethane

Case ID: PUR-004-BPE Compound: 1-Bromo-2-(4-bromophenoxy)ethane (CAS: 15149-00-5) Classification: Alkylating Agent / Electrophile Physical State: Low-melting solid or viscous oil (MP: ~50–54°C)

Diagnostic & Triage

User Query: "I used 1-bromo-2-(4-bromophenoxy)ethane in excess to alkylate my substrate. The reaction is complete, but I cannot remove the excess alkyl bromide. It co-elutes with my product on silica."

Scientist’s Analysis: This is a common bottleneck in medicinal chemistry, particularly when synthesizing Selective Estrogen Receptor Modulators (SERMs) or similar phenoxy-linker drugs. The molecule is highly lipophilic (LogP ~3.5–4.0) and lacks ionizable groups. Its "stickiness" on silica often mimics non-polar products, making standard chromatography inefficient.

Triage Protocol (Select your scenario):

ScenarioProduct TypeRecommended StrategyEfficiency
A Basic Amine (e.g., Piperazine, secondary amine)Acid-Base Extraction High (95%+)
B Neutral/Acidic (e.g., Ether, Phenol)Chemical Scavenging High (90%+)
C Heat Stable / Volatile Product Vacuum Distillation Medium (Requires high vac)
Troubleshooting Guides & Protocols
Scenario A: The "Catch & Release" (Acid-Base Extraction)

Applicable when your target product contains a basic nitrogen.

Why this works: 1-bromo-2-(4-bromophenoxy)ethane is neutral. It will never protonate. By acidifying the mixture, your amine product becomes a water-soluble salt, while the bromide impurity remains in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Protonation: Extract the organic layer 2x with 1M HCl (aq).

    • Checkpoint: Check the pH of the aqueous layer; it must be < 2.

  • Separation:

    • Organic Layer: Contains the unreacted 1-bromo-2-(4-bromophenoxy)ethane. Discard (or recover for recycling).

    • Aqueous Layer: Contains your product as a hydrochloride salt.

  • Release: Wash the aqueous layer once with fresh ether (to remove trace neutrals). Then, basify with 2M NaOH or Sat. NaHCO₃ until pH > 10.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry over Na₂SO₄ and concentrate.

Scenario B: Chemical Scavenging (Solid-Phase Extraction)

Applicable when your product is neutral or you cannot use acid.

Why this works: The impurity is a primary alkyl halide (electrophile). It reacts rapidly with nucleophilic resins (polymer-supported amines or thiols). The resin-bound impurity is then removed by simple filtration.

Recommended Scavenger: Polymer-supported Thiophenol or Tris(2-aminoethyl)amine (PS-Trisamine).

Protocol:

  • Calculation: Estimate the mmols of excess bromide remaining (usually 0.2–0.5 equivalents relative to starting material).

  • Addition: Add 3–5 equivalents (relative to the impurity) of PS-Thiophenol resin to the reaction mixture (solvent: DMF, THF, or DCM).

  • Base: Add a soluble base (e.g., Diisopropylethylamine, DIPEA) if using thiol resin to activate the nucleophile.

  • Incubation: Shake or stir gently at 40°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity is trapped on the solid beads.

  • Workup: Concentrate the filtrate.

Scenario C: Chromatographic Resolution

Applicable when Scenarios A & B are impossible.

The Issue: The bromophenoxy moiety interacts with silica via


-

stacking, causing "tailing" that contaminates nearby peaks.

Optimization:

  • Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The bromide is extremely hydrophobic and will retain strongly on C18, allowing more polar products to elute first using a Water/Acetonitrile gradient.

  • Mobile Phase Modifier: If using Normal Phase, avoid pure Hexane/EtOAc. Use Toluene/EtOAc . Toluene competes for

    
    -sites on the silica, sharpening the band of the aromatic impurity.
    
Visual Workflows
Decision Logic for Purification

PurificationLogic Start Crude Mixture: Product + Excess Bromide Decision1 Is the Product Basic? (Contains Amine) Start->Decision1 MethodA Method A: Acid-Base Extraction Decision1->MethodA Yes Decision2 Is Product Acid-Sensitive? Decision1->Decision2 No MethodB Method B: Resin Scavenging (PS-Thiophenol) Decision2->MethodB No (Stable) MethodC Method C: Reverse Phase (C18) Chromatography Decision2->MethodC Yes (Sensitive)

Caption: Decision tree for selecting the optimal removal strategy based on product chemical properties.

Scavenging Mechanism

Scavenging Step1 Impurity in Solution (R-CH2-Br) Reaction Incubate 40°C / 4h Step1->Reaction Step2 Add PS-Thiophenol Resin (Polymer-SH) Step2->Reaction Step3 Filtration Reaction->Step3 Result1 Filtrate: Pure Product Step3->Result1 Result2 Solid Waste: Resin-S-CH2-R Step3->Result2

Caption: Solid-phase extraction workflow using nucleophilic scavenger resins to covalently trap the alkyl bromide.

Frequently Asked Questions (FAQ)

Q: Can I just distill it off? A: Likely not without high vacuum. The boiling point of phenoxyethyl bromides is generally high (>150°C at reduced pressure). Unless your product is very volatile, distillation will likely degrade your product before the bromide is removed.

Q: I see a new spot on TLC after using amine scavengers. What is it? A: If you used a soluble amine scavenger (like benzylamine) instead of a polymer-supported one, you created a new impurity (the secondary amine). You must use resin-bound scavengers (e.g., polystyrene-crosslinked) so the byproduct is insoluble and filterable.

Q: Why is the bromide "oiling out" during my aqueous workup? A: 1-bromo-2-(4-bromophenoxy)ethane is very insoluble in water. If you are doing an extraction and the organic solvent volume is too low, the bromide may form a third, oily layer at the interface. Solution: Increase the volume of the organic solvent (DCM or EtOAc) to fully solubilize the impurity.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Acid-Base extraction techniques).
  • Sigma-Aldrich. 1,2-Bis(4-bromophenoxy)ethane Product Sheet. Link (Used for physical property correlation).

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. 2004 , 81, 195. Link

  • Biotage. Strategies for Work-up and Purification: Scavenging Reagents. (Industry standard guide for removing electrophiles). Link

Sources

Technical Support Center: Crystallization of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the crystallization of piperidine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystalline forms of these important compounds. The following sections are structured to provide direct, actionable advice based on established scientific principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of piperidine hydrochloride salts, providing concise and expert-backed answers.

Q1: What is the first step in developing a crystallization protocol for a new piperidine hydrochloride salt?

A: The foundational step is to establish a comprehensive solubility profile. The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[1] Piperidine hydrochloride, being a salt, is generally soluble in polar protic solvents like water and alcohols.[2][3] Systematic solubility testing in a range of solvents at both room temperature and elevated temperatures is crucial. This data will inform the selection of an appropriate crystallization solvent or solvent system.[4]

Q2: How do I choose the best solvent for crystallizing my piperidine hydrochloride salt?

A: An ideal crystallization solvent will dissolve the piperidine hydrochloride salt completely at an elevated temperature but poorly at lower temperatures.[5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. For amine hydrochloride salts, alcohols like ethanol and isopropanol are often good starting points.[6] Avoid highly volatile solvents like dichloromethane (DCM) or acetone for slow evaporation techniques, as rapid crystallization can lead to poor crystal quality or the formation of amorphous powder.[7]

Q3: Can I use a solvent mixture for crystallization?

A: Absolutely. Mixed solvent systems are a powerful technique when a single solvent is not ideal.[4] This typically involves dissolving the salt in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" anti-solvent (in which it is sparingly soluble) until turbidity is observed. This controlled approach to inducing supersaturation can yield high-quality crystals.[4] For piperidine hydrochloride, a common combination is dissolving in an alcohol (good solvent) and adding an ether or a hydrocarbon (anti-solvent). A recommended practice for recrystallization from an ethanol/diethyl ether mixture involves the presence of a small amount of HCl.[8]

Q4: What is the significance of pH in the crystallization of piperidine hydrochloride?

A: The pH of the solution can significantly impact the solubility and stability of piperidine hydrochloride. The piperidine nitrogen is basic, and in acidic media, it exists in its protonated, more soluble salt form.[9] Maintaining a slightly acidic pH can prevent the deprotonation of the piperidine hydrochloride back to its free base form, which may have significantly different solubility characteristics and could precipitate as an oil or an amorphous solid. The stability of related compounds has been shown to be pH-dependent.[10]

Q5: My piperidine solution turned yellow. Can I still use it to form the hydrochloride salt?

A: A yellow or brown discoloration in piperidine is typically due to oxidation upon exposure to air and light.[11] For applications where high purity is critical, it is advisable to purify the piperidine by distillation before forming the hydrochloride salt.[11] The presence of impurities can hinder crystallization or be incorporated into the crystal lattice, compromising the purity of the final product.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the crystallization of piperidine hydrochloride salts.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Causality: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to rapid precipitation.[12]

Solutions:

  • Increase Solvent Volume: The most straightforward solution is to return the mixture to the heat source and add more of the primary solvent to reduce the overall concentration.[12]

  • Slower Cooling: Rapid cooling can induce precipitation before crystal nucleation can occur in an orderly fashion. Allow the solution to cool slowly to room temperature before transferring to an ice bath. Insulating the flask can help moderate the cooling rate.[12]

  • Change Solvent System: The current solvent may be too "good" or too "poor." Consider a solvent with a lower boiling point or a different polarity. Alternatively, use a mixed solvent system to better control the solubility.

Problem 2: No Crystals Form Upon Cooling.

Causality: This is often due to either the solution not being sufficiently supersaturated or kinetic barriers to nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.[12]

    • Seeding: Introduce a small, pure crystal of the desired piperidine hydrochloride salt into the solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate a portion of the solvent and then attempt to cool it again.[12]

    • Add an Anti-solvent: If using a single solvent, cautiously add a miscible "poor" solvent (an anti-solvent) dropwise until persistent cloudiness is observed, then warm slightly to redissolve and cool slowly.

Problem 3: Poor Crystal Yield.

Causality: A low yield can result from several factors, including using an excessive amount of solvent, incomplete precipitation, or loss of product during filtration and washing.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Maximize Precipitation: Ensure the solution has been adequately cooled, potentially in an ice bath, to minimize the amount of compound remaining in the mother liquor.

  • Minimize Transfer and Washing Losses: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Problem 4: Formation of Amorphous Powder or Very Fine Needles.

Causality: This is typically a result of crystallization occurring too rapidly, not allowing for the orderly arrangement of molecules into a well-defined crystal lattice.

Solutions:

  • Reduce Cooling Rate: As with "oiling out," slow, controlled cooling is paramount.

  • Use a More Viscous Solvent: A more viscous solvent can slow down diffusion and promote slower, more orderly crystal growth.

  • Redissolve and Recrystallize: If an amorphous solid forms, it can often be redissolved by heating and then recrystallized under more controlled conditions (e.g., slower cooling, more dilute solution).

Problem 5: Unexpected Salt Formation in Piperidine Solutions.

Causality: Piperidine is a base and can react with acidic gases from the atmosphere or other reagents.

Solutions:

  • Reaction with Atmospheric CO2: Piperidine can react with carbon dioxide in the air to form piperidine carbonate, which may precipitate.[13] Storing piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[13]

  • Reaction with HCl Vapors: If other reagents that can liberate HCl gas (e.g., chlorotrimethylsilane) are stored nearby, the HCl can react with piperidine to form solid piperidine hydrochloride.[14] Ensure proper segregation of reagents in storage.

Data Presentation

Table 1: Common Solvents for Piperidine Hydrochloride Crystallization
Solvent ClassExamplesPolarityTypical Use
Alcohols Ethanol, Isopropanol, MethanolPolar ProticPrimary dissolving solvents.[2][3]
Water H₂OHighly Polar ProticGood solvent, but can lead to lower yields due to high solubility.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately Polar AproticOften used as anti-solvents in mixed-solvent systems.[8]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar AproticCan be effective, but their volatility may lead to rapid crystallization.[1]
Hydrocarbons Hexane, Heptane, TolueneNonpolarUsed as anti-solvents.[15]

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization of Piperidine Hydrochloride
  • Dissolution: In an Erlenmeyer flask, add the crude piperidine hydrochloride salt. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring or swirling until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Allow the crystals to dry completely under vacuum.

Troubleshooting Workflow for Piperidine Hydrochloride Crystallization

G start Start Crystallization dissolve Dissolve Salt in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? good_crystals High-Quality Crystals Formed crystals_form->good_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled Oiled Out oiling_out->oiled Yes end_process Collect & Dry Crystals good_crystals->end_process troubleshoot_no_crystals Troubleshoot: No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out oiled->troubleshoot_oiling scratch Scratch Flask / Add Seed Crystal troubleshoot_no_crystals->scratch evaporate Reduce Solvent Volume troubleshoot_no_crystals->evaporate scratch->cool evaporate->cool add_solvent Add More Solvent troubleshoot_oiling->add_solvent slower_cooling Cool More Slowly troubleshoot_oiling->slower_cooling add_solvent->dissolve slower_cooling->cool

Caption: A decision-tree workflow for troubleshooting common crystallization issues.

References

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021-07-06). Retrieved from [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents.
  • Piperidine | Solubility of Things. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018-11-13). Retrieved from [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group. (2025-12-29). Retrieved from [Link]

  • (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2025-08-06). Retrieved from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC. Retrieved from [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents - Taylor & Francis. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007-06-25). Retrieved from [Link]

  • Recrystallization. --->. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010-03-01). Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Retrieved from [Link]

  • Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. Retrieved from [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... - PMC. (2019-02-28). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (2021-02-17). Retrieved from [Link]

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. Retrieved from [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]

  • Drug Polymorphism: What it is and How to Control Polymorphs - FTLOScience. (2023-01-25). Retrieved from [Link]

  • (PDF) SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS - ResearchGate. (2018-04-11). Retrieved from [Link]

  • CRYSTAL GROWTH & DESIGN - Triclinic Labs. Retrieved from [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC. (2025-11-25). Retrieved from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. (2024-09-12). Retrieved from [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). Retrieved from [Link]

  • The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - PMC. Retrieved from [Link]

Sources

Minimizing dimer formation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Dimer Formation in Piperidine Synthesis

Introduction: The "Coupling" Problem

In the synthesis of piperidines—whether via the hydrogenation of pyridines or the reductive cyclization of amino-ketones/aldehydes—"dimerization" is the most persistent impurity profile. These high-molecular-weight byproducts (often secondary amines formed by the reaction of the product with an intermediate) reduce yield and complicate purification.

This guide deconstructs the two primary synthetic routes, identifying the mechanistic "danger zones" where dimers form and providing self-validating protocols to suppress them.

Module 1: Catalytic Hydrogenation of Pyridines

This is the most common industrial route but is prone to coupling reactions where a partially reduced intermediate (enamine/imine) reacts with the starting material or the product.

The Mechanism of Failure

The hydrogenation of pyridine is not a single-step event. It proceeds through partially reduced intermediates, specifically 1,2,3,6-tetrahydropyridine . This intermediate possesses enamine character and is highly nucleophilic.

  • The Dimerization Trap: If the reaction stalls or lacks sufficient protons, the tetrahydropyridine attacks the imine form of another intermediate, forming a C-N coupled dimer.

Visualization: The Divergent Pathway

The following diagram illustrates where the process deviates from the desired path.

PyridineHydrogenation Start Pyridine Substrate Inter Tetrahydropyridine (Enamine Intermediate) Start->Inter + 2 H2 Prod Piperidine Product Inter->Prod + H2 (Fast Step) Dimer Coupled Dimer (Impurity) Inter->Dimer Self-Reaction or Rxn with Product

Figure 1: The "Danger Zone" occurs at the Tetrahydropyridine stage. Rapid hydrogenation or protonation is required to prevent the red path.

Validated Protocol: Acid-Mediated Hydrogenation

Objective: Protonate the basic nitrogen to prevent nucleophilic attack. Catalyst: Platinum Oxide (PtO2, Adams' Catalyst) or Rhodium on Carbon (Rh/C). Avoid Pd/C for sensitive substrates as it often requires higher pressures which can favor side reactions if not optimized.

Step-by-Step:

  • Solvent Selection: Use Glacial Acetic Acid or water with 1.1 equiv. HCl.

    • Why: Piperidine (pKa ~11) is more basic than pyridine (pKa ~5). As product forms, it binds to the catalyst surface, poisoning it. Acid keeps the product in solution and protonated (non-nucleophilic) [1].

  • Loading: Suspend Pyridine (10 mmol) and PtO2 (5 mol%) in Acetic Acid (20 mL).

  • Pressure: Pressurize to 3–5 bar (50–70 psi) H2.

    • Note: Rh/C can operate at lower pressures (1–3 bar) and ambient temperature, reducing thermal dimerization risks [2].

  • Agitation: High stir rate (>800 RPM) is critical to eliminate mass-transfer limitations, ensuring H2 is available immediately to quench the reactive intermediate.

Troubleshooting Table: Hydrogenation
SymptomProbable CauseCorrective Action
Purple/Red Color Polymerization of partially reduced intermediates.Increase H2 pressure; check agitation rate. Ensure catalyst is not poisoned.[1]
Stalled Reaction (~60%) Product inhibition (poisoning).Add 1.0–1.5 equiv of strong acid (HCl or H2SO4) to protonate the piperidine product.
High Dimer Content Low H2 availability at the surface.Do not starve the reaction. Ensure H2 pressure is constant. Switch from Pd to Rh or Pt.

Module 2: Reductive Cyclization (Amination)

This route involves the intramolecular reaction of an amino-aldehyde or amino-ketone (often generated in situ) to close the ring.

The Mechanism of Failure

The competition is between Intramolecular Cyclization (Reaction Rate


 Concentration) and Intermolecular Polymerization  (Reaction Rate 

Concentration²).
  • The Dimerization Trap: If the concentration is too high, the amine of one molecule attacks the carbonyl of a neighboring molecule instead of its own tail.

Validated Protocol: Pseudo-High Dilution

Objective: Keep the instantaneous concentration of the free amino-aldehyde low.

Step-by-Step:

  • Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better selectivity for imines [3].

  • Setup: Dissolve STAB (1.5 equiv) in DCE or THF in the main reactor vessel.

  • Addition: Dissolve the amino-ketone/aldehyde precursor in a separate vessel. Add this solution dropwise to the reducing agent over 2–4 hours.

    • Why: This ensures that as soon as a molecule enters the reactor, it is surrounded by reducing agent and solvent, statistically favoring cyclization over finding another substrate molecule.

  • Water Scavenging: Add Activated Molecular Sieves (3Å or 4Å).

    • Why: Water hydrolyzes the intermediate imine back to the open chain, giving it another chance to dimerize.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I remove the dimer if it has already formed? A: It is difficult. The dimer usually shares similar polarity to the product, making silica chromatography inefficient.

  • Solution: Attempt distillation . The dimer has roughly double the molecular weight and a significantly higher boiling point. For solid products, recrystallization from a non-polar solvent (like Hexanes/EtOAc) often crashes out the more polar dimer salts if acid is used.

Q: Why is Rhodium (Rh) recommended over Palladium (Pd)? A: Rhodium is more active for ring saturation at lower temperatures. Pd/C often requires heat to drive the reaction to completion, and heat increases the rate of bimolecular coupling (dimerization) exponentially [4].

Q: My reductive amination yields tertiary amines. Why? A: This is "over-alkylation." The secondary amine product is reacting with unreacted aldehyde.

  • Fix: Ensure your reducing agent (STAB) is present in excess and the aldehyde is the limiting reagent. If synthesizing from a dialdehyde, ensure high dilution conditions.

References

  • Reddy, M. S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Stalder, B., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Fukazawa, A., et al. (2022). "Electrocatalytic Hydrogenation of Pyridines... via a Radical Anion Intermediate." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis and Comparative Methodologies for Structural Elucidation

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As Senior Application Scientists, our goal is to move beyond mere data reporting and delve into the causal relationships that govern spectral features. This document is designed for researchers and drug development professionals, offering predictive insights, comparative analytical context, and robust experimental protocols to ensure accurate and reproducible structural characterization.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The structural complexity of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol gives rise to a nuanced ¹H NMR spectrum. Each proton's chemical environment, dictated by factors like electronegativity, magnetic anisotropy, and spin-spin coupling, determines its unique resonance frequency.[1][2] Below, we dissect the molecule into its constituent fragments to predict the spectrum.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of the target molecule have been systematically labeled.

Caption: Labeled structure of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol.

Predicted ¹H NMR Data Summary

The following table outlines the anticipated signals in a typical deuterated solvent like CDCl₃. Chemical shifts are influenced by the solvent environment; for instance, hydrogen-bonding solvents can significantly alter the shifts of labile protons like -OH.[3][4]

LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
a -O-CH₂ -CH₂-N-2H~ 4.1Triplet (t)J ≈ 5-7Adjacent to highly electronegative oxygen, resulting in strong deshielding.[5][6] Coupled to adjacent -CH₂- (b).
b -O-CH₂-CH₂ -N-2H~ 2.8Triplet (t)J ≈ 5-7Adjacent to nitrogen, less deshielded than (a). Coupled to adjacent -CH₂- (a).
c Piperidine H-2, H-64H~ 2.7 - 2.9Multiplet (m)-Protons on carbons adjacent to nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.
d Piperidine H-41H~ 3.7Multiplet (m)-Carbinol proton is deshielded by the adjacent -OH group.
e Piperidine H-3, H-54H~ 1.6 - 1.9Multiplet (m)-Aliphatic protons on the piperidine ring, furthest from heteroatoms, are the most shielded.[7]
f Aromatic H (ortho to Br)2H~ 7.4Doublet (d)J ≈ 8-9Aromatic protons deshielded by the ring current.[1] Part of an AA'BB' system.
g Aromatic H (ortho to O)2H~ 6.8Doublet (d)J ≈ 8-9Shielded relative to (f) due to the electron-donating effect of the ether oxygen. Part of an AA'BB' system.
j -OH 1H1.5 - 4.0 (variable)Broad Singlet (br s)-Labile proton; chemical shift is highly dependent on solvent, concentration, and temperature.[6]

A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is unparalleled for mapping the proton framework of a molecule, a multi-faceted analytical approach is essential for unambiguous structure confirmation.[8] Integrating data from various techniques provides a self-validating system that upholds scientific rigor.

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹H NMR - Confirms proton framework and connectivity.- Distinguishes between all unique proton environments.- Provides stereochemical insights via coupling constants.High resolution, quantitative, non-destructive. The primary tool for detailed structural analysis.[9]Can have overlapping signals in complex regions (e.g., piperidine ring). Labile protons (-OH) can be difficult to assign.
¹³C NMR - Confirms the number of unique carbon atoms.- Identifies quaternary carbons.- Diagnostic chemical shifts for C-O, C-N, and aromatic carbons.Excellent dispersion of signals, complementary to ¹H NMR.[9]Low natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times or higher sample concentration.
Mass Spectrometry (MS) - Provides the exact molecular weight (HRMS).- Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) confirms its presence.- Fragmentation pattern reveals structural motifs.Extremely high sensitivity, provides molecular formula.Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy - Confirms functional groups: broad O-H stretch (~3300 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), aromatic C=C bends (~1600, 1500 cm⁻¹).Fast, inexpensive, excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton; silent on stereochemistry.
2D NMR (COSY, HSQC) - COSY: Establishes H-H coupling networks (e.g., confirms -CH₂-CH₂- connectivity).- HSQC: Correlates each proton directly to its attached carbon.[9]Unambiguously resolves connectivity and assigns protons and carbons, overcoming 1D spectral overlap.Requires significantly more instrument time than 1D experiments.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for publication and regulatory submission.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis a 1. Weigh 5-10 mg of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS a->b c 3. Transfer solution to a clean, dry 5 mm NMR tube b->c d 4. Insert sample and perform locking, tuning, and shimming c->d e 5. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) d->e f 6. (Optional) Acquire D₂O shake experiment to identify -OH peak e->f g 7. Apply Fourier Transform and automatic phase/baseline correction f->g h 8. Manually refine phase and baseline for accuracy g->h i 9. Calibrate spectrum to TMS at 0.00 ppm h->i j 10. Integrate signals and analyze chemical shifts & multiplicities i->j

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology & Rationale
  • Sample Preparation:

    • Analyte Mass: A mass of 5-10 mg is chosen to ensure sufficient concentration for a good signal-to-noise ratio (S/N) in a reasonable number of scans.

    • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic molecules and its single residual peak at 7.26 ppm.[10] For observing exchangeable protons like the hydroxyl group without interference, DMSO-d₆ is a superior alternative as it slows down the exchange rate, often revealing coupling.[6]

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.[11]

  • Data Acquisition:

    • Field Strength: A spectrometer with a field strength of at least 400 MHz is recommended. Higher fields provide better signal dispersion, which is crucial for resolving the complex multiplets expected from the piperidine ring.

    • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for drift. Shimming adjusts the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters: A relaxation delay (e.g., 2 seconds) is included to allow protons to return to their equilibrium state before the next pulse, ensuring accurate integration. The number of scans is averaged to improve the S/N.

    • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) and re-acquiring the spectrum is a definitive method for identifying the hydroxyl proton. The labile -OH proton will exchange with deuterium (-OD), causing its signal to disappear from the spectrum.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier Transform to generate the familiar NMR spectrum.

    • Phasing and Baseline Correction: These corrections are vital for accurate integration. Phasing ensures that all peaks are in the pure absorption mode (positive and symmetrical). Baseline correction ensures the flat region of the spectrum sits at zero intensity.

    • Calibration & Integration: The spectrum must be calibrated by setting the TMS peak to 0.00 ppm. Subsequently, the area under each signal is integrated. The relative ratios of these integrals correspond directly to the number of protons giving rise to each signal.[12]

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol, ensuring robust and reliable structural characterization in their research and development endeavors.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • K. W. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • The NMR interpretations of some heterocyclic compounds which are.... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.).
  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry.
  • Chemical shifts. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Hassan, M. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 1-(2-Phenoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2-phenoxyethyl)piperidine. Moving beyond a generic template, this document elucidates the scientific rationale behind methodological choices, offering a comparative analysis of different chromatographic conditions and culminating in a robust, stability-indicating assay. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality.

Introduction: The Analytical Imperative for 1-(2-Phenoxyethyl)piperidine Purity

1-(2-Phenoxyethyl)piperidine is a tertiary amine containing both a piperidine ring and a phenoxy group. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and alkaloids, imparting specific physicochemical and pharmacological properties.[1][2] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy. A well-developed HPLC method is indispensable for quantifying the principal compound and detecting any process-related impurities or degradation products.[3]

The chemical structure of 1-(2-phenoxyethyl)piperidine reveals key features that inform our analytical strategy. The presence of the phenyl ring provides a chromophore, making UV detection a viable and straightforward approach.[4] The basic nature of the piperidine nitrogen (pKa of the conjugate acid is typically around 11) necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention.[5]

Strategic Approach to HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process involving the selection and optimization of several key parameters. The logical workflow for this process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Start Analyte Characterization (1-(2-phenoxyethyl)piperidine) Column Column Selection (C18, Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Detector Detector Settings (UV Wavelength Selection) MobilePhase->Detector Gradient Gradient Optimization (Slope, Time) Detector->Gradient FlowRate Flow Rate & Temperature (Efficiency vs. Backpressure) Gradient->FlowRate PeakShape Peak Shape Refinement (pH, Additives) FlowRate->PeakShape ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) PeakShape->ForcedDeg Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) ForcedDeg->Validation FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: A logical workflow for the development of a stability-indicating HPLC method.

Comparative Analysis of Stationary Phases

The choice of stationary phase is critical for achieving the desired selectivity. For a molecule with the characteristics of 1-(2-phenoxyethyl)piperidine, two primary candidates for reversed-phase HPLC are compared below.

Stationary PhasePrinciple of InteractionAdvantages for 1-(2-Phenoxyethyl)piperidinePotential Drawbacks
C18 (Octadecylsilane) Primarily hydrophobic interactions.[3]Excellent retention for moderately nonpolar compounds. A versatile and widely used stationary phase.Potential for peak tailing with basic analytes due to interaction with residual silanols.[5]
Phenyl-Hexyl Hydrophobic and π-π interactions.[5]The phenyl ring in the stationary phase can interact with the phenoxy group of the analyte, offering alternative selectivity compared to C18. This can be advantageous for separating aromatic isomers or related substances.The selectivity is highly dependent on the mobile phase, particularly the choice of organic modifier (methanol often enhances π-π interactions more effectively than acetonitrile).[5]

Recommendation: Initial screening should be performed on both a C18 and a Phenyl-Hexyl column to assess the optimal selectivity for the parent compound and any potential impurities. A standard column dimension of 150 mm x 4.6 mm with 3.5 µm particles provides a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition dictates the retention and elution of the analyte. Key considerations include the organic solvent, buffer, and pH.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Analysis
Acetonitrile (ACN) Low viscosity, low UV cutoff (~190 nm). Aprotic.[6]Generally provides sharper peaks and lower backpressure. Its aprotic nature may diminish π-π interactions on a phenyl column.[5]
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm). Protic.[6]Can offer different selectivity due to its hydrogen-bonding capabilities. Often enhances π-π interactions with phenyl stationary phases.[5]

Mobile Phase pH and Buffer Selection

For basic compounds like 1-(2-phenoxyethyl)piperidine, operating at a low pH is crucial to ensure the analyte is in its protonated, more polar form. This minimizes secondary interactions with the silica backbone of the stationary phase, leading to improved peak shape.[5]

Recommended Starting Conditions:

  • Aqueous Phase: 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid. This buffer provides good buffering capacity in the low pH range.[7]

  • Organic Phase: Acetonitrile (initial screening) and Methanol (for comparison, especially on the Phenyl-Hexyl column).

Detector Wavelength Selection

The phenoxy group in the analyte contains a benzene ring, which has a primary absorbance maximum around 200-220 nm and a weaker, broader absorbance around 250-270 nm. While the lower wavelength offers higher sensitivity, the higher wavelength range may provide better selectivity against certain impurities and less baseline noise.

Recommendation: A Diode Array Detector (DAD) should be used to acquire the full UV spectrum of 1-(2-phenoxyethyl)piperidine. Initial screening can be performed at 220 nm for sensitivity and 254 nm for selectivity. The final wavelength should be chosen based on the best signal-to-noise ratio for both the main peak and any observed impurities.

Experimental Protocols

Protocol for Initial HPLC Method Screening
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Columns:

    • C18, 150 x 4.6 mm, 3.5 µm

    • Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate in water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Sample Preparation: Prepare a stock solution of 1-(2-phenoxyethyl)piperidine at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Screening Gradient):

Time (min)%B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 220 nm and 254 nm (acquire full spectrum from 200-400 nm).

  • Injection Volume: 10 µL

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][8] A target degradation of 5-20% is generally desired.

ConditionProtocol
Acid Hydrolysis Reflux sample solution (1 mg/mL in 50:50 ACN:water) with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Reflux sample solution with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) and white light (ICH Q1B conditions) for an extended period.

Samples should be neutralized before injection where appropriate.

Method Validation (as per ICH Q2(R1))

Once an optimized method is developed that can separate the parent peak from all degradation products and process impurities, it must be validated according to ICH Q2(R1) guidelines.[9]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

A summary of the validation parameters and their typical acceptance criteria is provided below.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[9]Peak purity of the analyte peak should pass. All degradation product peaks should be resolved from the analyte peak (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[9]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[9]For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.[9]Recovery of 98.0% to 102.0% for the assay. Recovery for impurities will depend on the concentration.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[9]Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]No significant change in system suitability parameters when parameters like pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 1-(2-phenoxyethyl)piperidine is a multi-faceted process that requires a systematic and scientifically-driven approach. By carefully selecting and optimizing the stationary phase, mobile phase composition, and detector settings, a method can be established that is specific, accurate, and precise. The comparison between C18 and Phenyl-Hexyl columns, coupled with an evaluation of acetonitrile and methanol as organic modifiers, provides a strong foundation for achieving optimal selectivity. Subsequent forced degradation studies and comprehensive validation in line with ICH guidelines will ensure that the final method is truly stability-indicating and fit for its intended purpose in a regulated environment.

References

  • Unknown. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Narang, A.S., Choudhury, D.R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Boppy, N.V.V.D.P., Haridasyam, S.B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Unknown. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. [Link]

  • Ragab, G., Saleh, H., & Elsayed, O.F. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. [Link]

  • Dong, M.W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Unknown. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Unknown. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. [Link]

  • Svirshchevskaya, E.V., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Funari, V., et al. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Unknown. (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

Sources

A Comparative Analysis of Binding Affinities: Phenoxyethyl Piperidines Versus Haloperidol at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychopharmacology, the dopamine D2 receptor stands as a pivotal target for antipsychotic drug action. The binding affinity of a ligand for this receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency and potential therapeutic efficacy. This guide provides an in-depth comparison of the D2 receptor binding affinities of a class of compounds known as phenoxyethyl piperidines against the benchmark typical antipsychotic, haloperidol. By examining experimental data and the underlying methodologies, we aim to offer valuable insights for researchers engaged in the discovery and development of novel central nervous system (CNS) agents.

Understanding the Significance of Binding Affinity (Ki)

The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium in a radioligand binding assay. A lower Ki value signifies a higher binding affinity. For antagonists at the D2 receptor, a high affinity is often correlated with antipsychotic effects. However, it can also be associated with a higher propensity for extrapyramidal side effects (EPS), a common drawback of typical antipsychotics like haloperidol. The exploration of novel chemical scaffolds, such as phenoxyethyl piperidines, is driven by the search for compounds with optimized affinity and selectivity profiles, potentially leading to improved therapeutic outcomes with fewer adverse effects.

Comparative Analysis of Binding Affinities

The following table summarizes the reported Ki values for haloperidol and selected examples of phenoxyethyl piperidine derivatives at the dopamine D2 receptor. It is crucial to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. Therefore, direct comparisons should be made with caution, and ideally, data from head-to-head studies under identical conditions should be prioritized.

CompoundChemical StructureDopamine D2 Receptor Ki (nM)Reference(s)
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one0.517 - 2.84[1]
~1.2[2]
1.45[1]
Phenoxyethyl Piperidine Analogs
Compound 7c (An N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}benzamide derivative)N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(trifluoromethyl)benzamide9.45[3]
Compound 7d (An N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}benzamide derivative)N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(trifluoromethoxy)benzamide13.4[3]

Note: The phenoxyethyl piperidine derivatives listed are structurally more complex than a simple phenoxyethyl piperidine scaffold, reflecting the available data in the scientific literature where modifications are often made to optimize binding affinity and other properties. These examples contain a phenylpiperazine moiety, which is structurally related to the piperidine core.

As the data indicates, haloperidol consistently demonstrates high-affinity binding to the D2 receptor, with Ki values typically in the low nanomolar range.[1][2] The presented phenoxyethyl piperidine analogs, which are more accurately described as N-substituted phenylpiperazine derivatives with an extended chain, also exhibit nanomolar affinity for the D2 receptor, albeit generally lower than that of haloperidol.[3] For instance, compound 7c, an N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}benzamide derivative, displays a Ki of 9.45 nM.[3] This highlights that while the phenoxyethyl piperidine scaffold can be a viable starting point, extensive structure-activity relationship (SAR) studies are necessary to achieve potencies comparable to established antipsychotics.

Experimental Methodology: The Radioligand Binding Assay

The determination of Ki values is predominantly achieved through competitive radioligand binding assays. This technique provides a robust and quantitative measure of the interaction between a test compound and its target receptor.

Step-by-Step Protocol
  • Membrane Preparation:

    • Tissues or cells expressing the dopamine D2 receptor (e.g., rat striatum or recombinant cell lines like HEK-293 or CHO cells) are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined to ensure consistency across experiments.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone or [³H]-raclopride) with high affinity and selectivity for the D2 receptor is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., haloperidol or a phenoxyethyl piperidine derivative) are added to compete with the radioligand for binding to the D2 receptors.

    • Non-specific binding is determined by adding a high concentration of an unlabeled standard D2 antagonist (e.g., unlabeled haloperidol or sulpiride) to a set of tubes.

  • Incubation and Separation:

    • The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

    • The bound and free radioligand are then separated, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., Rat Striatum, HEK-293 cells) MembranePrep Membrane Preparation (Homogenization & Centrifugation) ReceptorSource->MembranePrep Incubation Incubation: - Membranes - Radioligand ([³H]-Spiperone) - Test Compound (Varying Conc.) MembranePrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataProcessing Calculate Specific Binding Scintillation->DataProcessing IC50 Determine IC50 DataProcessing->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay to determine Ki values.

The Dopamine D2 Receptor Signaling Pathway

Understanding the signaling cascade initiated by D2 receptor activation or blockade is fundamental to interpreting the functional consequences of ligand binding. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Upon binding of an agonist, such as dopamine, the D2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary downstream effect of D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Antagonists like haloperidol and potentially some phenoxyethyl piperidine derivatives bind to the D2 receptor but do not induce the conformational change required for G protein activation. By occupying the binding site, they prevent dopamine from binding and initiating its signaling cascade, thereby blocking dopamine neurotransmission.

D2_Signaling_Pathway

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Conclusion and Future Directions

This guide provides a comparative overview of the binding affinities of phenoxyethyl piperidines and the established antipsychotic, haloperidol, for the dopamine D2 receptor. Haloperidol's high affinity is a key contributor to its potent antipsychotic effects. The phenoxyethyl piperidine scaffold represents a promising area for the development of novel D2 receptor ligands. The presented data on more complex analogs indicate that this chemical class can achieve nanomolar affinities.

Future research should focus on systematic SAR studies of the phenoxyethyl piperidine core to delineate the structural features that govern high-affinity binding and selectivity for the D2 receptor over other dopamine receptor subtypes and other CNS targets. A deeper understanding of the structure-kinetic relationships, beyond just equilibrium binding affinity, may also provide crucial insights into developing compounds with improved therapeutic profiles and reduced side effects. The ultimate goal is to leverage this knowledge to design next-generation antipsychotics with enhanced efficacy and a more favorable safety profile.

References

  • Tateno, A., Arakawa, R., Okumura, M., et al. (2013). Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: A PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia. Journal of Clinical Psychopharmacology, 33(2), 162–169.
  • Kostić, S., Penjišević, J., Jevtić, B., et al. (2019). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society, 84(1), 104-118.
  • Schotte, A., Janssen, P. F., Gommeren, W., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
  • Gselman, P., Jug, U., Hrast, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000287.

Sources

Technical Guide: Comparative Selectivity Profiling of Sigma-1 vs. Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically conflated due to overlapping ligand profiles, Sigma-1 (S1R) and Sigma-2 (S2R) receptors are distinct biological entities with divergent physiological roles.[1] S1R is a chaperone protein located at the Mitochondria-Associated Membrane (MAM), regulating cellular bioenergetics and ER stress.[2][3][4][5] S2R, identified in 2017 as TMEM97 , functions primarily in cholesterol trafficking, autophagy, and lysosomal stability.

This guide provides a rigorous framework for distinguishing these receptors pharmacologically, detailing selectivity windows, signaling pathways, and validated experimental protocols for cross-reactivity exclusion.

Part 1: Molecular Identity & Subcellular Localization

Understanding the structural distinctness of these targets is the prerequisite for accurate pharmacological profiling.

FeatureSigma-1 Receptor (S1R)Sigma-2 Receptor (S2R)
Gene Symbol SIGMAR1TMEM97 (formerly MAC30)
Identity Ligand-operated chaperoneTransmembrane protein (Regulator of NPC1/LDLR)
Primary Localization ER-Mitochondria Interface (MAM)ER, Lysosomes, Plasma Membrane
Key Protein Partners BiP (GRP78), IP3R, IRE1PGRMC1, LDLR, NPC1
Molecular Weight ~25 kDa~18–21 kDa
Endogenous Ligand Neurosteroids (DHEA, Progesterone)20(S)-hydroxycholesterol (putative)

Part 2: Pharmacological Selectivity Profiles

The primary challenge in Sigma research is "ligand dirtiness." Many "standard" ligands exhibit high affinity for both subtypes. The table below synthesizes


 values from consensus literature to establish valid selectivity windows.
Comparative Affinity Table ( in nM)
LigandS1R Affinity (

)
S2R Affinity (

)
Selectivity RatioClassification
(+)-Pentazocine ~1–3 nM >1,000 nM>300-fold S1Gold Standard S1 Agonist
Haloperidol ~2 nM~8 nMNon-selectiveNon-selective Antagonist
DTG ~35 nM~40 nM~1:1Non-selective Universal Ligand
PB28 ~0.4 nM~5.4 nMMixed (High Affinity)Potent Mixed Ligand (Often misused as S2 selective)
Siramesine ~1784 nM~0.1–12 nM >100-fold S2S2 Agonist (Cytotoxic)
CT1812 (Elayta) >10,000 nM~8.5 nM Highly S2 SelectiveS2 Antagonist/Modulator
RHM-4 >10,000 nM~0.2 nM Highly S2 SelectiveNext-Gen S2 Radiotracer

Expert Insight: Do not rely on PB28 as a sole determinant for S2R activity without blocking S1R. While often cited as an S2 ligand due to its functional cytotoxicity, it exhibits sub-nanomolar affinity for S1R. True S2R isolation requires Siramesine or the use of CT1812 .

Part 3: Mechanistic Divergence & Signaling Pathways

S1R and S2R drive phenotype through fundamentally different cascades. S1R is cytoprotective (anti-apoptotic), while S2R activation is often cytotoxic (pro-apoptotic).

Diagram 1: Comparative Signaling Architectures

SigmaPathways cluster_S1 Sigma-1 Receptor (Cytoprotective) cluster_S2 Sigma-2 Receptor (Trafficking/Autophagy) S1_Ligand S1 Agonist ((+)-Pentazocine) S1R Sigma-1 Receptor (at MAM) S1_Ligand->S1R BiP BiP/GRP78 (Dissociation) S1R->BiP Dissociates IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperones Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca ATP ATP Production (Bioenergetics) Mito_Ca->ATP S2_Ligand S2 Agonist (Siramesine) TMEM97 TMEM97 (S2R) (ER/Lysosome) S2_Ligand->TMEM97 PGRMC1 PGRMC1 Complex TMEM97->PGRMC1 Binds LDLR LDL Receptor Trafficking TMEM97->LDLR Internalization Autophagy Autophagosome Formation TMEM97->Autophagy CellDeath Lysosomal Permeabilization Autophagy->CellDeath Over-activation

Caption: Divergent signaling: S1R stabilizes IP3R at the MAM to fuel bioenergetics; S2R (TMEM97) complexes with PGRMC1 to regulate lipid trafficking and autophagy.[2]

Part 4: Experimental Protocols for Selectivity Determination

The "Masking" technique is the industry standard for radioligand binding when highly selective S2 radiotracers are unavailable.

Protocol: The "Masked" Radioligand Binding Assay

Objective: Determine specific S2R binding affinity (


) using the non-selective radioligand [³H]-DTG.[6]
Materials
  • Membrane Source: Rat liver homogenates (rich in S2R) or TMEM97-transfected HEK293 cells.

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).

  • Masking Agent: (+)-Pentazocine (Saturates S1R sites).

  • Non-Specific Control: Haloperidol (10 µM).[7]

Workflow Diagram

BindingProtocol cluster_Prep Assay Preparation Start Tissue Homogenate (Rat Liver / HEK293) Mask ADD MASK: 100 nM (+)-Pentazocine (Blocks S1R Sites) Start->Mask Tracer ADD TRACER: 3 nM [³H]-DTG (Binds S1R + S2R) Mask->Tracer Competitor ADD TEST COMPOUND: Graded Concentrations (10^-10 to 10^-5 M) Tracer->Competitor Incubate Incubation 120 min @ 25°C Competitor->Incubate Filter Vacuum Filtration GF/B Filters + PEI Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis Calculate Ki for S2R Count->Analyze

Caption: S2R Isolation Workflow: (+)-Pentazocine is critical to block S1R sites, ensuring [³H]-DTG signal reflects only S2R interaction.

Critical Validation Steps (Self-Validating System)
  • The Masking Check: You must run a control arm with only (+)-pentazocine and [³H]-DTG. If the displacement curve shows a biphasic drop, your masking concentration is insufficient.

  • The "Dirty" Warning: Recent studies suggest (+)-pentazocine can displace DTG from S2R at high concentrations (>1 µM). Keep masking concentration strictly between 50–100 nM to avoid false S2R inhibition.

  • Alternative: If available, use [¹²⁵I]RHM-4 . This radioligand is highly selective for S2R/TMEM97 and requires no masking , eliminating the risk of competitive interference.

Part 5: Functional Differentiation Assays

Binding affinity does not equal functional efficacy. Use these assays to determine if your ligand is an agonist or antagonist/inhibitor.

Calcium Mobilization (S1R Focus)
  • Mechanism: S1R agonists enhance Bradykinin-induced Ca2+ release from the ER to mitochondria.

  • Readout: Fura-2 or Fluo-4 AM fluorescence.

  • Result: S1R Agonists (e.g., PRE-084) increase the cytosolic Ca2+ peak; Antagonists (e.g., NE-100) blunt it.

Cytotoxicity / Caspase-3 Activation (S2R Focus)
  • Mechanism: S2R agonists (like Siramesine) induce lysosomal membrane permeabilization (LMP) and subsequent cell death.

  • Readout: MTT assay or Caspase-3 cleavage immunoblot.

  • Result: S2R agonists cause dose-dependent cell death (IC50 usually 10–50 µM). S2R antagonists (like CT1812) prevent Aβ oligomer binding but do not induce cell death.

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The Molecular Function of σ Receptors: Past, Present, and Future.[8] Trends in Pharmacological Sciences.

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor.[1] Proceedings of the National Academy of Sciences (PNAS).

  • Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.

  • Mach, R. H., et al. (2013). The Sigma-2 Receptor: A Novel Protein for the Assessment of Proliferation Status of Solid Tumors. Molecular Imaging.

  • Izzo, N. J., et al. (2014). Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers II: Sigma-2/PGRMC1 receptors mediate Abeta 42 oligomer binding and synaptotoxicity. PLOS ONE.

Sources

Technical Guide: Validating 4-Bromophenoxy Group Integrity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromophenoxy moiety is a critical pharmacophore and structural motif in various herbicides, flame retardants, and pharmaceutical candidates. Its validation presents a unique analytical challenge: the ether linkage is susceptible to cleavage under high thermal stress, and the bromine atom can undergo debromination in reductive environments.

This guide outlines a self-validating LC-MS methodology to confirm the structural integrity of the 4-bromophenoxy group. Unlike GC-MS, which risks thermal degradation of the ether bond, or NMR, which lacks sensitivity for trace impurity profiling, LC-MS/MS leverages the distinct 1:1 isotopic signature of bromine (


) to provide definitive, high-sensitivity structural confirmation.

Scientific Rationale: The Isotopic Fidelity

The core of this validation strategy relies on the natural isotopic abundance of bromine.[1] Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), in an approximate 1:1 ratio.

Any intact molecular ion containing a single 4-bromophenoxy group must exhibit a "twin tower" spectral signature in MS1—two peaks of nearly equal intensity separated by 2.0 Da (


 and 

). Deviation from this pattern (e.g., a dominant singlet) indicates debromination or matrix interference.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against industry alternatives for verifying halogenated ether integrity.

FeatureLC-MS/MS (Recommended) GC-MS 1H-NMR
Ionization Method Soft (ESI/APCI). Preserves the molecular ion (

).
Hard (EI).[2] High energy (70eV) often fragments the ether bond or knocks off Br before detection.N/A
Thermal Stability High. Analysis occurs at near-ambient temperatures, preventing thermal cleavage of the phenoxy ether.Low. Injector ports (

) can induce ether cleavage or debromination (H-Br loss).
High (Non-destructive).
Selectivity Excellent. Isotope pattern filtering removes matrix noise.Good, but spectral libraries often match "stripped" backbones if degradation occurs.Moderate. Overlapping aromatic signals can obscure the specific bromophenoxy protons.
Sensitivity Trace level (ng/mL to pg/mL).Trace level, but limited by volatility.Low (mg amounts required).[3]
Validation Logic Self-Validating: The isotope doublet tracks from Precursor

Product ions.
Inferential: Relies on library matching which may not distinguish isomers.Structural: Definitive for connectivity but fails for <1% impurities.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to prevent "in-source" degradation while maximizing the detection of the bromine isotope cluster.

Phase A: Sample Preparation
  • Solvent: Dissolve sample in Methanol/Water (50:50). Avoid protic solvents at high temperatures to prevent ether hydrolysis.

  • Concentration: Target 1

    
    g/mL for full scan MS; 100 ng/mL for MS/MS optimization.
    
  • Filtration: 0.2

    
    m PTFE (avoid Nylon which can adsorb halogenated aromatics).
    
Phase B: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The lipophilic 4-bromophenoxy group typically elutes late.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ) depending on the scaffold.
  • Scan Mode:

    • Full Scan (MS1):

      
       100–1000 (Profile mode recommended to inspect peak shape).
      
    • Product Ion Scan (MS2): Target the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) precursors separately.

Data Interpretation & Visualization

Diagram 1: Validation Logic Workflow

This decision tree illustrates the step-by-step logic to confirm integrity.

ValidationWorkflow Start Analyze MS1 Spectrum (Full Scan) CheckDoublet Is 'Twin Tower' Doublet (1:1 ratio, Δ2 Da) present? Start->CheckDoublet Fail1 FAIL: Debromination or Degradation CheckDoublet->Fail1 No (Singlet observed) Pass1 PASS: Bromine Present. Proceed to MS2 CheckDoublet->Pass1 Yes Fragment Perform MS/MS on Precursor Ion Pass1->Fragment CheckFrag Analyze Fragment Ions Fragment->CheckFrag NeutralLoss Observation A: Neutral Loss of ~172 Da (Bromophenol) CheckFrag->NeutralLoss Cleavage at Ether Retained Observation B: Fragment Retains 1:1 Doublet CheckFrag->Retained Cleavage elsewhere Conclusion VALIDATED: 4-Bromophenoxy Integrity Confirmed NeutralLoss->Conclusion Retained->Conclusion

Caption: Logical workflow for confirming 4-bromophenoxy integrity based on isotopic pattern recognition.

Diagram 2: Fragmentation Mechanism (ESI+)

Understanding how the ether bond breaks in the collision cell is vital. In ESI+, the ether oxygen is protonated. Cleavage typically results in the loss of the neutral phenol moiety or formation of the phenol ion.

FragMech Parent Precursor [M+H]+ (Contains R-O-ArBr) 1:1 Doublet Transition Collision Induced Dissociation (CID) Parent->Transition PathA Path A: Neutral Loss Loss of Bromophenol (172/174 Da) Result: [R]+ (Singlet) Transition->PathA Major Pathway PathB Path B: Charge Retention on Ar Formation of [ArBr-OH2]+ Result: Doublet at low m/z Transition->PathB Minor Pathway

Caption: ESI+ Fragmentation pathways. Path A (Neutral Loss) is the most common diagnostic for aryl ethers.

Key Validation Criteria (The Checklist)

To certify the product or compound contains the intact 4-bromophenoxy group, your data must satisfy these three conditions:

  • MS1 Isotope Match: The molecular ion (

    
    ) must show the 
    
    
    
    doublet with a relative abundance deviation of
    
    
    from theoretical.
  • Retention Time Consistency: The brominated compound is significantly more lipophilic than its non-brominated analog. Ensure the RT reflects this hydrophobicity (later elution on C18).

  • Specific Neutral Loss: In MS/MS, look for the mass difference corresponding to the loss of bromophenol (

    
    , 
    
    
    
    Da). If the fragment ion spectrum shows a new peak at
    
    
    that is a singlet (no bromine), it confirms the bromine was on the lost piece (the phenoxy group).

References

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Thermal Stability and Application Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Mass Spectrometry: Isotope Abundance and Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (PMC). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

Sources

Bioassay Protocols for Testing Piperidine-Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Piperidine (hexahydropyridine) is a "privileged scaffold" in neuropharmacology, forming the core of blockbuster drugs like Donepezil (Aricept) . Its structural flexibility and ability to form hydrogen bonds (via the nitrogen atom) and hydrophobic interactions (via the ring) make it ideal for targeting Acetylcholinesterase (AChE) , NMDA receptors , and Sigma-1 receptors .

This guide departs from generic screening protocols to focus on the specific physicochemical properties of piperidines—namely their basicity (


) and lipophilicity. Successful bioassays must account for these properties to avoid false positives (e.g., pH drift in enzymatic assays) and ensure blood-brain barrier (BBB) translatability.
The "Triad of Validation" for Piperidines

To establish a piperidine derivative as a true neuroprotective agent, the experimental design must satisfy three criteria:

  • Target Engagement: Does it inhibit AChE or bind the target receptor? (Ellman’s Assay).[1][2][3]

  • Functional Survival: Does it prevent neuronal death under stress? (Glutamate/A

    
     toxicity in SH-SY5Y/PC12).
    
  • Mechanistic Proof: Does it modulate specific survival pathways (e.g., PI3K/Akt, Bcl-2)?

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening piperidine derivatives, moving from high-throughput enzymatic screens to low-throughput mechanistic verification.

Piperidine_Workflow Synthesis 1. Synthesis & Purification Enzymatic 2. Target Screen (AChE/BuChE - Ellman's) Synthesis->Enzymatic Select IC50 < 10µM Phenotypic 3. Phenotypic Screen (SH-SY5Y + Glutamate/Aβ) Enzymatic->Phenotypic Hit Confirmation Phenotypic->Synthesis SAR Optimization Mechanism 4. Mechanistic Validation (Western Blot / Flow Cytometry) Phenotypic->Mechanism Identify Pathway (e.g., Bax/Bcl-2) InVivo 5. In Vivo Proof (Morris Water Maze / MCAO) Mechanism->InVivo Lead Candidate

Figure 1: Critical path for evaluating piperidine-based neurotherapeutics. Note the filter at step 2: Piperidines are often designed as AChE inhibitors first, with neuroprotection as a secondary pleiotropic effect.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine the IC


 of piperidine derivatives against Acetylcholinesterase (AChE).
Why this protocol?  Piperidines often act as dual binding site inhibitors (catalytic and peripheral anionic sites). Standard Ellman’s can suffer from spontaneous hydrolysis of the substrate if pH is not strictly controlled, which is a risk with basic piperidine solutions.
Materials
  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[1][2][3]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.05). Critical: Piperidines are bases; ensure the buffer capacity is sufficient to maintain pH 8.0 after compound addition.

  • Reference Standard: Donepezil (IC

    
     nM).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve test compounds in 100% DMSO.

    • Dilute with Phosphate Buffer to ensure final DMSO concentration is <1% .[2] (Higher DMSO inhibits AChE).

  • Plating (96-well format):

    • Blank: 150 µL Buffer.

    • Control: 130 µL Buffer + 20 µL Enzyme + 10 µL Solvent (DMSO).

    • Test: 130 µL Buffer + 20 µL Enzyme + 10 µL Piperidine Compound (various concentrations).

  • Pre-Incubation (Crucial for Piperidines):

    • Incubate plate at 25°C for 10 minutes .

    • Reasoning: Piperidines like Donepezil are reversible inhibitors but require time to equilibrate with the enzyme's active gorge.

  • Reaction Initiation:

    • Add 20 µL of mixed substrate solution (1:1 ratio of 0.5 mM DTNB and 0.6 mM ATChI).

  • Measurement:

    • Measure absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion.
      
    • 
      .
      

Protocol 2: Glutamate-Induced Excitotoxicity (Neuroprotection)

Objective: Assess the ability of the piperidine derivative to prevent neuronal death caused by glutamate overstimulation (a model for Alzheimer's and Ischemia). Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

Materials
  • Differentiation Agent: Retinoic Acid (RA) for SH-SY5Y or NGF for PC12 (Undifferentiated cells lack mature NMDA receptors and are less sensitive to glutamate).

  • Insult: L-Glutamic acid (monosodium salt).[4]

  • Viability Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

Step-by-Step Methodology
  • Cell Seeding & Differentiation:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Differentiate with 10 µM Retinoic Acid for 5–7 days. Verification: Look for neurite outgrowth.

  • Pre-treatment (Prophylactic Model):

    • Remove media and add serum-free media containing the piperidine test compound (0.1 – 50 µM).

    • Incubate for 2 hours prior to insult.[6]

    • Scientific Logic:[3][4][7][8][9][10][11][12] Piperidines may act by upregulating survival pathways (e.g., PI3K/Akt) before the toxic hit occurs.

  • Insult:

    • Add L-Glutamate (final concentration 10–50 mM depending on cell sensitivity) directly to the wells.

    • Incubate for 24 hours .

  • MTT Assay:

    • Add MTT solution (0.5 mg/mL final) and incubate for 4 hours at 37°C.

    • Carefully aspirate medium (do not disturb formazan crystals).

    • Dissolve crystals in 150 µL DMSO.

    • Read absorbance at 570 nm .

Mechanistic Validation & Signaling Pathway

To prove the compound is not just an antioxidant but a true neuroprotective agent, you must validate the signaling pathway. Piperidines often function by inhibiting AChE (increasing Acetylcholine) or modulating Calcium channels, leading to the inhibition of Apoptosis.

Neuroprotection_Pathway Piperidine Piperidine Agent (e.g., Donepezil-like) AChE AChE Enzyme Piperidine->AChE Inhibits ACh Acetylcholine (↑) AChE->ACh Hydrolysis blocked nAChR α7-nAChR ACh->nAChR Activates PI3K PI3K / Akt nAChR->PI3K Signaling Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bax Bax (Pro-apoptotic) PI3K->Bax Downregulates Caspase Caspase-3 Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes

Figure 2: Proposed Mechanism of Action (MOA). Piperidine agents typically inhibit AChE, raising ACh levels which stimulate nicotinic receptors (nAChR), activating the PI3K/Akt survival pathway to block apoptosis.

Comparative Analysis Guide

When publishing your results, use this framework to compare your piperidine hits against standard alternatives.

FeaturePiperidine Derivatives (e.g., Donepezil analogs)Coumarins / Flavonoids Carbamates (e.g., Rivastigmine)
Primary Target AChE (Dual binding site)Antioxidant / MAO-BAChE (Pseudo-irreversible)
Binding Mode Reversible (Non-covalent)Scavenger / ReversibleCovalent (Carbamoylation)
Assay Sensitivity High (nM range IC50)Moderate (

M range)
High, but time-dependent
Solubility (Assay) Good in DMSO/Buffer (pH < 8)Poor (often precipitates)Good
Key Advantage High BBB permeability; Dual-action (AChE + Anti-amyloid)Low toxicity; Broad antioxidantLong duration of action
Key Liability Basic pH can alter assay buffer; hERG toxicity riskLow potency; Poor BBB penetrationGI side effects

Data Interpretation Tip: If your piperidine compound shows high AChE inhibition (IC


 < 100 nM) but low neuroprotection in the glutamate assay, the compound may lack the lipophilicity  required to penetrate the cell membrane or may not interact with the survival pathways (PI3K/Akt). Conversely, moderate AChE inhibition with high neuroprotection suggests a "Multi-Target Directed Ligand" (MTDL) profile, which is highly prized in Alzheimer's research.

References

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Pharmaceutical Fronts (2023).

  • Ellman's Assay Protocol for Acetylcholinesterase Inhibition. BroadPharm Protocols.

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape. Current Topics in Medicinal Chemistry (2023).

  • Gastrodin Inhibits Glutamate-Induced Apoptosis of PC12 Cells via Inhibition of CaMKII/ASK-1/p38 MAPK/p53 Signaling Cascade. Molecular Neurobiology (2016).

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator. Scientific Reports (2024).

Sources

Pharmacokinetic properties of bromophenoxy-alkyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Bromophenoxy-Alkyl Amines: A Comparative Technical Guide

Executive Summary & Class Definition

Bromophenoxy-alkyl amines represent a specialized subclass of ethanolamine antihistamines and anticholinergics. Structurally, they consist of a basic amine side chain (typically dimethylamine) connected via an ether linkage to a lipophilic diarylmethane moiety, where one phenyl ring bears a bromine substitution.[1]

This guide critically analyzes the pharmacokinetic (PK) profile of this class, using Bromodiphenhydramine and Embramine (Mebrophenhydramine) as primary case studies, while benchmarking them against the non-halogenated standard, Diphenhydramine .

Key Pharmacokinetic Differentiators:

  • Lipophilicity: The bromine atom significantly increases

    
     (partition coefficient), enhancing CNS penetration and volume of distribution (
    
    
    
    ).
  • Metabolic Stability: Para-bromination blocks specific metabolic oxidation sites on the phenyl ring, potentially shifting metabolic pressure to N-demethylation pathways.

  • Protein Binding: The increased lipophilicity drives extensive plasma protein binding (>95%), necessitating precise unbound fraction (

    
    ) analysis during drug development.
    

Comparative Pharmacokinetic Profile

The following data synthesizes experimental values and class-based extrapolations to provide a direct comparison.

Table 1: Comparative PK Parameters of Bromophenoxy-Alkyl Amines vs. Standard

ParameterDiphenhydramine (Standard)BromodiphenhydramineEmbramine (Bromadryl)
Chemical Class Ethanolamine etherBrominated ethanolamine etherMethyl-brominated ethanolamine ether
Molecular Weight 255.35 g/mol 334.25 g/mol 348.28 g/mol
Lipophilicity (

)
~3.3~4.1~4.7
Oral Bioavailability (

)
40–72% (High first-pass)High (Est. >60%)High (Rapid absorption)

1–4 hours2–4 hours0.5–1 hour
Protein Binding 98%96%>95% (Est.)
Elimination Half-life (

)
2.4–9.3 hours1–4 hoursShort-to-Intermediate
Primary Metabolism Hepatic (CYP2D6, CYP1A2, CYP2C9)Hepatic (CYP-mediated)Hepatic (Extensive)
Excretion Renal (<2% unchanged)Renal (Metabolites)Renal

Analytic Insight: The shift from Diphenhydramine to Embramine involves adding a bromine atom and a methyl group. This drastic increase in lipophilicity (


 3.3 

4.7) predicts a larger Volume of Distribution (

) and higher tissue accumulation, yet the half-life remains relatively short. This suggests that while tissue uptake is high, hepatic clearance (

) remains the rate-limiting step, driven by efficient N-demethylation.

Mechanistic Insight: Structure-Metabolism Relationships

The pharmacokinetic behavior of bromophenoxy-alkyl amines is governed by the "Halogen Effect."

  • Metabolic Blockade: In non-halogenated aromatics, cytochrome P450 enzymes can hydroxylate the para-position. The bulky, electron-withdrawing bromine atom at the para-position sterically and electronically hinders this pathway.

  • Metabolic Shifting: Consequently, metabolism is funneled toward the alkyl amine chain. The primary pathway becomes N-demethylation followed by oxidative deamination.

  • CNS Sequestration: The high lipophilicity facilitates rapid Blood-Brain Barrier (BBB) crossing. Once in the CNS, the basic amine (

    
     ~9) ensures protonation, potentially trapping the drug in acidic intracellular compartments (lysosomal trapping), which contributes to the prolonged sedative effects despite the short plasma half-life.
    
Metabolic Pathway Visualization

MetabolicPathway Parent Bromophenoxy-Alkyl Amine (Parent Drug) NDes N-Desmethyl Metabolite (Active) Parent->NDes CYP450 (N-Demethylation) Major Pathway Blocked Para-Hydroxylated Metabolite Parent->Blocked BLOCKED by Bromine DidEs N,N-Didesmethyl Metabolite (Inactive) NDes->DidEs CYP450 (Secondary Demethylation) Acid Carboxylic Acid Derivative (Excreted) DidEs->Acid MAO / Aldehyde Dehydrogenase (Deamination & Oxidation) Conj Glucuronide Conjugate Acid->Conj UGT (Phase II Conjugation)

Figure 1: Predicted metabolic cascade for bromophenoxy-alkyl amines. The bromine substitution blocks direct ring oxidation, forcing metabolism through the amine chain.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate the PK properties of a novel bromophenoxy-alkyl amine, researchers must use protocols that account for high non-specific binding and rapid metabolism.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the in vitro intrinsic clearance (


) and identify metabolic "soft spots."

Methodology:

  • System Setup: Thaw pooled human liver microsomes (HLM) on ice.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with the test compound (final conc. 1 µM).

    • Self-Validation Step: Include a positive control (e.g., Diphenhydramine or Verapamil) and a negative control (Warfarin) to verify enzyme activity.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
Protocol B: Rapid Equilibrium Dialysis (Protein Binding)

Objective: Determine the fraction unbound (


) in plasma. Critical for this class due to >95% binding.[2]

Methodology:

  • Preparation: Spike human plasma with the test compound at 5 µM.

  • Chamber Loading:

    • Red Chamber: 200 µL spiked plasma.

    • White Chamber: 350 µL PBS buffer (pH 7.4).

  • Equilibration: Seal plate and incubate at 37°C on an orbital shaker (100 rpm) for 4 hours.

  • Self-Validation Check:

    • After 4 hours, measure the concentration in both chambers.

    • Mass Balance Calculation: Ensure that (Mass in Plasma + Mass in Buffer) is within 80–120% of the initial spike. If <80%, significant non-specific binding to the device has occurred.

  • Analysis: Match matrices (add plasma to buffer samples, buffer to plasma samples) before LC-MS/MS injection to prevent matrix effects.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_stability Metabolic Stability (Phase I) cluster_binding Distribution (Phase II) Start Compound Selection (Bromophenoxy-Alkyl Amine) Solubility Solubility Screen (PBS pH 7.4) Start->Solubility Microsomes Liver Microsome Incubation (+NADPH) Solubility->Microsomes If Soluble > 5µM Dialysis Equilibrium Dialysis (4h @ 37°C) Solubility->Dialysis LCMS LC-MS/MS Quantification (Parent Depletion) Microsomes->LCMS Cl_int Calculate Intrinsic Clearance (CL_int) LCMS->Cl_int Model Predicted Human PK Profile Cl_int->Model IVIVC Extrapolation Fu_calc Calculate Fraction Unbound (Fu) Dialysis->Fu_calc Fu_calc->Model Free Drug Hypothesis

Figure 2: Integrated workflow for characterizing the pharmacokinetic profile of lipophilic amines.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Bromodiphenhydramine. Retrieved from

  • PubChem. (n.d.).[3][4][5] Bromodiphenhydramine (Compound Summary). National Library of Medicine. Retrieved from

  • DrugBank. (n.d.).[4][5] Bromodiphenhydramine: Uses, Interactions, Mechanism of Action. Retrieved from

  • Scavone, J. M., et al. (1998). Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers. Journal of Clinical Pharmacology. Retrieved from

  • Hanson, K. L., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition.[2][3][6][7][8][9] Retrieved from

Sources

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Piperidin-4-ol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the linker element of a molecule is far from a passive component. It is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Among the diverse array of linker technologies, the piperidin-4-ol scaffold has emerged as a popular and versatile building block. Its rigid structure can aid in proper orientation for target engagement, while the hydroxyl group offers a point for further chemical modification. However, the metabolic stability of this linker can be a pivotal factor in the success or failure of a drug candidate.

This guide provides an in-depth technical comparison of the in vitro metabolic stability of piperidin-4-ol linkers. We will delve into the key metabolic pathways, explore how structural modifications can influence stability, and present a framework for assessing and comparing these critical linkers, supported by experimental data and detailed protocols.

The Metabolic Fate of Piperidin-4-ol Linkers: A Mechanistic Overview

The piperidine ring, while generally considered a robust scaffold, is susceptible to metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1][2] For piperidin-4-ol containing structures, the primary metabolic liabilities include:

  • Oxidation of the Piperidine Ring: This is a major metabolic route, often leading to the formation of more polar metabolites that are more readily excreted.[2] Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[2]

  • N-dealkylation: When the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway, with CYP3A4 being a major contributor.[3][4] This process results in the cleavage of the N-alkyl group.

  • Glucuronidation of the 4-hydroxyl group: The hydroxyl group at the 4-position is a potential site for Phase II conjugation reactions, such as glucuronidation, which significantly increases the water solubility of the compound, facilitating its elimination.[1]

The interplay of these metabolic pathways determines the overall in vitro half-life (t½) and intrinsic clearance (CLint) of a compound, key parameters used to predict its in vivo pharmacokinetic behavior.

Comparative In Vitro Metabolic Stability of Piperidin-4-ol Linker Analogs

The metabolic stability of a piperidin-4-ol linker is not an intrinsic property of the ring itself but is profoundly influenced by its substitution pattern. Understanding these structure-metabolism relationships (SMR) is crucial for rational drug design.

Impact of N-Substitution

The nature of the substituent on the piperidine nitrogen is a critical determinant of metabolic stability.

dot

Caption: N-substituent effects on metabolic stability.

  • N-Alkyl Groups: Small N-alkyl groups are often susceptible to N-dealkylation, leading to rapid metabolism and low stability.

  • N-Aryl Groups: N-aryl substituents can offer improved stability compared to N-alkyl groups, though the aryl ring itself can be a site for oxidative metabolism.

  • Sterically Hindered Groups: Introducing bulky groups, such as a tert-butyl group, on the nitrogen can sterically hinder the approach of CYP enzymes, significantly enhancing metabolic stability.[5]

Influence of Ring Substitution

Substitution on the piperidine ring itself can also dramatically alter metabolic fate.

dot

Start Start Incubate Incubate Start->Incubate Test Compound + HLM + NADPH Quench Quench Incubate->Quench Acetonitrile Analyze Analyze Quench->Analyze LC-MS/MS Calculate Calculate Analyze->Calculate t½, CLint End End Calculate->End

Caption: In vitro metabolic stability workflow.

1. Materials and Reagents:

  • Test compounds (piperidin-4-ol linker analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome mixture. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL. [6]3. Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation)

Conclusion: Designing for Metabolic Stability

The in vitro metabolic stability of piperidin-4-ol linkers is a critical parameter that can be rationally optimized through careful molecular design. While the piperidine ring itself offers a degree of robustness, its susceptibility to oxidative metabolism and N-dealkylation necessitates a thorough understanding of structure-metabolism relationships. By strategically introducing substituents that block metabolic "soft spots" or sterically hinder enzyme access, researchers can significantly enhance the metabolic stability of drug candidates containing this versatile linker. The use of standardized in vitro assays, such as the human liver microsomal stability assay, provides a reliable means to quantify these improvements and guide the selection of linkers with a more favorable pharmacokinetic profile, ultimately increasing the probability of success in drug development.

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. 2015. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. 2019. Available from: [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. 2003. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 2025. Available from: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Available from: [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. 2007. Available from: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. 2025. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023. Available from: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available from: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available from: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing S.L. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. 2011. Available from: [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health. Available from: [Link]

  • Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology. 2022. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2011. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol, a halogenated organic compound. While specific safety data for this exact molecule may not be readily available, we will proceed with an evidence-based approach, inferring its hazard profile from closely related structural analogs to ensure maximum safety and compliance.

Hazard Assessment and Waste Characterization

The first step in any disposal procedure is a thorough understanding of the compound's potential hazards. 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol is a brominated, heterocyclic compound. Data from structurally similar chemicals, such as 4-(4-Bromophenyl)-4-hydroxypiperidine, strongly suggest that this compound should be handled as an irritant.

Based on this analysis, the compound is characterized as a halogenated organic chemical waste . This classification is critical because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2] Mixing this waste with non-halogenated streams can lead to improper disposal, environmental harm, and increased disposal costs for your institution.[2]

Table 1: Inferred Hazard Profile for 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Hazard ClassificationGHS Hazard StatementJustification (Based on Structural Analogs[3])
Skin IrritationH315: Causes skin irritationThe presence of the bromophenyl group suggests irritant properties.
Eye IrritationH319: Causes serious eye irritationA common characteristic of similar piperidine derivatives.
Respiratory IrritationH335: May cause respiratory irritationPotential for irritation if handled as a powder or aerosolized.

Core Disposal Workflow: A Step-by-Step Protocol

Follow this procedural workflow to ensure the safe handling and disposal of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol and associated contaminated materials.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing the correct PPE. This is your first line of defense against exposure.

  • Eye Protection: Wear safety goggles with side-shields.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Step 2: Segregate the Waste Stream This is the most critical step in the disposal process.

  • Locate the designated "Halogenated Organic Waste" container in your laboratory's Satellite Accumulation Area (SAA).[1][5]

  • Carefully transfer the 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol solid waste into this container.

  • Any materials significantly contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should also be placed in this container.

  • Causality: Halogenated organic compounds are incinerated at regulated facilities to ensure complete destruction.[1] Mixing them with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire waste stream.[2]

Step 3: Ensure Proper Container Management and Labeling Regulatory compliance hinges on correct container selection and labeling.

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and fumes.[5][6]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][7] The label must include:

    • The words "Hazardous Waste" .[7]

    • The full, unabbreviated chemical name : "1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol". For mixtures, every component must be listed.[7]

    • The approximate quantity or concentration.

    • The accumulation start date (the date the first waste was added).

    • Relevant hazard pictograms (e.g., exclamation mark for irritant).[7]

Step 4: Manage Spills and Contaminated Labware In the event of a small spill, take the following actions:

  • Ensure the area is well-ventilated.[8]

  • Wearing your full PPE, absorb or sweep up the spilled material using an inert absorbent like sand or vermiculite.

  • Place the absorbent material and any contaminated cleaning supplies into the designated "Halogenated Organic Waste" container.

  • Thoroughly decontaminate the surface and wash your hands afterward.[4]

Step 5: Arrange for Final Disposal Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste.

  • Once the waste container is full or has been accumulating for the maximum allowed time (typically 12 months in an SAA), contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Provide them with the necessary documentation and schedule a pickup.[7]

  • Self-Validation: This step ensures that the waste is handled by trained professionals and disposed of in compliance with all local and national regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[6][7]

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for making compliant disposal decisions for this chemical.

G A Identify Waste: 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol B Is the compound halogenated? (Contains Br, Cl, F, I) A->B C YES: Classify as Halogenated Organic Waste B->C Contains Bromine D NO: Follow Non-Halogenated Organic Waste Protocol B->D E Select designated, compatible waste container. C->E F Label container correctly: 'Hazardous Waste' + Full Chemical Name + Hazards + Date E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for pickup when full or near time limit. G->H

Caption: Disposal workflow for 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol.

Regulatory Context and Best Practices

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6]

For academic and research laboratories, the EPA provides specific guidelines under 40 CFR Part 262, Subpart K , which allows for the management of hazardous waste in Satellite Accumulation Areas (SAAs) .[10] Key principles of SAA management include:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[5][9]

Crucial Prohibitions:

  • NEVER dispose of halogenated organic compounds down the drain. This is a serious regulatory violation and can damage plumbing and pollute waterways.[11]

  • NEVER dispose of chemical waste in the regular trash.[7]

By adhering to this guide, you ensure that your handling and disposal of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol are not only compliant but also aligned with the highest standards of laboratory safety and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). How to Dispose of Chemical Waste. [Link]

  • University of North Carolina at Chapel Hill EHS. (n.d.). 7.2 Organic Solvents. [Link]

  • Extraordinary Pharmatech. (n.d.). 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Research Grade / Novel Intermediate Primary Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory), Potentially Harmful by Ingestion. Directive: Apply Precautionary Principle . Treat as a substance with incomplete toxicological data.

Part 1: Emergency Safety Profile & Risk Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I advise treating 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol not just as a generic reagent, but as a lipophilic amine with potential biological activity. This molecule combines a basic piperidin-4-ol core with a lipophilic 4-bromophenoxy ethyl tail.

Mechanistic Hazard Analysis[1]
  • The Piperidine Core: Secondary and tertiary amines are known skin and respiratory irritants. They can disrupt mucous membranes upon inhalation of dust.

  • The Lipophilic Tail (Phenoxyethyl group): This moiety increases the molecule's ability to penetrate the lipid bilayer of the skin. While standard piperidine is water-soluble, this derivative is likely lipophilic, significantly increasing the risk of transdermal absorption .

  • The Aryl Bromide: Halogenated aromatic rings are metabolically stable but can act as sensitizers.

Critical Risk: The combination of basicity (tissue damage) and lipophilicity (skin penetration) necessitates a higher tier of barrier protection than standard salts.

Part 2: The Defense System (PPE Specifications)

Standard "lab attire" is insufficient for lipophilic amines. The following PPE matrix is the required standard for handling this compound.

Hand Protection: The "Double-Barrier" Protocol

Recommendation: 100% Nitrile (Minimum 5 mil thickness).[1]

  • Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, Chloroform). Nitrile provides superior chemical resistance to the amine functionality.

  • The Protocol:

    • Inner Glove: Standard 4-mil nitrile (inspection layer).

    • Outer Glove: Extended cuff 5-8 mil nitrile (barrier layer).

    • Causality: If the outer glove is compromised by solvent, the inner glove provides the "retreat window" to remove PPE without skin contact.

Respiratory Protection

Recommendation: Fume Hood (Primary) + N95/P100 (Secondary/Task-dependent).

  • Engineering Control: All open-vessel operations (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Why? As a solid (likely powder), static electricity can aerosolize particles. Inhalation of amine dusts causes immediate bronchial irritation.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Do NOT rely on standard safety glasses.

  • Reasoning: Amines are basic. If dust or solution splashes into the eye, it causes saponification of fatty tissues (corneal damage) much faster than acids. Goggles provide the necessary seal against dust entry.

Part 3: Operational Handling Protocol

Step 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the septum/cap for integrity.

  • Storage: Store at 2–8°C (Refrigerated). The ether linkage is stable, but the amine is prone to oxidation over time. Keep under inert gas (Argon/Nitrogen) if possible.

  • Hygroscopy: Piperidinols can be hygroscopic. Allow the bottle to warm to room temperature before opening to prevent condensation, which degrades the reagent and causes clumping.

Step 2: Weighing & Solubilization

Objective: Prevent dust generation and exposure.[2]

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. This compound’s organic nature makes it prone to static charge, causing "jumping" of powder.

  • The "Closed Transfer" Method:

    • Tare the vial/flask inside the hood.

    • Transfer solid directly. Do not walk across the lab with an open weighing boat.

  • Solvent Choice:

    • High Solubility: DMSO, Methanol, Dichloromethane (DCM).

    • Low Solubility: Water, Hexanes.

    • Note: When dissolving in DCM, use the "Double-Barrier" glove method described above, as DCM penetrates nitrile rapidly, carrying the dissolved amine through to the skin.

Step 3: Reaction Setup
  • Inert Atmosphere: This compound functions best as a nucleophile or building block under Nitrogen (

    
    ).
    
  • Quenching: If used in excess, quench reactions with a mild acidic buffer (e.g., Ammonium Chloride) to neutralize the amine functionality before workup.

Part 4: Disposal & Decontamination

Waste Classification: Halogenated Organic Waste.

  • Do NOT mix with aqueous acid waste streams immediately if significant organic solvent is present (exothermic risk).

  • Decontamination Solution: 5% Citric Acid or Dilute Acetic Acid.

    • Mechanism:[2][3] The acid protonates the piperidine nitrogen, converting the lipophilic free base into a water-soluble salt (piperidinium), which is easier to wipe up and less likely to penetrate skin.

Spill Response:

  • Evacuate the immediate area if dust is airborne.[4]

  • Don PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Cover spill with an absorbent pad dampened with dilute acetic acid (to prevent dust).

  • Wipe and dispose of as solid hazardous waste.

Part 5: Mandatory Visualization

Figure 1: Hierarchy of Handling Controls

This diagram illustrates the decision logic for safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy cluster_workflow Workflow Integration Elimination 1. Elimination/Substitution (Not possible for specific synthesis) Engineering 2. Engineering Controls (Fume Hood 100 fpm, Inert Gas) Elimination->Engineering Admin 3. Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE 4. PPE (Last Line of Defense) (Nitrile Gloves, Goggles, Lab Coat) Admin->PPE

Caption: The Safety Hierarchy prioritizes containment (Fume Hood) before personal barriers (PPE).

Figure 2: Operational Workflow

Step-by-step logic for safe handling from storage to waste.

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) WarmUp Equilibration (Warm to RT) Storage->WarmUp Prevent Condensation Weighing Weighing (Fume Hood + Anti-Static) WarmUp->Weighing Inside Hood Solubilization Solubilization (DCM/MeOH) Weighing->Solubilization Double Gloves Reaction Reaction (Nucleophilic Attack) Solubilization->Reaction Inert Atm Waste Disposal (Halogenated Organic) Reaction->Waste Quench First

Caption: Operational flow ensuring containment of the amine at every stage of the experiment.

References

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol (Analogous Structure Safety Data).[5] National Library of Medicine. Accessed 2024.[6] [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of Moderate Chronic or High Acute Toxicity. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. OSHA 3404-11R 2011.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.